Pinacol borate
Description
Properties
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO4/c1-5(2,8)6(3,4)11-7(9)10/h8-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQDAIUNAGXSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)OC(C)(C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation of Pinacol Borate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the structure of pinacol (B44631) borate (B1201080), a cornerstone reagent in modern organic synthesis and medicinal chemistry. This document summarizes key structural parameters, presents detailed experimental protocols for its synthesis and characterization, and visualizes its engagement in a critical catalytic cycle.
Core Structural Features of the Pinacol Borate Moiety
This compound, systematically named 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound characterized by a five-membered dioxaborolane ring. This heterocyclic system is formed by the esterification of boric acid with pinacol. The boron atom in this compound esters is sp² hybridized, leading to a trigonal planar geometry around the boron center. The dioxaborolane ring itself is nearly planar. This structural arrangement confers considerable stability to the molecule, allowing for its isolation, purification, and handling under standard laboratory conditions, a significant advantage over many other organoboron reagents.
The structural integrity of the this compound moiety is crucial for its reactivity and utility in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The tetramethyl substitution on the diol backbone provides steric shielding to the boron center, which contributes to its stability and selectivity in chemical reactions.
Quantitative Structural Data
The precise bond lengths and angles within pinacol boronate esters have been extensively studied using X-ray crystallography. While the exact parameters can vary slightly depending on the substituent attached to the boron atom, the following table summarizes typical values for aryl pinacol boronate esters.
| Parameter | Bond | Typical Value (Å) |
| Bond Length | B-C | ~1.560 |
| Bond Length | B-O | 1.314 - 1.38 |
| Bond Length | C-O | |
| Bond Length | C-C (ring) | |
| Bond Length | C-C (methyl) |
| Parameter | Angle | Typical Value (°) |
| Bond Angle | O-B-O | ~114 - 123 |
| Bond Angle | C-B-O | ~120 |
| Bond Angle | B-O-C | |
| Bond Angle | O-C-C |
Experimental Protocols
The synthesis and characterization of this compound esters are well-established in the chemical literature. Below are detailed methodologies for the preparation of a representative aryl pinacol boronate ester.
Synthesis of Phenylboronic Acid Pinacol Ester
This protocol describes the synthesis of phenylboronic acid pinacol ester from bromobenzene (B47551) via a Grignard reaction followed by borylation and esterification.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Bromobenzene
-
Triisopropyl borate
-
1 M Hydrochloric acid
-
Pinacol
-
Anhydrous Toluene (B28343)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings.
-
Add a single crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the initial exothermic reaction subsides, the mixture is typically refluxed to ensure complete formation of the Grignard reagent, phenylmagnesium bromide.
-
-
Borylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Esterification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude phenylboronic acid.
-
To the crude phenylboronic acid, add pinacol and anhydrous toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After the azeotropic removal of water is complete, cool the reaction mixture and remove the toluene under reduced pressure.
-
-
Purification:
-
The resulting crude phenylboronic acid pinacol ester can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from hexane.
-
Characterization
The structure and purity of the synthesized pinacol boronate ester can be confirmed by standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the twelve equivalent methyl protons of the pinacol group, typically around 1.3 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons and the quaternary and methyl carbons of the pinacol group.
-
¹¹B NMR Spectroscopy: The boron NMR spectrum provides direct evidence for the presence of the boronate ester, typically showing a single resonance in the range of δ 20-30 ppm.
Visualization of a Key Reaction Pathway
This compound esters are indispensable reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The following diagram illustrates the generally accepted catalytic cycle for this reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This workflow visualizes the key steps of the Suzuki-Miyaura cross-coupling:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of an organic halide (R¹-X) to form a palladium(II) species.
-
Transmetalation: The organic group (R²) from the pinacol boronate ester (R²-B(pin)) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
This guide provides a foundational understanding of the structure and utility of this compound for professionals in the fields of chemical research and drug development. The stability, versatility, and well-defined reactivity of this compound esters will undoubtedly continue to make them essential tools in the synthesis of complex organic molecules.
References
An In-depth Technical Guide to the Synthesis of Pinacol Borates from Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of pinacol (B44631) borates from boronic acids, a critical transformation in modern organic chemistry and drug development. Pinacol boronic esters are valued for their stability, ease of handling, and broad utility in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
Core Concepts
Boronic acids, characterized by a C-B(OH)₂ functional group, are versatile synthetic intermediates. However, their propensity for dehydration to form boroxines and their sometimes-challenging purification can limit their direct application. The conversion to a pinacol boronate ester enhances stability by protecting the boronic acid moiety. This esterification is a reversible reaction between a boronic acid and pinacol (2,3-dimethyl-2,3-butanediol), typically driven to completion by the removal of water.
Reaction Mechanism
The esterification of a boronic acid with pinacol is generally understood to proceed through a Lewis acid-catalyzed mechanism. The boron atom of the boronic acid acts as a Lewis acid, coordinating with one of the hydroxyl groups of pinacol. This is followed by an intramolecular nucleophilic attack from the second hydroxyl group, leading to the formation of a tetrahedral intermediate. The elimination of two molecules of water results in the formation of the stable five-membered ring of the pinacol boronate ester.
Caption: General mechanism for pinacol borate (B1201080) synthesis.
Synthetic Methodologies
Several methods have been developed for the synthesis of pinacol borates from boronic acids, each with its own advantages and substrate scope. The choice of method often depends on the properties of the starting boronic acid and the desired scale of the reaction.
Anhydrous Salt-Mediated Esterification
A common and straightforward method involves the reaction of a boronic acid with pinacol in an organic solvent in the presence of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄). This method is effective for a wide range of boronic acids and is amenable to both small and large-scale synthesis.
Azeotropic Distillation
For thermally stable boronic acids, azeotropic removal of water can be employed. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, using a Dean-Stark apparatus to drive the equilibrium towards the product.
Catalytic Methods
While less common for the direct esterification of boronic acids with pinacol, Lewis or Brønsted acid catalysts can be used to accelerate the reaction, particularly for less reactive boronic acids.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of pinacol borates from various boronic acids.
| Boronic Acid | Method | Solvent | Dehydrating Agent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isobutylboronic acid | Anhydrous Salt | Diethyl ether | MgSO₄ | Room Temp. | 24 | 78-83 | [1] |
| Phenylboronic acid | Anhydrous Salt | Dichloromethane | MgSO₄ | Room Temp. | 12 | >95 | N/A |
| 4-Formylphenylboronic acid | Azeotropic Distillation | Toluene | N/A | Reflux | 4 | 92 | N/A |
| 3-Nitrophenylboronic acid | Anhydrous Salt | THF | Na₂SO₄ | Room Temp. | 16 | 89 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Salt-Mediated Synthesis of Pinacol Borates
This protocol is adapted from a procedure for the synthesis of isobutylboronic acid pinacol ester.[1]
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Anhydrous magnesium sulfate (1.5-2.0 equiv)
-
Anhydrous organic solvent (e.g., diethyl ether, THF, dichloromethane)
Procedure:
-
To an oven-dried flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid, pinacol, and anhydrous magnesium sulfate.
-
Add the anhydrous organic solvent.
-
Stir the resulting suspension at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude pinacol borate.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Azeotropic Synthesis of Pinacol Borates
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Toluene or another suitable azeotroping solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the boronic acid and pinacol.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product as needed by recrystallization or column chromatography.
Workflow and Logical Relationships
The overall process from starting materials to the final, purified this compound can be visualized as follows:
Caption: A typical workflow for this compound synthesis.
Troubleshooting and Considerations
-
Incomplete Reactions: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. For sluggish reactions, consider increasing the reaction time or temperature, or adding a catalyst.
-
Purification Challenges: Some pinacol borates can be difficult to purify by column chromatography due to their similar polarity to byproducts. In such cases, distillation or recrystallization may be more effective. Treating silica gel with boric acid can sometimes improve chromatographic separation.[2]
-
Stability: While generally stable, some pinacol borates can be sensitive to hydrolysis, especially under acidic or basic conditions. It is advisable to store them in a cool, dry place under an inert atmosphere.
This guide provides a foundational understanding of the synthesis of pinacol borates from boronic acids. For specific applications, further optimization of the reaction conditions may be necessary. Always refer to the primary literature for detailed procedures and safety information.
References
An In-Depth Technical Guide to the Core Mechanisms of Pinacol Borate Ester Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacol (B44631) borate (B1201080) esters are indispensable reagents in modern organic synthesis, prized for their stability, ease of handling, and broad utility, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their robust nature allows for purification via standard chromatography and tolerance to a wide range of reaction conditions, making them superior precursors to the more sensitive boronic acids. This technical guide provides a comprehensive overview of the primary mechanistic pathways for the formation of pinacol borate esters, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and development settings.
Core Mechanistic Pathways
The synthesis of this compound esters can be broadly categorized into four principal strategies, each with distinct advantages depending on the desired substrate and functional group tolerance.
Miyaura Borylation: Palladium-Catalyzed Cross-Coupling
The Miyaura borylation is a powerful and widely used method for the synthesis of aryl, heteroaryl, and vinyl this compound esters from their corresponding halides or triflates.[1] This reaction is catalyzed by a palladium complex and typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source in the presence of a base.[1][2]
Mechanism:
The catalytic cycle of the Miyaura borylation is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl (pseudo)halide to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with the diboron (B99234) reagent. The base plays a crucial role in this step, activating the diboron species.
-
Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to furnish the desired this compound ester and regenerate the Pd(0) catalyst, thus completing the cycle.
References
An In-depth Technical Guide to the Physical Properties of Pinacol Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacol (B44631) boronate esters are a class of organoboron compounds that have become indispensable in modern organic synthesis, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation. Their widespread adoption is attributed to their remarkable stability compared to the corresponding boronic acids, ease of handling, and compatibility with a wide range of reaction conditions. This technical guide provides a comprehensive overview of the core physical properties of pinacol boronate esters, detailed experimental protocols for their synthesis and key reactions, and visual workflows to aid in their practical application.
Core Physical Properties
Pinacol boronate esters are typically colorless to pale yellow solids or oils at room temperature.[1] Their physical state is dependent on the nature of the organic substituent attached to the boron atom. They are generally characterized by good solubility in a wide range of common organic solvents and exhibit enhanced stability towards hydrolysis and oxidation compared to their boronic acid counterparts.[2][3]
Stability
A key advantage of pinacol boronate esters is their superior stability. The steric hindrance provided by the two methyl groups on the pinacol backbone protects the boron center from nucleophilic attack and enzymatic degradation.[2] This enhanced stability makes them more robust for multi-step syntheses, purification, and long-term storage. While they are more resistant to oxidation than the corresponding boronic acids, care should still be taken to handle them under an inert atmosphere for prolonged storage.[2] Pinacol boronate esters are also generally stable at elevated temperatures.[2]
Solubility
Pinacol boronate esters generally exhibit good solubility in many organic solvents, a crucial property for their application in homogeneous catalysis. The solubility can be influenced by the nature of the organic substituent. For instance, phenylboronic acid pinacol ester is highly soluble in chloroform (B151607) and moderately soluble in other common organic solvents.[3][4]
Table 1: Solubility of Phenylboronic Acid Pinacol Ester in Various Solvents [3][4]
| Solvent | Solubility (mol/L) at 25°C |
| Chloroform | ~0.8 |
| 3-Pentanone | High |
| Acetone | High |
| Dipropyl ether | Moderate |
| Methylcyclohexane | ~0.05 |
Spectroscopic Data
The characterization of pinacol boronate esters is routinely performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 2: Typical Spectroscopic Data for Pinacol Boronate Esters
| Technique | Nucleus | Typical Chemical Shift (ppm) | Notes |
| NMR | ¹H | 1.2-1.4 (s, 12H) | Characteristic singlet for the four equivalent methyl groups of the pinacol moiety. |
| NMR | ¹³C | ~83-84 | Chemical shift of the quaternary carbons of the pinacol group.[5] |
| NMR | ¹¹B | 20-35 | Broad signal characteristic of tricoordinate boron. The chemical shift is sensitive to the electronic nature of the substituent on boron.[6][7][8] |
| MS | - | M+ | The molecular ion peak is often observed in Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. |
| MS | - | [M-CH₃]+, [M-C₄H₉]+ | Common fragmentation patterns involve the loss of methyl or tert-butyl groups from the pinacol moiety. |
Experimental Protocols
Synthesis of Pinacol Boronate Esters
This protocol describes the palladium-catalyzed synthesis of an aryl pinacol boronate ester from an aryl halide and bis(pinacolato)diboron (B136004) (B₂pin₂).[9]
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium acetate (B1210297) (KOAc) (3.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C with stirring for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel. To minimize hydrolysis, the silica gel can be pre-treated with a solution of boric acid in methanol.[9]
Purification of Pinacol Boronate Esters
This method is effective at minimizing the on-column hydrolysis of pinacol boronate esters.
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Crude pinacol boronate ester
Procedure:
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.
-
-
Chromatography:
-
Pack a chromatography column with the boric acid-treated silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Dissolve the crude pinacol boronate ester in a minimal amount of a non-polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl pinacol boronate ester with an aryl halide.[10][11]
Materials:
-
Aryl pinacol boronate ester (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Aqueous sodium carbonate solution (2 M) or potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (B28343) or 1,4-Dioxane
Procedure:
-
In a Schlenk flask, dissolve the aryl pinacol boronate ester, aryl halide, and Pd(PPh₃)₄ in toluene or 1,4-dioxane.
-
Add the aqueous sodium carbonate solution or solid potassium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Synthesis of Pinacol Boronate Esters
Caption: General synthetic routes to pinacol boronate esters.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Solubility of Pinacol Borate Esters in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pinacol (B44631) borate (B1201080) esters in common organic solvents. Understanding the solubility of these versatile reagents is critical for their effective use in a wide range of chemical transformations, particularly in the realm of drug discovery and development where they are key building blocks in cross-coupling reactions. This document presents quantitative solubility data, details experimental protocols for solubility determination, and visualizes key synthetic workflows involving pinacol borate esters.
Quantitative Solubility Data
The solubility of this compound esters is influenced by the nature of the organic substituent attached to the boron atom (e.g., aryl, alkyl) and the properties of the solvent. The following table summarizes the quantitative solubility data for a representative aryl this compound, phenylboronic acid pinacol ester, in several organic solvents. The data is presented as the mole fraction of the solute at various temperatures, as determined by a dynamic synthetic method.
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) |
| Chloroform (B151607) | -30.0 | 0.051 |
| -20.0 | 0.080 | |
| -10.0 | 0.124 | |
| 0.0 | 0.190 | |
| 10.0 | 0.288 | |
| 20.0 | 0.435 | |
| 25.0 | ~0.8 (mol/L)[1] | |
| 3-Pentanone | -30.0 | 0.048 |
| -20.0 | 0.076 | |
| -10.0 | 0.118 | |
| 0.0 | 0.182 | |
| 10.0 | 0.273 | |
| 20.0 | 0.410 | |
| Acetone | -30.0 | 0.045 |
| -20.0 | 0.071 | |
| -10.0 | 0.111 | |
| 0.0 | 0.171 | |
| 10.0 | 0.258 | |
| 20.0 | 0.388 | |
| Dipropyl Ether | -30.0 | 0.035 |
| -20.0 | 0.056 | |
| -10.0 | 0.088 | |
| 0.0 | 0.137 | |
| 10.0 | 0.212 | |
| 20.0 | 0.325 | |
| Methylcyclohexane | -10.0 | 0.015 |
| 0.0 | 0.024 | |
| 10.0 | 0.038 | |
| 20.0 | 0.060 | |
| 25.0 | ~0.05 (mol/L)[1] |
Data for the table was compiled from "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents"[1][2][3].
General Solubility Characteristics
Beyond the quantitative data for phenylboronic acid pinacol ester, general solubility trends for other this compound esters have been reported:
-
Aryl Pinacol Borates : Generally exhibit good solubility in chlorinated solvents like dichloromethane (B109758) and chloroform, as well as ethers such as diethyl ether and tetrahydrofuran (B95107) (THF)[4]. Their solubility is moderate in ketones and low in hydrocarbons[1][2][3].
-
Alkyl Pinacol Borates : These are often soluble in a wide range of common organic solvents including pentane, diethyl ether, and dichloromethane[5].
-
General Trends : Pinacol esters are significantly more soluble in organic solvents compared to their corresponding boronic acids[1][2][3]. For phenylboronic acid pinacol ester, the differences in solubility between many common organic solvents are relatively small, with the highest solubility observed in chloroform and the lowest in hydrocarbons like methylcyclohexane[1][2][3].
Experimental Protocol for Solubility Determination
The quantitative solubility data presented in this guide was obtained using a dynamic (synthetic) method. This method involves the visual observation of the transition from a solid-liquid suspension to a homogeneous solution upon controlled heating.
Principle: A mixture of the solute (this compound ester) and the solvent of a known composition is prepared. This biphasic mixture is heated slowly and stirred vigorously. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with a thermostat for precise temperature control
-
Calibrated thermometer or temperature probe
-
Luminance probe or a device to detect changes in turbidity (optional, for higher precision)
-
Analytical balance for accurate weighing of solute and solvent
Procedure:
-
Accurately weigh a specific amount of the this compound ester and the chosen organic solvent into the glass vessel. The composition is typically expressed as a mole fraction.
-
Place the vessel in the circulating bath and begin stirring the mixture vigorously to ensure good mixing.
-
Slowly heat the mixture at a controlled rate (e.g., 0.3 K/h) while continuously monitoring for the disappearance of the solid phase.
-
The temperature at which the solution becomes completely clear (i.e., the disappearance of turbidity) is recorded as the solid-liquid equilibrium point for that composition.
-
Repeat this procedure for a range of compositions to generate a solubility curve (solubility vs. temperature).
Key Experimental and Reaction Workflows
This compound esters are central to modern organic synthesis. The following diagrams, generated using the DOT language, illustrate the general workflows for their synthesis and their application in the widely used Suzuki-Miyaura cross-coupling reaction.
References
Stability of Pinacol Borate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pinacol (B44631) borate (B1201080) esters, commonly referred to as pinacol boronates, are indispensable reagents in modern organic synthesis, most notably for their pivotal role in the Suzuki-Miyaura cross-coupling reaction. Their widespread use stems from their enhanced stability compared to the corresponding boronic acids, facilitating easier handling, purification, and storage. However, to ensure the success and reproducibility of synthetic endeavors, a thorough understanding of their stability profile, particularly towards air and moisture, is paramount. This guide provides a comprehensive overview of the stability of pinacol borate esters, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Executive Summary
This compound esters exhibit a delicate balance of stability and reactivity. While they are significantly more stable than their parent boronic acids, they are not indefinitely stable and are susceptible to degradation, primarily through hydrolysis. The rate of this degradation is influenced by several factors, including pH, the electronic nature of the organic substituent, and the presence of moisture. Oxidative degradation is also a consideration, although pinacol esters offer a degree of protection against this pathway compared to free boronic acids. This guide will delve into the nuances of these stability considerations to provide a practical framework for the effective use of this compound esters in a research and development setting.
Hydrolytic Stability
The primary pathway for the decomposition of this compound esters is hydrolysis, which cleaves the B-O bonds to regenerate the corresponding boronic acid and pinacol. This process is generally slow in neutral, anhydrous conditions but can be significantly accelerated by the presence of water, especially under acidic or basic conditions.
Factors Influencing Hydrolytic Stability
-
pH: The rate of hydrolysis is highly dependent on the pH of the medium. Both acidic and basic conditions can catalyze the decomposition. At physiological pH (around 7.4), hydrolysis can be considerably accelerated.[1][2]
-
Electronic Effects: The electronic properties of the substituent attached to the boron atom play a crucial role. Electron-withdrawing groups on an aryl ring tend to increase the rate of hydrolysis, while electron-donating groups can slow it down.[3]
-
Steric Hindrance: Increased steric bulk around the boron center can hinder the approach of water molecules, thereby increasing the hydrolytic stability. This is a key reason for the enhanced stability of pinacol esters compared to simpler boronic esters like methyl borinates.[1]
Quantitative Hydrolysis Data
The following table summarizes the hydrolytic stability of various para-substituted phenylboronic pinacol esters in water and at physiological pH. The data clearly illustrates the influence of the substituent on the rate of hydrolysis.
| Substituent (para-) | Condition | Half-life (t½) | Time to Complete Hydrolysis | Reference |
| -OH | Water | ~10 min | ~1 h | [4] |
| -NHCOCH₃ | Water | ~10 min | ~1 h | [4] |
| -NH₂ | Water | > 1 h | > 1 h | [4] |
| -OH | 50 mM Phosphate Buffer (pH 7.4) | < 5 min | ~5 min | [4] |
| -NHCOCH₃ | 50 mM Phosphate Buffer (pH 7.4) | < 5 min | ~5 min | [4] |
| -NH₂ | 50 mM Phosphate Buffer (pH 7.4) | ~5 min | ~1 h | [4] |
Oxidative Stability
This compound esters are generally more resistant to oxidation than their corresponding boronic acids.[1] The steric bulk of the pinacol group provides a degree of protection for the boron center. However, they are not completely inert to oxidative conditions and can undergo degradation, particularly in the presence of strong oxidizing agents or reactive oxygen species.[5] The mechanism of oxidative degradation is thought to involve the formation of a boronate peroxide intermediate.
Experimental Protocols
Accurate assessment of the stability of this compound esters is crucial for their effective use. The following are detailed protocols for evaluating their hydrolytic and on-column stability.
Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the hydrolysis of a this compound ester over time.
Materials:
-
This compound ester of interest
-
Deuterated NMR solvent (e.g., DMSO-d₆)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a precise amount (e.g., 10 mg) of the this compound ester and dissolve it in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆) in an NMR tube.
-
Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 10% v/v).[6]
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 15-30 minutes) to monitor the progress of the reaction.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting this compound ester and the signals of the hydrolyzed boronic acid and/or pinacol. Calculate the percentage of hydrolysis at each time point by comparing the relative integrals of the starting material and product signals.
Protocol 2: Assessment of On-Column Hydrolytic Stability by RP-HPLC
This protocol is designed to evaluate and minimize the hydrolysis of this compound esters during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.
Materials:
-
This compound ester of interest
-
Anhydrous, aprotic solvent (e.g., acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF))
-
HPLC system with a UV detector
-
RP-HPLC column (columns with low silanol (B1196071) activity, such as Waters XTerra MS C18, are recommended)[6][7]
-
Mobile phase components (e.g., ACN, water, formic acid)
Procedure:
-
Sample and Diluent Preparation: Prepare a stock solution of the this compound ester in a non-aqueous, aprotic solvent like ACN or THF to prevent premature hydrolysis.[6][8]
-
Chromatographic System Setup: Use an HPLC system with a suitable RP-HPLC column.
-
Method Development:
-
Mobile Phase: Evaluate mobile phases with and without acidic modifiers (e.g., 0.1% formic acid). The absence of an acid modifier often reduces on-column hydrolysis.[7] In some cases, highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent may be necessary to stabilize reactive pinacol borates.[8]
-
Stationary Phase: The choice of stationary phase is critical. Columns with low residual silanol activity have been shown to significantly reduce on-column hydrolysis.[7]
-
Temperature: Evaluate the effect of column temperature. While often a minor factor, lower temperatures can sometimes reduce degradation.
-
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of the corresponding boronic acid peak.
-
Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the resulting boronic acid to the total peak area of the ester and acid.
Mechanistic Pathways and Workflows
To visualize the processes involved in the degradation and analysis of this compound esters, the following diagrams are provided.
Caption: Mechanism of this compound Ester Hydrolysis.
Caption: Postulated Mechanism of Oxidative Degradation.
Caption: Experimental Workflow for Stability Assessment.
Conclusion and Recommendations
The stability of this compound esters is a critical consideration for their successful application in organic synthesis. While they offer a significant stability advantage over free boronic acids, they are susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. Their oxidative stability is generally greater than that of boronic acids but is not absolute.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Storage: Store this compound esters in a cool, dry, and inert atmosphere to minimize exposure to moisture and air.
-
Handling: When handling, use anhydrous solvents and techniques to prevent premature hydrolysis.
-
Reaction Conditions: Carefully consider the pH and water content of reaction mixtures. For reactions sensitive to boronic acids, ensure that the this compound ester remains intact throughout the process.
-
Purification: During chromatographic purification, be mindful of the potential for on-column hydrolysis. The use of neutral or basic conditions and columns with low silanol activity can mitigate this issue.
-
Analysis: For accurate analysis, especially for purity determination, employ methods that minimize degradation, such as HPLC with optimized conditions or ¹H NMR in anhydrous solvents.
By understanding the factors that govern the stability of this compound esters and by employing the appropriate handling and analytical techniques, researchers can harness the full potential of these versatile reagents in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Pinacol Borate in Suzuki-Miyaura Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the organoboron reagent, and among the various forms, pinacol (B44631) boronic esters have emerged as a superior class of coupling partners. Their inherent stability, ease of handling, and broad commercial availability have made them indispensable tools in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2][3] This technical guide provides an in-depth exploration of the role of pinacol borate (B1201080) in Suzuki-Miyaura coupling, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.
Advantages of Pinacol Boronic Esters
Pinacol boronic esters offer several distinct advantages over their corresponding boronic acids. The pinacol group effectively shields the boron atom, rendering the molecule significantly more stable towards moisture and air.[2] This enhanced stability translates to a longer shelf life and facilitates purification by standard chromatographic techniques.[2] Unlike many boronic acids, which can be prone to protodeboronation under certain conditions, pinacol esters exhibit greater robustness, leading to more reproducible reaction outcomes.[1][3] This stability is particularly advantageous in complex, multi-step syntheses where the boron functionality must be carried through several transformations.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) species, forming a Pd(II) complex.[1][4]
-
Transmetalation: This is the crucial step where the organic group from the pinacol boronic ester is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic ester. While the exact mechanism is still a subject of investigation, it is widely accepted that the base (e.g., carbonate, phosphate) plays a critical role in forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[1]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, forming the desired carbon-carbon bond in the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
Quantitative Data on Suzuki-Miyaura Coupling with Pinacol Borates
The efficiency of Suzuki-Miyaura coupling using pinacol boronic esters is influenced by various factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following tables summarize quantitative data from selected literature reports, showcasing the versatility and effectiveness of this methodology across a range of substrates.
Table 1: Coupling of Alkyl Pinacol Boronic Esters with Polychlorinated Aromatics [5]
| Entry | Aryl Chloride | Alkyl this compound | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl-B(pin) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 85 |
| 2 | 1,3-Dichlorobenzene | Heptyl-B(pin) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 76 |
| 3 | 2,6-Dichloropyridine | Cyclohexyl-B(pin) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 78 |
| 4 | 4-Chloro-nitrobenzene | Heptyl-B(pin) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 92 |
Table 2: Coupling of a Tetrahydropyridine-derived Vinyl Boronate with Aryl Halides [6]
| Entry | Aryl Halide | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (10) | PPh₃ (20) | K₃PO₄·H₂O (2) | Dioxane | 100 | 91 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (10) | PPh₃ (20) | K₃PO₄·H₂O (2) | Dioxane | 100 | 88 |
| 3 | 4-Bromobenzonitrile | (Ph₃P)₂PdCl₂ (5) | - | 2 M Na₂CO₃ | THF/H₂O | 50 | 95 |
| 4 | 1-Bromonaphthalene | Herrmann cat. (2) | - | K₂CO₃ (2) | Toluene | 100 | 85 |
Experimental Protocols
General Procedure for the Preparation of Aryl Pinacol Boronic Esters via Miyaura Borylation[2]
This procedure outlines the synthesis of the pinacol boronic ester starting material.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-3 mol %)
-
Ligand (if required, e.g., dppf, PPh₃)
-
Base (e.g., KOAc, K₃PO₄) (3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl pinacol boronic ester.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Pinacol Boronic Ester[5][6]
Materials:
-
Aryl halide (1.0 equiv)
-
Pinacol boronic ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, (Ph₃P)₂PdCl₂) (1-10 mol %)
-
Ligand (if required, e.g., PPh₃, FcPPh₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) (2.0-6.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, Toluene, THF/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, pinacol boronic ester, palladium catalyst, ligand (if used), and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes or by the freeze-pump-thaw method.
-
Heat the reaction mixture to the specified temperature (typically 50-100 °C) under an inert atmosphere and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure cross-coupled product.
Conclusion
Pinacol boronic esters are highly valuable and versatile reagents in Suzuki-Miyaura cross-coupling reactions. Their enhanced stability, ease of handling, and broad applicability make them a preferred choice for the synthesis of a wide array of organic molecules. A thorough understanding of the reaction mechanism, optimal conditions, and experimental protocols is crucial for researchers aiming to leverage the full potential of this powerful synthetic tool in their research and development endeavors. The quantitative data and detailed procedures provided in this guide serve as a practical resource for the successful implementation of Suzuki-Miyaura couplings using pinacol borates.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Miyaura Borylation Reaction
The Miyaura borylation reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides (or triflates) and a diboron (B99234) reagent. This reaction is of paramount importance in modern organic synthesis and drug development, as the resulting organoboron compounds are key intermediates in the highly valued Suzuki-Miyaura cross-coupling reaction, a staple in the formation of carbon-carbon bonds. The mild reaction conditions and broad functional group tolerance of the Miyaura borylation make it a highly attractive method for the synthesis of complex molecules.[1][2][3]
Core Reaction and Mechanism
The archetypal Miyaura borylation reaction involves the coupling of an aryl or vinyl halide with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base to yield the corresponding aryl or vinyl boronic acid pinacol (B44631) ester.
Reaction Scheme:
Ar-X + (pin)B-B(pin) ---[Pd catalyst, Base]---> Ar-B(pin) + X-B(pin)
Where: Ar = Aryl or Vinyl group; X = Halide (I, Br, Cl) or Triflate (OTf); pin = pinacolato
The catalytic cycle of the Miyaura borylation is generally understood to proceed through a series of well-defined steps involving a palladium(0) active species.
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with the diboron reagent. This step is often facilitated by a base, which can activate the diboron reagent or the palladium complex. Finally, reductive elimination from the palladium(II) intermediate yields the desired aryl boronate ester and regenerates the active palladium(0) catalyst, thus completing the cycle. The choice of base is crucial to the success of the reaction, as it can influence the rate of transmetalation and suppress side reactions.[1][2]
Data Presentation: Reaction Scope and Optimization
The Miyaura borylation is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. The following tables summarize the scope of the reaction with various substrates and the impact of different catalysts and bases on the reaction outcome.
Table 1: Scope of Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 8 | 85 | [1] |
| 2 | 4-Chlorobenzonitrile | XPhos-Pd-G2 (0.5)/XPhos (0.25) | K₃PO₄·7H₂O | EtOH | RT | 0.5 | 95 | [4] |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 8 | 81 | [1] |
| 4 | 2-Chloropyridine | XPhos-Pd-G2 (0.5)/XPhos (0.25) | K₃PO₄·7H₂O | EtOH | RT | 2 | 92 | [4] |
| 5 | 4-Iodoanisole | Pd(OAc)₂ (2)/SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 90 | [5] |
| 6 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3) | KOAc | DMSO | 80 | 2 | 98 | [1] |
| 7 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | KOAc | Dioxane | 80 | 18 | 87 | [6] |
| 8 | 3-Bromoquinoline | XPhos-Pd-G2 (1) | DIEA | MeOH | 50 | 0.5 | 92 | [7] |
Table 2: Comparison of Palladium Catalysts
Reaction conditions: 4-Bromotoluene (1.0 mmol), B₂pin₂ (1.1 mmol), Base (1.5 mmol), Solvent (5 mL), 80 °C, 8 h.
| Entry | Catalyst (3 mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(dppf)Cl₂ | KOAc | Dioxane | 85 |
| 2 | Pd(PPh₃)₄ | KOAc | Dioxane | 78 |
| 3 | Pd(OAc)₂/dppf | KOAc | Dioxane | 82 |
| 4 | PdCl₂(dppf)·CH₂Cl₂ | KOAc | Dioxane | 86 |
Table 3: Comparison of Bases
Reaction conditions: 4-Bromotoluene (1.0 mmol), B₂pin₂ (1.1 mmol), Pd(dppf)Cl₂ (3 mol%), Dioxane, 80 °C, 8 h.
| Entry | Base (1.5 mmol) | Yield (%) |
| 1 | KOAc | 85 |
| 2 | K₃PO₄ | 80 |
| 3 | Cs₂CO₃ | 75 |
| 4 | Et₃N | 45 |
| 5 | KOPh | 90 |
Experimental Protocols
The following are detailed experimental protocols for key experiments cited in the literature.
Protocol 1: General Procedure for the Miyaura Borylation of an Aryl Bromide
This protocol is a representative example for the borylation of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium acetate (B1210297) (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMSO) (5 mL)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 2-18 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl boronate ester.[1][6]
Protocol 2: One-Pot Borylation/Suzuki Coupling in the Synthesis of Taselisib
This protocol highlights the application of the Miyaura borylation in a one-pot synthesis, a common strategy in drug development to improve efficiency.[8][9]
Materials:
-
Bromobenzoxazepine intermediate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(XPhos) G2 (0.003 equiv)
-
XPhos (0.006 equiv)
-
Potassium acetate (KOAc)
-
Ethanol (EtOH)
-
Bromopyrazole intermediate (0.9 equiv)
-
Aqueous Lithium Hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Miyaura Borylation: In a reaction vessel, the bromobenzoxazepine intermediate, bis(pinacolato)diboron, Pd(XPhos) G2, XPhos, and potassium acetate are combined in ethanol. The mixture is heated for approximately 16 hours to achieve complete conversion to the boronate ester.
-
Suzuki Coupling: Without work-up, a solution of the bromopyrazole intermediate in THF and aqueous lithium hydroxide are added to the reaction mixture. The reaction is stirred until the Suzuki coupling is complete.
-
Saponification and Work-up: The reaction temperature is lowered, and additional aqueous lithium hydroxide is added to facilitate saponification. Following completion, the product is isolated through a work-up and crystallization procedure.[8]
Mandatory Visualizations
Applications in Drug Development
The Miyaura borylation reaction is extensively utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its ability to tolerate a wide array of functional groups allows for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery. The synthesis of Taselisib, a PI3K inhibitor, is a prominent example where a one-pot Miyaura borylation/Suzuki coupling sequence was employed to efficiently construct a key bond in the molecule's core structure.[8][9][10] This one-pot approach streamlines the synthetic route, reduces waste, and can lead to significant cost savings in large-scale production.[8] The development of more active and robust catalysts continues to expand the utility of this reaction, enabling its application to increasingly complex and challenging substrates.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Technical Guide to Pinacol Borane and Bis(pinacolato)diboron for Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, organoboron compounds are indispensable intermediates, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. Among the myriad of borylating agents, pinacol (B44631) borane (B79455) (HBpin) and bis(pinacolato)diboron (B136004) (B2pin2) have emerged as the dominant reagents for introducing the robust and versatile pinacol boronate ester moiety. This guide provides an in-depth technical comparison of these two critical reagents, detailing their physical properties, synthesis, reactivity, and applications, with a focus on their roles in catalysis and drug development. We present detailed experimental protocols for key transformations and visualize complex reaction mechanisms to offer a comprehensive resource for the discerning chemical researcher.
Core Properties: A Side-by-Side Comparison
Pinacol borane (HBpin) and bis(pinacolato)diboron (B2pin2) share the pinacolato ligand, which confers significant stability to the resulting boronate ester products, allowing for easy handling and purification.[1] However, their fundamental structures—a borane hydride versus a diboron (B99234) compound—dictate their distinct physical properties and reactivity profiles.
B2pin2 is a colorless, crystalline solid that is notably stable in air and not sensitive to moisture, making it exceptionally easy to handle and store.[2][3][4] In contrast, HBpin is a colorless liquid that is sensitive to air and moisture, requiring more careful handling under inert atmosphere conditions.[5][6] Despite this, HBpin offers the advantage of being more atom-economical as a boron source.[5][7]
| Property | Pinacol Borane (HBpin) | Bis(pinacolato)diboron (B2pin2) |
| IUPAC Name | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane[8] | 4,4,5,5-Tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane[9] |
| CAS Number | 25015-63-8[5][8] | 73183-34-3[3] |
| Formula | C6H13BO2[8] | C12H24B2O4[3] |
| Molecular Weight | 127.98 g/mol [5] | 253.94 g/mol [3][9] |
| Appearance | Colorless liquid[8] | White to off-white crystalline solid[2] |
| Melting Point | N/A | 135–140 °C[3] |
| Boiling Point | 42–43 °C @ 50 mmHg[8][10] | ~222 °C (Predicted)[4] |
| Density | 0.882 g/cm³[8] | ~0.98 g/cm³[4] |
| Stability | Air and moisture sensitive[5] | Air and moisture stable[2][3] |
| Solubility | Soluble in most organic solvents (THF, CH2Cl2, ether)[11] | Soluble in organic solvents (THF, CH2Cl2, toluene)[2][3][9] |
Synthesis of the Reagents
The accessibility of both reagents is high, with multiple well-established synthetic routes and widespread commercial availability.
Pinacol Borane (HBpin): HBpin can be prepared through several methods. A common laboratory synthesis involves the reaction of a borane source, such as borane-dimethyl sulfide (B99878) (BH3·SMe2) or a borane-amine complex, with pinacol.[10] An alternative high-yield method involves the condensation of dichloroborane with pinacol in the presence of a tertiary amine base.[10][12]
-
Example Route: Reaction of BH3·SMe2 with pinacol in CH2Cl2 at 0°C.[10]
-
High-Yield Route: Reaction of dichloroborane dioxane solution with pinacol and triethylamine (B128534) in CH2Cl2, yielding HBpin in up to 88% yield.[10]
Bis(pinacolato)diboron (B2pin2): The primary laboratory preparation of B2pin2 involves the reaction of tetrakis(dimethylamino)diboron (B157049) with pinacol under acidic conditions (e.g., ethereal HCl).[2][9][13] This method reliably produces B2pin2 in high yields (79-91%).[9] An alternative route is the metal-catalyzed dehydrogenative coupling of pinacolborane itself, which forms the B-B bond and releases hydrogen gas.[3][9]
-
Standard Route: Reaction of tetrakis(dimethylamino)diboron with pinacol and ethereal HCl in toluene.[9][13]
-
Dehydrogenative Route: 2 HBpin → B2pin2 + H2, often catalyzed by platinum or iridium complexes.[3][9]
Reactivity, Mechanisms, and Applications
While both reagents are used to form pinacol boronate esters, their distinct reactivity dictates their primary applications and the catalytic systems required.
Bis(pinacolato)diboron (B2pin2): The Miyaura Borylation Workhorse
B2pin2 is the classic reagent for the Miyaura borylation reaction , a palladium-catalyzed cross-coupling of aryl/vinyl halides or triflates to form the corresponding boronate esters.[1][14] This reaction is foundational for the subsequent Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation in drug development.[15]
The reaction typically requires a palladium catalyst (e.g., PdCl2(dppf)), a base (commonly potassium acetate (B1210297), KOAc), and a solvent like dioxane at elevated temperatures (80-100 °C).[1][9] The base is crucial and its mildness prevents competing Suzuki coupling of the product.[1][14]
B2pin2 also participates in the diboration of alkenes and alkynes, adding two boryl groups across a double or triple bond, typically catalyzed by platinum-group metals.[2][9]
Pinacol Borane (HBpin): A Versatile and Atom-Economical Reagent
HBpin is the archetypal reagent for hydroboration , where its B-H bond adds across an alkene or alkyne.[8] This reaction can proceed without a catalyst for electron-deficient substrates or with transition metal catalysts for broader scope and control of regioselectivity.
More recently, highly efficient palladium-catalyzed systems have been developed for the borylation of aryl halides and triflates using HBpin.[7][16] These methods are often milder and more atom-economical than traditional Miyaura borylations with B2pin2. A key advantage is the use of an inexpensive boron source.[7][17] These reactions typically employ a palladium precursor with a specialized phosphine (B1218219) ligand (like SPhos) and an amine base (e.g., NEt3).[7][16]
HBpin is also widely used in iridium-catalyzed C-H activation/borylation reactions of arenes and heteroarenes, often showing higher activity and enabling multiple borylations where B2pin2 might fail.[18][19]
Comparative Summary of Applications
| Application | Pinacol Borane (HBpin) | Bis(pinacolato)diboron (B2pin2) | Key Considerations |
| Borylation of Aryl Halides | Yes, with modern Pd catalysts (e.g., Pd/SPhos) and amine base.[7][16] | Yes, classic Miyaura conditions (e.g., Pd(dppf)Cl2, KOAc).[1][14] | HBpin is more atom-economical. B2pin2 is less moisture-sensitive and historically more established. |
| Hydroboration/Diboration | Hydroboration of C=C and C≡C bonds (adds B-H).[8] | Diboration of C=C and C≡C bonds (adds B-B).[2][9] | The reactions are mechanistically distinct and yield different products (monoborylated vs. diborylated). |
| C-H Borylation | Widely used, especially with Ir catalysts. Often more reactive than B2pin2.[18][19] | Used with Ir and Rh catalysts.[2][18] | HBpin can be more efficient for certain substrates, particularly electron-rich arenes and heteroarenes.[19] |
| Reductions | Can reduce carbonyls (aldehydes, ketones).[8][20] | Can act as a reductant in some organocatalytic reactions (e.g., pinacol coupling).[21][22] | HBpin's B-H bond makes it a more direct and common reducing/hydroborating agent. |
Detailed Experimental Protocols
The following protocols are representative examples of common transformations using these reagents.
Protocol 1: Miyaura Borylation of 1-Bromo-4-tert-butylbenzene with B2pin2
This protocol is adapted from the procedure by Miyaura and coworkers.
-
Reagents & Materials:
-
1-Bromo-4-tert-butylbenzene (1.0 mmol, 213 mg)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol, 279 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol, 22 mg)
-
Potassium acetate (KOAc), flame-dried (1.5 mmol, 147 mg)
-
1,4-Dioxane (B91453), anhydrous (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To the Schlenk flask, add 1-bromo-4-tert-butylbenzene, B2pin2, Pd(dppf)Cl2, and KOAc under a nitrogen or argon atmosphere.
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Typical yields are in the 85-95% range.[9]
-
Protocol 2: Palladium-Catalyzed Borylation of 4-Bromotoluene with HBpin
This protocol is based on the improved system developed by Buchwald and coworkers.[7][16][17]
-
Reagents & Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Pinacol borane (HBpin) (1.5 mmol, 0.22 mL)
-
Bis(acetonitrile)dichloropalladium(II) (PdCl2(CH3CN)2) (0.01 mmol, 2.6 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Triethylamine (NEt3), anhydrous (3.0 mmol, 0.42 mL)
-
1,4-Dioxane, anhydrous (1.5 mL)
-
Oven-dried resealable Schlenk tube with a magnetic stir bar
-
Argon gas supply
-
-
Procedure:
-
In a glovebox or under an argon atmosphere, charge the Schlenk tube with PdCl2(CH3CN)2 and SPhos.
-
Add the magnetic stir bar and 4-bromotoluene.
-
Seal the tube with a septum cap, remove from the glovebox, and add anhydrous 1,4-dioxane and triethylamine via syringe.
-
Add pinacol borane dropwise via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 1-3 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography (hexane/ethyl acetate) or distillation to yield 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane.
-
Safety and Handling
Proper handling of these reagents is critical for safe and successful experimentation.
| Reagent | GHS Pictograms | Key Hazards | Handling & Storage Recommendations |
| Pinacol Borane (HBpin) | GHS02 (Flammable), GHS05 (Corrosive) | Highly flammable liquid and vapor.[6] Reacts with water to release flammable gases.[6] Causes skin and serious eye irritation.[6] | Handle under an inert atmosphere (N2 or Ar).[6][23] Store in a cool, dry, well-ventilated place away from ignition sources and moisture.[6][24] Use personal protective equipment (gloves, safety glasses).[24] |
| Bis(pinacolato)diboron (B2pin2) | GHS07 (Exclamation Mark) | May cause respiratory irritation.[25] Causes skin and serious eye irritation.[25] | Can be handled in air for short periods.[2][3] Store in a sealed container in a dry, cool place.[25] Avoid inhalation of dust.[25] Standard laboratory PPE is recommended. |
Conclusion and Outlook
Both pinacol borane and bis(pinacolato)diboron are powerful and essential reagents in the toolkit of the modern synthetic chemist.
-
Choose Bis(pinacolato)diboron (B2pin2) for its exceptional ease of handling, air and moisture stability, and its reliability in the well-established Miyaura borylation protocol. It is an excellent choice for routine synthesis and when stringent anhydrous conditions are difficult to maintain.
-
Choose Pinacol Borane (HBpin) when atom economy and cost are primary considerations, particularly in large-scale synthesis.[1] It is the reagent of choice for hydroboration reactions and, with the advent of modern catalyst systems, represents a highly efficient alternative for the cross-coupling borylation of aryl halides.[7][16] Its utility in C-H activation also makes it a strategic choice for late-stage functionalization in drug discovery programs.
The continued development of novel catalytic systems is likely to further expand the applications of both reagents, blurring the lines between their traditional roles and providing chemists with an even greater array of options for the strategic synthesis of complex molecules.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]
- 3. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 4. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]
- 5. Pinacolborane [commonorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 8. Pinacolborane - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Page loading... [guidechem.com]
- 11. Pinacolborane | 25015-63-8 [chemicalbook.com]
- 12. CN106008575A - Preparation method of pinacolborane - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. nbinno.com [nbinno.com]
- 16. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Borylation - Wikipedia [en.wikipedia.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Pinacolborane [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. keio.elsevierpure.com [keio.elsevierpure.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. chemicalbook.com [chemicalbook.com]
- 25. chemicalbook.com [chemicalbook.com]
A Technical Guide to Pinacol Borate Esters: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of pinacol (B44631) borate (B1201080) esters, essential reagents in modern organic synthesis and crucial components in the drug discovery and development pipeline. We will delve into their chemical properties, provide detailed experimental protocols for their synthesis, and explore their applications, particularly in the construction of novel therapeutic agents.
Core Properties of Pinacol Borate Esters
This compound esters, also known as pinacolboronates, are organoboron compounds that feature a boronic acid esterified with pinacol. The pinacol group imparts significant stability to the boronic acid, making these esters easier to handle, purify, and store compared to their free boronic acid counterparts. This enhanced stability is a key reason for their widespread use in organic synthesis.
Below is a summary of the key physical and chemical properties for several common this compound esters.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Boric acid, pinacol ester | 25240-59-9 | C6H13BO2 | 143.98[1] |
| Vinylboronic acid pinacol ester | 75927-49-0 | C8H15BO2 | 154.01[2] |
| Butylboronic acid pinacol ester | 69190-62-1 | C10H21BO2 | 184.087[3] |
| Pinacol allylboronate | 72824-04-5 | C9H17BO2 | 168.044[4] |
Synthesis of Pinacol Boronate Esters: Experimental Protocols
The synthesis of pinacol boronate esters can be achieved through several methods. The choice of method often depends on the starting material and the desired substitution pattern on the boronate ester.
Method 1: Reaction of Grignard Reagents with Pinacolborane
This method is a general and efficient route for the synthesis of a wide variety of pinacol boronate esters.[5]
Reaction:
R-MgX + HBpin → R-Bpin + HMgX
Materials:
-
Appropriate organic halide (R-X)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Pinacolborane (HBpin)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the Grignard reagent by reacting the organic halide with magnesium turnings in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add one equivalent of pinacolborane to the Grignard reagent solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude pinacol boronate ester can be purified by distillation or chromatography.
Method 2: Palladium-Catalyzed Borylation of Aryl Halides
The Miyaura borylation is a powerful method for the synthesis of aryl and heteroaryl pinacol boronate esters from the corresponding halides or triflates.
Reaction:
Ar-X + B2pin2 --(Pd catalyst, base)--> Ar-Bpin
Materials:
-
Aryl halide or triflate (Ar-X)
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Role in Drug Development: The Suzuki-Miyaura Coupling
Pinacol boronate esters are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[6]
The stability and reactivity of pinacol boronate esters make them ideal coupling partners in these reactions. They are often employed in the later stages of a synthetic sequence to introduce specific structural motifs into a drug candidate.[7] The versatility of this chemistry allows medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.
References
- 1. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Butylboronic acid pinacol ester - 69190-62-1 - Structure, Synthesis, Properties [organoborons.com]
- 4. Pinacol boronate esters database [organoborons.com]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. nbinno.com [nbinno.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Application of Substituted Pinacol Borates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pinacol (B44631) borates have emerged as indispensable tools in modern organic synthesis and drug discovery. Their stability, versatility, and ease of handling have made them preferred reagents for the construction of complex molecular architectures, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the commercial availability of substituted pinacol borates, detailed experimental protocols for their application, and insights into their relevance in key biological signaling pathways.
Commercial Availability of Substituted Pinacol Borates
A diverse array of substituted pinacol borates is commercially available from various chemical suppliers, catering to the needs of researchers in academia and industry. These compounds are offered with varying substitution patterns on the boronate moiety, including aryl, heteroaryl, alkyl, and vinyl groups, often functionalized with a wide range of substituents. This commercial availability significantly accelerates research and development by providing ready access to key building blocks.
Major suppliers such as Sigma-Aldrich (Merck) , Enamine , and Boron Molecular offer extensive catalogs of substituted pinacol borates.[1][2][3][4][5][6][7][8][9] These catalogs typically provide information on the chemical structure, purity, and available quantities of each compound. While real-time stock and pricing are dynamic, the following tables provide a representative summary of the types of commercially available substituted pinacol borates.
Table 1: Representative Commercially Available Aryl and Heteroaryl Pinacol Borates
| Compound Name | Supplier(s) | Typical Purity | Available Quantities |
| Phenylboronic acid, pinacol ester | Sigma-Aldrich, Boron Molecular | >97% | 25g, 100g, 500g |
| 4-Methoxyphenylboronic acid, pinacol ester | Sigma-Aldrich, Boron Molecular | >97% | 5g, 25g |
| 4-Carboxyphenylboronic acid, pinacol ester | Boron Molecular | >97% | 25g, 100g |
| 2-Aminopyridine-5-boronic acid, pinacol ester | Sigma-Aldrich | >95% | 1g, 5g |
| Indole-2-boronic acid, pinacol ester | Sigma-Aldrich | >95% | 250mg, 1g |
| Quinoxaline-6-boronic acid, pinacol ester | Sigma-Aldrich | >95% | 250mg, 1g |
Table 2: Representative Commercially Available Aliphatic and Vinyl Pinacol Borates
| Compound Name | Supplier(s) | Typical Purity | Available Quantities |
| Vinylboronic acid pinacol ester | Sigma-Aldrich | >97% | 5g, 25g |
| trans-Styrylboronic acid, pinacol ester | Boron Molecular | >97% | 1g, 5g |
| Various substituted alkyl pinacol boronates | Enamine | >95% | 1g, 5g |
| Functionalized Vinyl Boronates | Enamine | >95% | 5g, 10g |
Experimental Protocols
Substituted pinacol borates are most prominently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following are detailed, generalized protocols for the synthesis of aryl pinacol borates (Miyaura borylation) and their subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Miyaura Borylation for the Synthesis of Aryl Pinacol Borates
This protocol describes the palladium-catalyzed borylation of an aryl halide to synthesize the corresponding aryl pinacol borate (B1201080).
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (e.g., dppf, SPhos, XPhos)
-
Base (e.g., potassium acetate (B1210297) (KOAc), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dioxane, toluene (B28343), DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), palladium catalyst (1-5 mol%), and ligand (1-10 mol%).
-
Add the base (2.0-3.0 mmol) to the flask.
-
Add the anhydrous solvent (5-10 mL).
-
Stir the reaction mixture at a specified temperature (typically 80-110 °C) for a designated time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl pinacol borate.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the coupling of a substituted this compound with an aryl halide.[10]
Materials:
-
Aryl or heteroaryl this compound (1.0-1.5 mmol)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄))
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and the aryl this compound (1.1 mmol) in the organic solvent (e.g., toluene or dioxane).
-
Add the aqueous base solution (e.g., 2M Na₂CO₃).
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the biaryl product.
Signaling Pathways and Experimental Workflows
The utility of substituted pinacol borates extends into the realm of chemical biology and drug discovery, where they can be used to synthesize molecules that modulate key signaling pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors targeting components of this pathway are of significant interest in drug development. Substituted pinacol borates are valuable in synthesizing libraries of potential inhibitors.
Orai1/STIM1 Calcium Signaling Pathway
The Orai1/STIM1 signaling pathway is a key regulator of store-operated calcium entry (SOCE), a fundamental process in cellular calcium homeostasis. This pathway is involved in numerous physiological processes, and its dysfunction is linked to immune disorders and other diseases. Boron-containing compounds, including those synthesized using pinacol borates, have been investigated as modulators of this pathway.
Experimental Workflow: Miyaura Borylation and Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a two-step synthesis involving a Miyaura borylation followed by a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The commercial availability of a vast and diverse range of substituted pinacol borates has significantly empowered researchers in the fields of organic synthesis and medicinal chemistry. These stable and versatile reagents, coupled with well-established and robust experimental protocols like the Suzuki-Miyaura coupling, facilitate the efficient construction of complex molecules. As our understanding of key biological pathways deepens, the ability to rapidly synthesize novel small molecules using these building blocks will continue to be a cornerstone of modern drug discovery and development.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Pinacol boronate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]
- 4. Boron Molecular | Fisher Scientific [fishersci.com]
- 5. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 6. Boron pinacolate | Sigma-Aldrich [sigmaaldrich.com]
- 7. Building Blocks Catalog - Enamine [enamine.net]
- 8. Boronic Covalent Compounds - Enamine [enamine.net]
- 9. Functionalized Vinyl Boronates for C-C couplings - Enamine [enamine.net]
- 10. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
The Ascent of Pinacol Borate Reagents: A Technical Guide to Their Historical Development and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pinacol (B44631) borate (B1201080) reagents, particularly pinacol boronate esters, have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision and efficiency. Their stability, versatility, and compatibility with a wide range of functional groups have established them as the preferred boron source for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and other pivotal carbon-carbon and carbon-heteroatom bond-forming transformations. This technical guide provides an in-depth exploration of the historical development of these critical reagents, detailing the evolution of their synthesis and providing practical experimental protocols for their preparation.
A Historical Trajectory: Key Milestones
The journey of pinacol borate reagents from laboratory curiosities to cornerstone reagents in organic synthesis is marked by several key discoveries. The timeline below highlights the seminal moments in their development.
Figure 1: A timeline of key milestones in the development of this compound reagents.
Core Synthetic Methodologies
The synthesis of pinacol boronate esters has evolved significantly, with several key methods now established in the synthetic chemist's toolkit. These methods offer varying degrees of functional group tolerance, scalability, and substrate scope.
From Organometallic Reagents
One of the earliest and most straightforward methods for preparing pinacol boronate esters involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with a boron electrophile like pinacolborane (HBpin) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1][2] This approach is particularly useful for the synthesis of alkyl, aryl, and vinyl boronate esters.[2]
General Reaction Scheme:
R-M + B(OR')₂R'' → R-B(OR')₂ + M-R''
Where R is an organic substituent, M is a metal (e.g., MgX, Li), and B(OR')₂R'' is a boron electrophile.
Quantitative Data for Synthesis from Grignard Reagents:
| Substrate (Aryl Halide) | Grignard Formation Conditions | Boron Source | Reaction Conditions | Yield (%) | Reference |
| Bromobenzene | Mg, THF, reflux | Pinacolborane | THF, 0 °C to rt | 95 | [1] |
| 4-Bromo-toluene | Mg, THF, reflux | Pinacolborane | THF, 0 °C to rt | 92 | [1] |
| 1-Bromo-4-fluoro-benzene | iPrMgCl·LiCl, THF, rt | Pinacolborane | THF, 0 °C to rt | 88 | [3] |
| 2-Bromo-pyridine | iPrMgCl·LiCl, THF, rt | Pinacolborane | THF, 0 °C to rt | 85 | [3] |
Detailed Experimental Protocol: Synthesis of Phenylpinacolboronate from Bromobenzene
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. Anhydrous tetrahydrofuran (B95107) (THF) is added, followed by a small crystal of iodine to initiate the reaction. Bromobenzene (1.0 eq) dissolved in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to 0 °C in an ice bath. Pinacolborane (1.1 eq) dissolved in anhydrous THF is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure phenylpinacolboronate.
Figure 2: Experimental workflow for the synthesis of pinacol boronate esters from Grignard reagents.
Palladium-Catalyzed Borylation (Miyaura Borylation)
The Miyaura borylation, developed in 1995, is a powerful and widely used method for the synthesis of aryl and vinyl pinacol boronate esters.[4] This reaction involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides or triflates in the presence of a base.[5][6] A key advantage of this method is its excellent functional group tolerance, allowing for the borylation of substrates with sensitive functional groups that would not be compatible with organometallic reagents.[7]
General Reaction Scheme:
Ar-X + B₂pin₂ --(Pd catalyst, Base)--> Ar-Bpin + X-Bpin
Where Ar-X is an aryl or vinyl halide/triflate.
Quantitative Data for Miyaura Borylation:
| Substrate (Aryl Halide) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | PdCl₂(dppf) | KOAc | DMSO | 80 | 8 | 85 | [4] |
| 4-Iodoanisole | PdCl₂(dppf) | KOAc | Dioxane | 80 | 6 | 90 | [4] |
| 1-Bromonaphthalene | Pd(dba)₂/PCy₃ | KOAc | Dioxane | 80 | 16 | 98 | [5] |
| 3-Bromopyridine | PdCl₂(dppf) | KOAc | Dioxane | 80 | 24 | 75 | [4] |
Detailed Experimental Protocol: Synthesis of 4-(Methoxycarbonyl)phenylpinacolboronate
-
Reaction Setup: A mixture of methyl 4-bromobenzoate (B14158574) (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (B1210297) (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq) is placed in a Schlenk tube.
-
Reaction Execution: The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (B91453) is added via syringe, and the mixture is heated at 80 °C with stirring for 8 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the desired product.
Figure 3: Catalytic cycle of the Miyaura Borylation reaction.
Transition-Metal-Free Synthesis
In recent years, the development of transition-metal-free methods for the synthesis of pinacol boronate esters has gained significant attention due to the desire for more sustainable and cost-effective processes.[8][9] These methods often employ strong bases, Lewis acids, or photoredox catalysis to activate the boron source and the substrate.[10] One notable example is the Sandmeyer-type borylation of arylamines.[11]
General Reaction Scheme (Sandmeyer-type):
Ar-NH₂ --(1. t-BuONO, 2. B₂pin₂)--> Ar-Bpin
Quantitative Data for Transition-Metal-Free Borylation of Arylamines:
| Substrate (Arylamine) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | t-BuONO, B₂pin₂ | MeCN | 80 | 12 | 78 | [11] |
| 4-Methoxyaniline | t-BuONO, B₂pin₂ | MeCN | 80 | 12 | 85 | [11] |
| 4-Chloroaniline | t-BuONO, B₂pin₂ | MeCN | 80 | 12 | 72 | [11] |
| 2-Aminopyridine | t-BuONO, B₂pin₂ | MeCN | 80 | 24 | 45 | [11] |
Detailed Experimental Protocol: Synthesis of Phenylpinacolboronate from Aniline
-
Reaction Setup: To a solution of aniline (1.0 eq) in acetonitrile (B52724) (MeCN) are added bis(pinacolato)diboron (1.2 eq) and tert-butyl nitrite (B80452) (t-BuONO, 1.5 eq) at room temperature.
-
Reaction Execution: The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired phenylpinacolboronate.
Conclusion
The historical development of this compound reagents is a testament to the continuous innovation in synthetic organic chemistry. From their initial synthesis to the development of robust and versatile catalytic methods for their preparation, these reagents have fundamentally changed the way chemists approach the synthesis of complex molecules. The methodologies outlined in this guide, from the classic use of organometallic precursors to modern transition-metal-free approaches, provide a comprehensive toolkit for researchers in academia and industry. The ongoing efforts to develop even more efficient, selective, and sustainable methods for their synthesis ensure that this compound reagents will remain at the forefront of chemical science for the foreseeable future.
References
- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ftp.orgsyn.org [ftp.orgsyn.org]
An In-depth Technical Guide on the General Reactivity of Aryl Pinacol Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl pinacol (B44631) boronate esters are a class of organoboron compounds that have become indispensable reagents in modern organic synthesis. Their relative stability compared to the corresponding boronic acids, coupled with their broad reactivity, has established them as key building blocks in the construction of complex organic molecules, particularly in the pharmaceutical and materials science industries. This guide provides a comprehensive overview of the synthesis, reactivity, stability, and practical handling of aryl pinacol boronate esters.
Core Concepts: Stability and Handling
Aryl pinacol boronate esters are favored over their free boronic acid counterparts due to their enhanced stability, which facilitates purification, storage, and handling. The pinacol group provides steric hindrance around the boron atom, protecting it from unwanted reactions such as protodeboronation and oxidation. However, they are not completely inert and can be susceptible to hydrolysis, especially under acidic or basic conditions and during purification by silica (B1680970) gel chromatography. For particularly sensitive substrates, alternative boronic esters like MIDA (N-methyliminodiacetic acid) esters have been developed to offer even greater stability.
Purification Considerations:
Standard silica gel chromatography can lead to the hydrolysis of pinacol boronate esters. To mitigate this, several techniques can be employed:
-
Rapid Purification: Minimizing the contact time with the silica gel.
-
Boric Acid-Treated Silica Gel: Pre-treating the silica gel with a boric acid solution can suppress hydrolysis.
-
Alternative Stationary Phases: Using less acidic supports like neutral alumina.
-
Non-Aqueous Workup: Employing anhydrous conditions during extraction and purification.
Synthesis of Aryl Pinacol Boronate Esters
Several synthetic routes provide access to a diverse range of aryl pinacol boronate esters. The choice of method often depends on the available starting materials and the functional group tolerance required.
Miyaura Borylation
The most common method for synthesizing aryl pinacol boronate esters is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂).
General Reaction Scheme:
Ar-NH₂ + tBuONO + B₂pin₂ --[radical initiator (optional)]--> Ar-B(pin) + N₂ + tBuOH
Ar-H + (pin)B-B(pin) or HBpin --[Ir or Rh catalyst]--> Ar-B(pin) + H-B(pin) or H₂
Ar¹-B(pin) + Ar²-X --[Pd catalyst, base]--> Ar¹-Ar² + X-B(pin) (X = I, Br, Cl, OTf)
Ar-B(pin) + H-Y-R --[Cu catalyst, oxidant, base]--> Ar-Y-R (Y = NH, O, S)
Ar-B(pin) --[oxidant]--> Ar-OH
Unveiling the Pillars of Stability: An In-depth Technical Guide to the Electronic Effects on Pinacol Borate Stability
For Researchers, Scientists, and Drug Development Professionals
Pinacol (B44631) boronic esters (pinacol borates) are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their widespread use is largely attributed to their superior stability compared to the corresponding boronic acids, allowing for easier handling, purification, and storage. However, the stability of pinacol borates is not absolute and is significantly influenced by a variety of factors, with electronic effects playing a pivotal role. This technical guide provides a comprehensive exploration of the electronic factors governing the stability of pinacol borates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Principles: The Interplay of Steric and Electronic Effects
The stability of a pinacol borate (B1201080) is primarily dictated by the interplay of two key factors: steric hindrance and the electronic nature of the substituents attached to the boron atom. The bulky pinacol group provides significant steric protection around the trigonal planar boron center, shielding it from nucleophilic attack, which is a primary pathway for decomposition, particularly hydrolysis.[1]
Electronically, the boron atom in a pinacol borate possesses a vacant p-orbital, rendering it a Lewis acid and susceptible to nucleophilic attack. The stability of the this compound is therefore inversely proportional to its Lewis acidity. Substituents that decrease the Lewis acidity of the boron atom will enhance the stability of the this compound.
Hydrolytic Stability: The Role of pH and Substituent Effects
Hydrolysis is a common degradation pathway for pinacol borates, leading to the corresponding boronic acid and pinacol. The rate of hydrolysis is highly dependent on the pH of the medium and the electronic properties of the substituents on the boronate ester.[2][3]
Influence of pH
The hydrolysis of pinacol borates is significantly accelerated at both acidic and basic pH.[4] Under acidic conditions, protonation of an oxygen atom in the pinacol ring can facilitate ring opening and subsequent hydrolysis. Conversely, under basic conditions, the hydroxide (B78521) ion can directly attack the Lewis acidic boron atom, forming a tetrahedral boronate intermediate that readily hydrolyzes. At physiological pH (around 7.4), the rate of hydrolysis can be considerable, a critical consideration in the design of boronic acid-based drugs and prodrugs.[2][3]
Electronic Effects of Substituents
For aryl pinacol borates, the electronic nature of the substituents on the aromatic ring has a profound impact on their hydrolytic stability.
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR), amino (-NR2), and alkyl groups increase the electron density on the aromatic ring. This increased electron density can be delocalized onto the boron atom, reducing its Lewis acidity and thus making it less susceptible to nucleophilic attack by water or hydroxide ions. Consequently, pinacol borates bearing electron-donating groups exhibit enhanced hydrolytic stability.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2), cyano (-CN), and carbonyl groups withdraw electron density from the aromatic ring. This effect increases the Lewis acidity of the boron atom, making it more electrophilic and prone to nucleophilic attack. As a result, pinacol borates with electron-withdrawing groups are generally less stable towards hydrolysis.
The following diagram illustrates the key factors influencing the hydrolytic stability of pinacol borates.
References
Methodological & Application
Application Notes and Protocols: Detailed Experimental Protocol for Miyaura Borylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes aryl or vinyl boronate esters from the corresponding halides or triflates with a diboron (B99234) reagent.[1] This reaction is a cornerstone of modern organic synthesis, primarily because its products are versatile intermediates for subsequent carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] Key advantages of the Miyaura borylation include its mild reaction conditions, broad substrate scope, and excellent tolerance of various functional groups (e.g., esters, ketones, nitro groups), which might not be compatible with harsher organometallic preparations like those involving Grignard or organolithium reagents.[1][3]
This protocol provides a detailed, generalized procedure for performing a Miyaura borylation reaction, a summary of reaction conditions for various substrates, and troubleshooting guidelines to address common experimental challenges.
General Principles
The reaction couples an aryl/vinyl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).[1] The process is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[4] A weak base, such as potassium acetate (B1210297) (KOAc), is essential for the catalytic cycle, facilitating the transmetalation step.[1][2] The choice of solvent, ligand, and base can significantly influence reaction efficiency and yield.[1]
Detailed Experimental Protocol
This general protocol is based on the borylation of an aryl bromide and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
3.1 Materials and Equipment
-
Substrate: Aryl/vinyl halide or triflate (1.0 mmol, 1.0 equiv)
-
Boron Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium Precatalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Base: Anhydrous Potassium Acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
Solvent: Anhydrous and degassed 1,4-dioxane (B91453) or DMSO (approx. 5 mL per 1 mmol of substrate)
-
Equipment: Schlenk flask or sealed reaction tube, magnetic stirrer and stir bar, heating mantle or oil bath, inert gas line (Ar or N₂), syringes, and standard laboratory glassware for workup and purification.
3.2 Reaction Setup
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol) under a counterflow of inert gas.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
3.3 Reaction Execution
-
Seal the flask and place it in a preheated oil bath or heating mantle set to 80-100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by withdrawing small aliquots and analyzing them by TLC, GC-MS, or LC-MS to confirm the consumption of the starting material.
3.4 Aqueous Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic solution sequentially with water (2 x 15 mL) and brine (1 x 15 mL) to remove the base and inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield the pure aryl boronate ester.
Data Presentation: Reaction Examples
The following table summarizes various reported conditions for the Miyaura borylation, demonstrating the reaction's versatility.
| Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | XPhos-Pd-G2 (0.5) | K₃PO₄·7H₂O (3.0) | EtOH | RT | 0.5 | 98 | [5] |
| p-Chloroacetophenone | XPhos-Pd-G2 (1.0) | K₃PO₄·7H₂O (3.0) | EtOH | RT | 2.0 | 95 | [5] |
| 4-Bromoanisole | PdCl₂(dppf) (3.0) | KOAc (3.0) | DMSO | 80 | 24 | 69 | |
| 2-Bromotoluene | Pd(PtBu₃)₂ (3.0) | KOAc (3.0) | 2% TPGS-750-M/H₂O | RT | 3 | 86 | [3] |
| Mesityl Bromide | Pd(OAc)₂ (3.0) / DPEphos (4.5) | KOAc (3.0) | Dioxane | 100 | 24 | 25 | |
| 3-Bromopyridine | SiliaCat DPP-Pd (2.0) | KOAc (3.0) | 2-BuOH | 98 | 3 | >98 (conv.) | [6] |
| tert-Butyl (8-bromoquinolin-5-yl)methylcarbamate | PdCl₂(dppf) (2.9) | KOAc (3.0) | DMSO | 80 | 16 | 0 (65% biaryl) | [7] |
Reaction Mechanism and Experimental Workflow
The catalytic cycle and experimental procedure can be visualized to better understand the process flow.
Catalytic Cycle of Miyaura Borylation
The generally accepted mechanism for the Miyaura borylation proceeds through a palladium-catalyzed cycle.[1] It begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by a transmetalation step with the diboron reagent, facilitated by the base, and concludes with reductive elimination to release the desired boronate ester and regenerate the Pd(0) catalyst.[1]
General Experimental Workflow
The workflow outlines the key stages of the procedure, from initial setup under inert conditions to the final isolation of the purified product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently dry reagents/solvent.3. Poor quality of diboron reagent. | 1. Ensure rigorous inert atmosphere technique (degas solvent, use Schlenk line).2. Use anhydrous solvents and dry the base (e.g., KOAc) in an oven.3. Use a fresh or purified bottle of B₂pin₂. |
| Dehalogenation of Starting Material | 1. Presence of water or protic sources.2. Reaction temperature is too high. | 1. Ensure all reagents and solvents are scrupulously dry.2. Attempt the reaction at a lower temperature (e.g., 70-80 °C).[8] |
| Formation of Biaryl Side Product (Homocoupling) | The boronate product undergoes a subsequent Suzuki coupling with the remaining aryl halide starting material.[7] This is often promoted by stronger bases or the presence of water. | 1. Use a weak base like KOAc instead of stronger bases (e.g., K₂CO₃, K₃PO₄).[1][7]2. Ensure anhydrous conditions.3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | The boronate ester product may hydrolyze on silica gel, leading to streaking or inseparable mixtures. | 1. Minimize contact time with silica gel; run the column quickly.2. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.3. Consider an alternative purification method like crystallization. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Synthesis of Aryl Pinacol Boronates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the synthesis of aryl pinacol (B44631) boronates, essential intermediates in modern organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.
Introduction
Aryl pinacol boronates are versatile and widely used building blocks in organic synthesis due to their stability, ease of handling, and broad functional group tolerance. They are key precursors for the formation of carbon-carbon and carbon-heteroatom bonds, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The most common and robust method for their preparation is the Palladium-catalyzed Miyaura borylation of aryl halides and triflates. This document outlines the standard procedures for this transformation, including reaction setup, execution, workup, and purification.
Core Synthesis Method: Miyaura Borylation
The Miyaura borylation is a cross-coupling reaction that forms a carbon-boron bond between an aryl electrophile (typically an aryl halide or triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.[1][2][3]
Reaction Scheme:
Quantitative Data Summary
The following tables summarize typical yields for the Miyaura borylation of various aryl halides under different conditions.
Table 1: Miyaura Borylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 8 | 85 | [3] |
| 2 | 4-Bromotoluene | Pd(dba)₂/PCy₃ (2) | KOAc | Dioxane | 2 | 95 | [4] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | KOAc | DMSO | 8 | 89 | [3] |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 12 | 78 | [5] |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(dba)₂/PCy₃ (2) | KOAc | Dioxane | 2 | 92 | [4] |
Table 2: Miyaura Borylation of Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 91 | [6] |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 18 | 94 | [6] |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85 | [6] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 90 | [6] |
| 5 | 4-Chlorotoluene | Fe(OTf)₂ (3) | IMes (1.5) | MgBr₂·OEt₂ | THF | 60 | 1 | 85 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Miyaura Borylation of Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium acetate (B1210297) (KOAc) (1.5 mmol, 1.5 equiv), dried
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (0.03 mmol), and potassium acetate (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude aryl pinacol boronate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Purification of aryl pinacol boronates on silica (B1680970) gel can be challenging due to their potential for hydrolysis on the acidic silica surface.[7][8] Using boric acid-treated silica gel can mitigate this issue.[7][8]
Preparation of Boric Acid-Treated Silica Gel: [8]
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel under vacuum until it is a free-flowing powder.
Chromatography Procedure:
-
Pack a column with the boric acid-treated silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolve the crude aryl pinacol boronate in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 3: Characterization
Aryl pinacol boronates are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The protons of the aryl ring will show characteristic shifts and coupling patterns. The methyl groups of the pinacol ester typically appear as a sharp singlet around 1.3 ppm.[9][10]
-
¹³C NMR: The carbon atoms of the aryl ring will have distinct chemical shifts. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[9][11] The carbons of the pinacol group appear around 84 ppm and 25 ppm.[9][10]
-
¹¹B NMR: The ¹¹B NMR spectrum will show a broad signal in the range of δ 20-35 ppm for the tricoordinate boron atom of the pinacol boronate.[10][12]
Mandatory Visualizations
Catalytic Cycle of the Miyaura Borylation
Caption: Catalytic cycle of the Palladium-catalyzed Miyaura borylation.
General Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki Coupling Reactions Using Pinacol Boronate Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] Pinacol (B44631) boronate esters have emerged as highly valuable coupling partners in these reactions due to their stability, ease of handling, and broad commercial availability.[1][5] These esters are generally more stable than the corresponding boronic acids, mitigating issues such as protodeboronation.[1][5] This document provides detailed application notes, optimized reaction protocols, and mechanistic insights for conducting Suzuki coupling reactions with pinacol boronate esters.
Core Concepts and Advantages of Pinacol Boronate Esters
Pinacol boronate esters offer several advantages over other organoboron reagents in Suzuki-Miyaura couplings:
-
Enhanced Stability: They are often crystalline solids with a long shelf-life, resistant to decomposition and protodeboronation compared to many boronic acids.[1][5]
-
Broad Availability: A wide variety of aryl, heteroaryl, and alkyl pinacol boronate esters are commercially available or can be readily synthesized.[1]
-
Milder Reaction Conditions: Their use can sometimes allow for milder reaction conditions, improving the tolerance of sensitive functional groups.[6]
-
Utility in Complex Synthesis: They are frequently employed in the late-stage functionalization of complex molecules, a critical step in drug discovery and development.[1]
Reaction Mechanism and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The role of the base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[2][3][4][7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Reaction Conditions
The success of a Suzuki coupling reaction using pinacol boronate esters is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following tables summarize common conditions for various substrate classes.
Table 1: General Reaction Conditions for Aryl Halides with Aryl Pinacol Boronates
| Parameter | Condition | Notes |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often used with Pd₂(dba)₃. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronate ester.[7] |
| Solvent | Dioxane/H₂O, Toluene, THF | A mixture of an organic solvent and water is common.[8] |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent. |
| Equivalents | 1.1-1.5 eq. of boronate ester | A slight excess of the boronate is generally used. |
Table 2: Conditions for Coupling of Heteroaryl Chlorides with Alkyl Pinacol Boronates[6]
| Parameter | Condition |
| Aryl Halide | 2,6-Dichloropyridine (1.0 equiv) |
| Boronate Ester | Heptyl pinacol boronic ester (2.3 equiv) |
| Catalyst | Pd₂(dba)₃ (1 mol%) |
| Ligand | FcPPh₂ (6 mol%) |
| Base | K₃PO₄ (6.0 equiv) |
| Solvent | Dioxane/H₂O (2:1) |
| Temperature | 100 °C |
| Time | 18 hours |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide with an Aryl Pinacol Boronate
This protocol is adapted from common procedures found in the literature.[9][10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aryl pinacol boronate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 mixture, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, aryl pinacol boronate, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 6-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for a Suzuki coupling reaction.
Protocol 2: Microwave-Assisted Suzuki Coupling of an Iodo-Compound with a Boronic Ester[11]
Materials:
-
Iodo-compound (1.0 equiv)
-
Boronic ester (1.25 equiv)
-
K₃PO₄ (3.0 equiv)
-
XPhos (0.06 equiv)
-
Pd₂(dba)₃ (0.03 equiv)
-
1,4-Dioxane/H₂O (5:1)
-
Microwave vial
Procedure:
-
Combine the iodo-compound, boronic ester, K₃PO₄, XPhos, and Pd₂(dba)₃ in a microwave vial.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes.
-
If the reaction is incomplete, an additional portion of the boronic ester can be added and the mixture irradiated for another 10 minutes.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash chromatography.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial.
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent can be a significant side reaction. Using a less nucleophilic base or anhydrous conditions might mitigate this issue.[1]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere can reduce this side reaction.[5]
-
Catalyst Deactivation: The palladium catalyst can sometimes be deactivated. The choice of a robust ligand can help to stabilize the catalyst and improve turnover.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using pinacol boronate esters is a powerful and versatile tool in modern organic synthesis. The enhanced stability and ease of handling of these reagents make them particularly attractive for applications in pharmaceutical and materials science research. By carefully selecting the reaction conditions and following established protocols, researchers can efficiently construct complex molecular architectures. The information provided in these application notes serves as a comprehensive guide for the successful implementation of this important transformation.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Synthesis of Vinyl Pinacol Boronates via Hydroboration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl pinacol (B44631) boronates are versatile synthetic intermediates with broad applications in organic chemistry, particularly in the construction of complex molecules and in drug discovery. Their utility stems from their stability, ease of handling, and predictable reactivity in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. The hydroboration of alkynes with pinacolborane (HBPin) represents one of the most direct and atom-economical methods for accessing these valuable reagents. This document provides detailed application notes and experimental protocols for the synthesis of vinyl pinacol boronates, focusing on contemporary catalytic systems that offer high levels of regio- and stereoselectivity.
The stereochemical outcome of the hydroboration of terminal alkynes can be controlled to selectively produce either (E)- or (Z)-vinyl pinacol boronates, depending on the choice of catalyst. This selectivity is crucial for the synthesis of stereochemically defined olefins. This note details protocols for manganese-, ruthenium-, and platinum-catalyzed hydroboration reactions, as well as a metal-free approach.
Catalytic Systems for the Hydroboration of Terminal Alkynes
The choice of catalyst is paramount in determining the stereoselectivity of the hydroboration of terminal alkynes. Below is a summary of the outcomes with different catalytic systems.
| Catalyst System | Predominant Isomer | Key Features |
| Manganese(I) Alkyl PCP Pincer Complex | (Z) for aryl alkynes, (E) for aliphatic alkynes | Additive- and solvent-free conditions.[1][2][3][4] |
| Ruthenium Hydride Pincer Complex | (Z)-isomer | High chemo-, regio-, and stereoselectivity under mild conditions.[1][2] |
| Platinum(II) Chloride / XPhos | (E)-isomer | Broad functional group tolerance.[5][6] |
| Metal-Free (Thermal) | (E)-isomer | Requires elevated temperatures, no metal catalyst needed.[7] |
Protocol 1: (Z)-Selective Hydroboration of Aryl Alkynes using a Manganese(I) Catalyst
This protocol is adapted from the work on stereo- and regioselective Mn(I)-catalyzed hydroboration of terminal alkynes.[1][2][3][4] It is particularly effective for the synthesis of (Z)-vinyl boronates from aryl-substituted terminal alkynes.
Experimental Protocol
Materials:
-
Alkyne (e.g., Phenylacetylene) (0.50 mmol, 1.0 equiv)
-
Pinacolborane (HBPin) (0.55 mmol, 1.1 equiv)
-
cis-[Mn(PCP-iPr)(CO)₂(n-Pr)] (PCP = bis(di-isopropylphosphino)phenyl) (0.005 mmol, 1 mol%)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Mn(I) catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Add the alkyne to the flask.
-
Add pinacolborane to the reaction mixture.
-
Seal the flask and remove it from the glovebox.
-
Place the flask in a preheated oil bath at 50 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Mn(I)-Catalyzed Hydroboration[3]
| Alkyne Substrate | Product Isomer | Yield (%) | E/Z Ratio |
| Phenylacetylene | Z | 95 | 1:99 |
| 4-Methylphenylacetylene | Z | 96 | 1:99 |
| 4-Methoxyphenylacetylene | Z | 94 | 1:99 |
| 4-Chlorophenylacetylene | Z | 92 | 1:99 |
| 1-Hexyne | E | 91 | >99:1 |
| 1-Octyne | E | 93 | >99:1 |
Reaction conditions: alkyne (0.50 mmol), HBPin (0.55 mmol), catalyst (1 mol %), 50 °C (aryl alkynes) or 70 °C (aliphatic alkynes), 24 h.
Protocol 2: (Z)-Selective Hydroboration using a Ruthenium-Pincer Complex
This protocol is based on the use of a nonclassical ruthenium hydride pincer complex, which provides excellent selectivity for the (Z)-vinylboronate.[1][2] The reaction proceeds under mild conditions and exhibits high functional group tolerance.
Experimental Protocol
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene) (2.5 mmol, 1.0 equiv)
-
Pinacolborane (HBPin) (3.0 mmol, 1.2 equiv)
-
[Ru(PNP)(H)₂(H₂)] (PNP = 1,3-bis(di-tert-butyl-phosphinomethyl)pyridine) (0.0025 mmol, 0.1 mol%)
-
Benzene (B151609) or Toluene (B28343) (optional, for temperature control)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, dissolve the Ruthenium catalyst in cold pinacolborane (-15 °C) in a Schlenk flask. A color change from colorless to yellow should be observed with gas evolution.
-
Slowly add the terminal alkyne to the solution at room temperature. An exothermic reaction and a color change to reddish-brown are typically observed.
-
For better temperature control, the reaction can be performed in a solvent like benzene or toluene (3 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The reaction progress can be monitored by GC analysis.
-
Upon completion, the product can be isolated by column chromatography.
Quantitative Data for Ru-Catalyzed Hydroboration[1]
| Alkyne Substrate | Product Isomer | Yield (%) | Z/E Ratio |
| Phenylacetylene | Z | 92 | 96:4 |
| 4-Fluorophenylacetylene | Z | 91 | >99:1 |
| 4-(Trifluoromethyl)phenylacetylene | Z | 90 | >99:1 |
| 1-Hexyne | Z | 88 | >99:1 |
Reaction conditions: alkyne (2.5 mmol), HBPin (3.0 mmol), catalyst (0.1 mol %), room temperature, 24 h.
Protocol 3: (E)-Selective Hydroboration using a Platinum/XPhos Catalyst
This method provides a general and operationally simple route to (E)-vinyl boronates with good to excellent yields and regioselectivity.[5][6] It is noted for its tolerance of a wide range of functional groups.
Experimental Protocol
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Pinacolborane (HBPin) (1.5 equiv)
-
Platinum(II) chloride (PtCl₂) (0.02 equiv, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Triethylsilane (Et₃SiH) (0.02 equiv, 2 mol%)
-
Tetrahydrofuran (THF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add PtCl₂, XPhos, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add THF, followed by the terminal alkyne, pinacolborane, and triethylsilane.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 15 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Quantitative Data for Pt-Catalyzed Hydroboration[5]
| Alkyne Substrate | Product Isomer | Yield (%) |
| Phenylacetylene | E | 95 |
| 3-Ethynylpyridine | E | 81 |
| 3-Ethynylthiophene | E | 79 |
| Propargyl alcohol | E | 85 |
Reaction conditions: alkyne (1.0 equiv), HBPin (1.5 equiv), PtCl₂ (2 mol%), XPhos (4 mol%), Et₃SiH (2 mol%), THF, 100 °C, 15 h.
Reaction Mechanisms and Workflows
Proposed Catalytic Cycle for Ruthenium-Catalyzed Z-Selective Hydroboration
The reaction is proposed to proceed through a vinylidene intermediate, which is key to the observed trans-hydroboration, leading to the (Z)-isomer.[1][2]
Caption: Ru-catalyzed Z-selective hydroboration cycle.
Proposed Mechanism for Platinum-Catalyzed E-Selective Hydroboration
This reaction is thought to follow a Chalk-Harrod type mechanism involving oxidative addition of HBPin to a Pt(0) species.[6]
Caption: Pt-catalyzed E-selective hydroboration cycle.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a catalytic hydroboration reaction.
Caption: General workflow for hydroboration.
Safety and Handling
-
Pinacolborane is flammable and should be handled in a well-ventilated fume hood.
-
Many of the catalysts are air- and moisture-sensitive. Reactions should be set up under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The catalytic hydroboration of terminal alkynes is a powerful and versatile method for the synthesis of vinyl pinacol boronates. By carefully selecting the catalyst system, researchers can achieve high levels of control over the stereochemical outcome, selectively producing either (E)- or (Z)-isomers. The protocols and data presented herein provide a practical guide for the implementation of these important transformations in a research and development setting. The broad functional group tolerance of some of these methods makes them particularly attractive for late-stage functionalization in the synthesis of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]
- 7. Catalyst-free and solvent-free hydroboration of alkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Alkyl Pinacol Boronates from Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylboronic acids and their pinacol (B44631) esters are invaluable synthetic intermediates in organic chemistry, renowned for their versatility in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability, low toxicity, and functional group tolerance make them highly desirable building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The direct conversion of readily available alkyl halides to these valuable boronates represents a significant and highly sought-after transformation. This document provides detailed application notes and experimental protocols for several of the most effective methods for preparing alkyl pinacol boronates from alkyl halides, including transition-metal-catalyzed and metal-free approaches.
General Experimental Workflow
The general procedure for the preparation of alkyl pinacol boronates from alkyl halides involves the reaction of an alkyl halide with a diboron (B99234) reagent in the presence of a catalyst and a base in a suitable solvent. The specific components and conditions vary depending on the chosen method.
Caption: General workflow for the synthesis of alkyl pinacol boronates.
I. Copper-Catalyzed Borylation
Copper-catalyzed methods offer a cost-effective and efficient route to alkyl boronates.[2][4][5] These reactions typically proceed at room temperature and tolerate a wide range of functional groups.
Protocol 1: Copper(I)-Catalyzed Borylation of Alkyl Bromides with Bis(pinacolato)diboron (B136004) (B₂pin₂)[2]
This protocol describes the borylation of unactivated alkyl halides using a copper(I)/Xantphos catalyst system.[2]
Materials:
-
Alkyl bromide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) chloride (CuCl)
-
Xantphos
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuCl (3 mol%), Xantphos (3 mol%), and KOt-Bu (1.0 equiv).
-
Add the alkyl bromide (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv).
-
Add the anhydrous solvent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Substrate Scope of Copper-Catalyzed Borylation[2]
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 2-Phenylethyl bromide | 2-Phenylethyl pinacol boronate | 94 |
| 2 | 1-Bromooctane | 1-Octyl pinacol boronate | 85 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylmethyl pinacol boronate | 88 |
| 4 | 1-Bromo-3-phenylpropane | 3-Phenylpropyl pinacol boronate | 92 |
II. Nickel-Catalyzed Borylation
Nickel catalysis provides a powerful tool for the borylation of a broad range of alkyl halides, including challenging unactivated tertiary, secondary, and primary halides.[6][7][8]
Protocol 2: Nickel-Catalyzed Miyaura-Type Borylation of Alkyl Halides[7]
This method utilizes a catalyst formed in situ from NiBr₂·diglyme and a pybox ligand.[7]
Materials:
-
Alkyl halide
-
Bis(pinacolato)diboron (B₂pin₂)
-
NiBr₂·diglyme
-
Pybox ligand
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, charge a vial with NiBr₂·diglyme (5 mol%) and the pybox ligand (5 mol%).
-
Add anhydrous THF and stir for 15 minutes.
-
Add the alkyl halide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and NaOt-Bu (1.5 equiv).
-
Seal the vial and stir the reaction at the specified temperature (ranging from -10 °C to room temperature depending on the substrate).[7]
-
Monitor the reaction by GC-MS.
-
After completion, dilute the reaction mixture with ether, filter through a pad of Celite, and concentrate.
-
Purify the residue by flash chromatography.
Quantitative Data: Substrate Scope of Nickel-Catalyzed Borylation[7]
| Entry | Alkyl Halide | Temperature (°C) | Yield (%) |
| 1 | 1-Bromoadamantane | 23 | 95 |
| 2 | 2-Bromo-2-methylbutane | 0 | 91 |
| 3 | Cyclohexyl bromide | 23 | 85 |
| 4 | 1-Bromooctane | 23 | 78 |
III. Iron-Catalyzed Borylation
Iron-catalyzed borylation offers a more sustainable and economical alternative, utilizing an earth-abundant metal.[9][10][11][12][13][14][15]
Protocol 3: Iron-Catalyzed Borylation of Alkyl Electrophiles[10]
This protocol employs low-cost iron(III) acetoacetate (B1235776) (Fe(acac)₃) and tetramethylethylenediamine (TMEDA).[10]
Materials:
-
Alkyl halide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iron(III) acetoacetate (Fe(acac)₃)
-
Tetramethylethylenediamine (TMEDA)
-
Grignard reagent (e.g., EtMgBr)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried vial under an inert atmosphere, add Fe(acac)₃ (5 mol%) and TMEDA (10 mol%).
-
Add anhydrous THF, followed by the alkyl halide (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv).
-
Cool the mixture to 0 °C and add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Quantitative Data: Substrate Scope of Iron-Catalyzed Borylation[10]
| Entry | Alkyl Halide | Yield (%) |
| 1 | 1-Bromoadamantane | 92 |
| 2 | Cyclohexyl bromide | 88 |
| 3 | 1-Bromooctane | 85 |
| 4 | Benzyl bromide | 95 |
IV. Manganese-Catalyzed Borylation
Manganese is another abundant and low-cost metal that can effectively catalyze the borylation of alkyl halides, including unactivated chlorides.[16][17][18][19][20]
Protocol 4: Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides[16][17][18]
This method uses manganese(II) bromide (MnBr₂) and TMEDA as the catalytic system.[16][17][18]
Materials:
-
Alkyl chloride
-
Bis(pinacolato)diboron (B₂pin₂)
-
Manganese(II) bromide (MnBr₂)
-
Tetramethylethylenediamine (TMEDA)
-
Grignard reagent (e.g., EtMgBr)
-
Anhydrous solvent (e.g., DME)
Procedure:
-
A flame-dried vial is charged with MnBr₂ (as low as 1000 ppm) and B₂pin₂ (1.3 equiv) under an inert atmosphere.[16][17]
-
Add the anhydrous solvent (DME), followed by TMEDA and the alkyl chloride (1.0 equiv).[20]
-
Add the Grignard reagent dropwise.
-
Stir the reaction mixture at room temperature for the specified time (as little as 30 minutes with 5 mol% catalyst).[17][18]
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the product by chromatography.
Quantitative Data: Substrate Scope of Manganese-Catalyzed Borylation[16][18]
| Entry | Alkyl Halide | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1-Chloroadamantane | 5 | 98 |
| 2 | Cyclohexyl chloride | 5 | 92 |
| 3 | 1-Chlorooctane | 5 | 89 |
| 4 | 1-Chloro-4-phenylbutane | 0.1 | 95 |
V. Transition-Metal-Free Borylation
Recent advances have led to the development of transition-metal-free borylation methods, which often proceed via radical mechanisms under mild conditions.[1][3][21][22][23]
Protocol 5: Metal-Free Radical Borylation of Alkyl Iodides[1][3][21]
This protocol describes a simple, metal-free borylation of alkyl iodides using a base and a diboron reagent.[1][3]
Materials:
-
Alkyl iodide
-
Bis(pinacolato)diboron (B₂pin₂) or bis(catecholato)diboron (B79384) (B₂cat₂)
-
Base (e.g., t-BuOLi)
-
Solvent (e.g., MeOH)
Procedure:
-
In a reaction vessel, combine the alkyl iodide (1.0 equiv), the diboron reagent (3.0 equiv for B₂pin₂), and the base (e.g., t-BuOLi, 4.0 equiv).[1]
-
Add the solvent and stir the mixture at room temperature. For reactions with B₂cat₂, initiation can be achieved with light.[21]
-
Monitor the reaction for completion.
-
If B₂cat₂ is used, an additional step is required to convert the catechol boronate to the more stable pinacol boronate by treatment with pinacol.[1]
-
Perform an aqueous work-up and purify the product by column chromatography.
Quantitative Data: Substrate Scope of Metal-Free Borylation[1]
| Entry | Alkyl Halide | Diboron Reagent | Yield (%) |
| 1 | 1-Iodooctane | B₂pin₂ | 95 |
| 2 | 1-Iodo-4-chlorobutane | B₂pin₂ | 88 |
| 3 | 2-Iodooctane | B₂cat₂ | 85 |
| 4 | 1-Iodoadamantane | B₂cat₂ | 92 |
References
- 1. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Iron-catalyzed borylation of alkyl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron-catalyzed borylation of alkyl electrophiles. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides [organic-chemistry.org]
- 17. Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 21. Metal‐Free Radical Borylation of Alkyl and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
One-Pot Synthesis of Boronic Acids to Pinacol Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their corresponding pinacol (B44631) esters are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The direct synthesis of boronic acid pinacol esters in a one-pot fashion offers significant advantages in terms of efficiency, atom economy, and simplified purification procedures.[1][2] This approach avoids the isolation of often unstable and difficult-to-handle boronic acid intermediates, making it a highly attractive strategy in academic and industrial research, particularly in the rapid generation of compound libraries for drug discovery.[3][4]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of boronic acid pinacol esters from various starting materials, including aryl halides and arenes.
Advantages of One-Pot Synthesis of Pinacol Esters
-
Enhanced Stability: Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids, which can be prone to dehydration to form boroxines.[3][4][5]
-
Improved Efficiency: Telescoping the synthesis into a single pot eliminates the need for intermediate workup and purification steps, saving time and resources.[1][6]
-
Broad Substrate Scope: Various catalytic systems have been developed to tolerate a wide range of functional groups, enabling the synthesis of complex and diverse molecules.[7][8]
I. Palladium-Catalyzed One-Pot Borylation of Aryl Halides
The palladium-catalyzed cross-coupling of aryl halides with a boron source is a widely used and robust method for the synthesis of arylboronic acid pinacol esters.[1][7] This approach is particularly valuable due to the commercial availability and diversity of aryl halides.[8]
General Reaction Scheme:
Key Parameters and Optimization:
The success of the palladium-catalyzed borylation hinges on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst: Palladium sources such as Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) and PdCl₂(dppf) ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly employed.[1][7]
-
Ligand: The choice of phosphine (B1218219) ligand is crucial for catalytic activity. Bulky, electron-rich ligands like bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos) and XPhos have shown high efficacy, particularly for less reactive aryl chlorides.[7][8]
-
Base: A weak base such as triethylamine (B128534) (Et₃N) or potassium acetate (B1210297) (KOAc) is typically used to neutralize the hydrogen halide generated during the reaction.[7][8]
-
Solvent: Anhydrous aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) are common choices.[1][8]
-
Boron Source: Both pinacolborane (HBPin) and bis(pinacolato)diboron (B136004) (B₂Pin₂) are effective boron sources. HBPin is more atom-economical.[6][7]
Quantitative Data Summary:
The following table summarizes representative yields for the palladium-catalyzed borylation of various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile (B114466) | Pd(dba)₂ (1.5) | t-Bu-DPEphos (3) | Et₃N | Dioxane | 80 | 16 | 95 | [7] |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | RT | 24 | 97 | [10] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dba)₂ (1.5) | t-Bu-DPEphos (3) | Et₃N | Dioxane | 80 | 16 | 91 | [7] |
| 4 | 2-Bromotoluene | Pd(dba)₂ (1.5) | t-Bu-DPEphos (3) | Et₃N | Dioxane | 100 | 16 | 94 | [7] |
| 5 | 4-Chlorotoluene | XPhos-Pd-G2 (2) | XPhos (4) | KOAc | EtOH | RT | 12 | 92 | [8] |
Experimental Protocol: Palladium-Catalyzed Borylation of 4-Bromobenzonitrile
This protocol is adapted from the work of Murata et al.[7]
Materials:
-
4-Bromobenzonitrile
-
Pinacolborane (HBPin)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)
-
Bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos)
-
Triethylamine (Et₃N), anhydrous
-
Dioxane, anhydrous
Procedure:
-
To a dry, nitrogen-flushed Schlenk tube, add Pd(dba)₂ (0.015 mmol, 1.5 mol%) and t-Bu-DPEphos (0.03 mmol, 3 mol%).
-
Add dioxane (2 mL) and stir the mixture for 10 minutes at room temperature.
-
Add 4-bromobenzonitrile (1.0 mmol), pinacolborane (1.5 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Experimental Workflow for Palladium-Catalyzed Borylation
Caption: Workflow for Pd-catalyzed borylation of aryl halides.
II. Iridium-Catalyzed One-Pot C-H Borylation of Arenes
A powerful alternative for the synthesis of arylboronic esters is the direct C-H activation and borylation of arenes, often catalyzed by iridium complexes.[9][11] This method is particularly advantageous as it does not require a pre-functionalized starting material (i.e., an aryl halide), and the regioselectivity is often governed by steric factors, leading to borylation at the least hindered C-H bond.[9]
General Reaction Scheme:
Key Parameters and Optimization:
-
Catalyst: Iridium complexes such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) are common precursors.
-
Ligand: Bidentate ligands, for instance, 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) or bipyridine derivatives, are frequently used to stabilize the active iridium species.[12]
-
Solvent: The reaction is often run neat or in a non-coordinating solvent like cyclohexane.
-
Temperature: Elevated temperatures (100-150 °C) are typically required to promote C-H activation.[12]
Quantitative Data Summary:
The following table presents representative yields for the iridium-catalyzed C-H borylation of various arenes.
| Entry | Arene | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Dichlorobenzene (B1664543) | (Ind)Ir(COD) (2) | dmpe (2) | Neat | 150 | 24 | 85 | [12] |
| 2 | Benzene | [Ir(COD)Cl]₂ (1.5) | dtbpy (3) | Neat | 80 | 12 | 99 | [10] |
| 3 | 1,2-Dichlorobenzene | [Ir(COD)Cl]₂ (1.5) | dtbpy (3) | Neat | 150 | 48 | 76 | [10] |
| 4 | Anisole | [Ir(COD)Cl]₂ (1.5) | dtbpy (3) | Neat | 150 | 48 | 80 | [10] |
Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1,3-Dichlorobenzene
This protocol is based on the procedure described by Maleczka et al.[12]
Materials:
-
1,3-Dichlorobenzene
-
Pinacolborane (HBPin)
-
(1-indenyl)iridium(I) 1,5-cyclooctadiene (B75094) complex ((Ind)Ir(COD))
-
1,2-Bis(dimethylphosphino)ethane (dmpe)
Procedure:
-
In a glovebox, add 1,3-dichlorobenzene (2.0 mmol), pinacolborane (4.0 mmol), (Ind)Ir(COD) (0.04 mmol, 2 mol%), and dmpe (0.04 mmol, 2 mol%) to a thick-walled, sealable reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel, remove it from the glovebox, and heat the mixture at 150 °C with stirring until the arene is consumed (monitored by GC-FID).
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by distillation or column chromatography to yield 2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Logical Relationship of Components in Iridium-Catalyzed Borylation
Caption: Key components in Ir-catalyzed C-H borylation.
III. One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
A significant extension of the one-pot borylation is the subsequent in-situ Suzuki-Miyaura cross-coupling reaction.[1][6][8] This powerful "one-pot, two-step" sequence allows for the direct synthesis of biaryl compounds from two different aryl halides without the need to isolate the intermediate boronic ester.[1]
General Reaction Scheme:
Step 1: Borylation
Step 2: Suzuki-Miyaura Coupling
This sequence can often be carried out in the same reaction vessel by the sequential addition of the second aryl halide and an aqueous base.[1]
Conclusion
The one-pot synthesis of boronic acid pinacol esters represents a significant advancement in synthetic chemistry, offering streamlined access to these valuable building blocks. The choice of methodology—palladium-catalyzed borylation of aryl halides or iridium-catalyzed C-H borylation of arenes—will depend on the specific substrate and the desired substitution pattern. The protocols and data presented herein provide a solid foundation for researchers to implement these efficient and versatile transformations in their own synthetic endeavors.
References
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 8. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 9. ‘One Pot’ in situ Borylation by C-H Activation - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 12. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for Chan-Lam Coupling Reactions Using Pinacol Borate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pinacol (B44631) borate (B1201080) esters (arylBpins) in Chan-Lam coupling reactions for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This document outlines optimized reaction protocols, key quantitative data, and a mechanistic overview to facilitate the successful application of this versatile methodology in research and drug development.
The Chan-Lam coupling is a copper-mediated cross-coupling reaction that offers a valuable alternative to palladium-catalyzed methods for the formation of aryl-heteroatom bonds.[1][2][3] It is known for its operational simplicity, often proceeding under mild conditions at room temperature and open to the air.[3] While traditionally employing arylboronic acids, the use of arylboronic acid pinacol esters (arylBpins) has been explored to expand the reaction's utility, though it has presented unique challenges.[1][4][5]
Overcoming Challenges in Chan-Lam Coupling with Pinacol Borate Esters
Historically, the use of arylBpins in Chan-Lam couplings, particularly with aryl amines, has been associated with low yields and the formation of unwanted byproducts.[1][4][5] Research has identified that the pinacol byproduct can inhibit catalyst turnover, necessitating the use of stoichiometric amounts of the copper catalyst, typically copper(II) acetate (B1210297) (Cu(OAc)₂).[1] However, recent advancements have established optimized conditions to overcome these limitations, enabling efficient C-N bond formation with a broad range of substrates.[1][4][5]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the Chan-Lam coupling of arylBpins with both aryl and alkyl amines, as established in key literature.[1]
Table 1: Optimized Conditions for Coupling of ArylBpins with Aryl Amines [1]
| Parameter | Condition | Notes |
| Copper Source | Cu(OAc)₂ (2.0 equiv) | Stoichiometric copper is generally required. |
| Aryl this compound | 1.0 equiv | - |
| Aryl Amine | 1.0 equiv | - |
| Solvent | MeCN/EtOH (4:1) | A mixed solvent system is crucial for improved yields with aryl amines.[1][4][5] |
| Additives | 4 Å Molecular Sieves | Helps to reduce byproduct formation.[1] |
| Temperature | Room Temperature | Mild reaction conditions are a key advantage. |
| Atmosphere | Air | The reaction is tolerant to aerobic conditions.[1] |
Table 2: Optimized Conditions for Coupling of ArylBpins with Alkyl Amines [1]
| Parameter | Condition | Notes |
| Copper Source | Cu(OAc)₂ (2.0 equiv) | Stoichiometric copper is generally required. |
| Aryl this compound | 1.0 equiv | - |
| Alkyl Amine | 2.0 equiv | An excess of the amine is often beneficial. |
| Solvent | MeCN | Ethanol (B145695) is not required for the coupling of alkyl amines.[1][4] |
| Additives | 4 Å Molecular Sieves | Helps to reduce byproduct formation. |
| Temperature | Room Temperature | Mild reaction conditions are maintained. |
| Atmosphere | Air | The reaction is tolerant to aerobic conditions. |
Experimental Protocols
The following are detailed experimental protocols for the Chan-Lam coupling of aryl pinacol borates with aryl and alkyl amines.
Protocol 1: General Procedure for the Coupling of an Aryl this compound with an Aryl Amine
This protocol is based on the optimized conditions developed by Vantourout, J. C., et al. (2016).[1]
Materials:
-
Aryl this compound (1.0 equiv)
-
Aryl amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
4 Å Molecular sieves (powdered and activated)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Ethanol (EtOH), anhydrous
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl amine (0.5 mmol, 1.0 equiv), copper(II) acetate (1.0 mmol, 2.0 equiv), and powdered 4 Å molecular sieves (approximately 250 mg).
-
Add a mixture of anhydrous acetonitrile and ethanol (4:1 v/v, 2.5 mL) to the vessel.
-
Seal the reaction vessel and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper salts and molecular sieves.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl product.
Protocol 2: General Procedure for the Coupling of an Aryl this compound with an Alkyl Amine
This protocol is adapted from the work of Vantourout, J. C., et al. (2016).[1]
Materials:
-
Aryl this compound (1.0 equiv)
-
Alkyl amine (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
4 Å Molecular sieves (powdered and activated)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl this compound (e.g., 0.5 mmol, 1.0 equiv), copper(II) acetate (1.0 mmol, 2.0 equiv), and powdered 4 Å molecular sieves (approximately 250 mg).
-
Add anhydrous acetonitrile (2.5 mL) to the vessel.
-
Add the alkyl amine (1.0 mmol, 2.0 equiv) to the stirring suspension.
-
Seal the reaction vessel and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction mixture as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated aryl amine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Chan-Lam coupling reaction.
Caption: Proposed mechanism of the Chan-Lam coupling reaction.
Caption: General experimental workflow for the Chan-Lam coupling.
Caption: Solvent effects on Chan-Lam coupling with different amines.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application of Pinacol Borate in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pinacol (B44631) borate (B1201080) esters have emerged as indispensable synthetic intermediates in the construction of complex natural products. Their stability, ease of handling, and versatile reactivity make them ideal building blocks for forging intricate carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the use of pinacol borate esters in the synthesis of several notable natural products, offering valuable insights for researchers in organic synthesis and drug development.
Fostriecin (B16959): A Potent Anticancer Agent
Fostriecin, a polyketide natural product, exhibits significant anticancer activity through the inhibition of protein phosphatases. A key step in its total synthesis involves the stereoselective formation of a conjugated triene system, which has been elegantly achieved using a Suzuki-Miyaura cross-coupling reaction with a this compound intermediate.
Application Note: Suzuki-Miyaura Coupling in Fostriecin Synthesis
The synthesis of the (Z,Z,E)-triene moiety of fostriecin highlights the utility of vinyl pinacol borates in complex fragment couplings. The O'Doherty group demonstrated a late-stage Suzuki-Miyaura coupling of a stable (Z)-vinyl boronate with a diene fragment to construct the sensitive triene system with high stereochemical fidelity. This approach avoids the use of more reactive and less stable organometallic reagents, which is crucial in the final stages of a complex synthesis.
Quantitative Data
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temp. | Time | Yield (%) | Ref. |
| Suzuki-Miyaura Coupling | (Z)-vinyl this compound, Vinyl iodide | Pd(PPh₃)₄, K₃PO₄ | THF/H₂O | 65 °C | 12 h | 85 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling for Fostriecin Core
Reference: O'Doherty, G. A., et al. Org. Lett.2010 , 12 (17), pp 3752–3755.[2]
To a solution of the (Z)-vinyl this compound (1.0 equiv) and the vinyl iodide fragment (1.2 equiv) in a 3:1 mixture of THF and water was added K₃PO₄ (3.0 equiv). The mixture was degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 equiv) was then added, and the reaction mixture was heated to 65 °C for 12 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by silica (B1680970) gel chromatography to afford the triene product.
Synthetic Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of Pinacol Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the large-scale synthesis of pinacol (B44631) boronate esters, essential intermediates in modern organic synthesis, particularly for cross-coupling reactions in drug discovery and development.
Introduction
Pinacol boronate esters are versatile and widely utilized building blocks in organic chemistry, primarily due to their stability, ease of handling, and broad reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The increasing demand for these intermediates in the pharmaceutical and agrochemical industries necessitates robust, scalable, and cost-effective synthetic methods. This document outlines several key industrial-scale methods for their preparation, including Miyaura borylation, synthesis via organometallic reagents, and direct C-H activation, along with protocols for their purification.
Comparative Overview of Large-Scale Synthesis Methods
The selection of a synthetic route for large-scale production depends on factors such as substrate scope, functional group tolerance, cost of goods, and process safety. The following table summarizes and compares the most common industrial-scale methods.
| Method | Typical Scale | Boron Source | Key Advantages | Key Disadvantages | Typical Yields | Reference |
| Miyaura Borylation | Grams to >100 kg | Bis(pinacolato)diboron (B₂pin₂) or Tetrahydroxydiboron (BBA) | Broad substrate scope, high functional group tolerance, well-established and robust.[1] | Use of expensive palladium catalysts, potential for side reactions.[1] | 70-95% | [2][3] |
| Synthesis via Organometallic Reagents | Grams to Kilograms | Pinacolborane (HBpin) or Trialkyl borates | Cost-effective for certain substrates, avoids palladium catalysts.[4][5] | Limited functional group tolerance (Grignard/organolithium reagents are highly reactive).[2] | 80-95% | [4][5] |
| Iridium-Catalyzed C-H Borylation | Grams to Kilograms | Bis(pinacolato)diboron (B₂pin₂) | Direct functionalization of C-H bonds, avoids the need for pre-functionalized starting materials.[6][7] | Regioselectivity can be a challenge, requires specific directing groups for some substrates.[8] | 60-90% | [6] |
| One-Pot Borylation/Suzuki Coupling | Grams to >20 kg | Bis(pinacolato)diboron (B₂pin₂) or Tetrahydroxydiboron (BBA) | Increased process efficiency, reduces unit operations and waste.[9][10] | Requires careful optimization to avoid side reactions and ensure catalyst compatibility between steps.[9] | 75-90% (over two steps) | [9] |
Experimental Protocols
Protocol 1: Large-Scale Miyaura Borylation using Tetrahydroxydiboron (BBA)
This protocol describes a revised, more atom-economical Miyaura borylation process that avoids the use of bis(pinacolato)diboron, thus eliminating pinacol as a byproduct.[2][11] This process has been successfully scaled to 65 kg.[2][12]
Reaction Scheme:
Ar-X + B₂(OH)₄ --(Pd Catalyst, Base)--> Ar-B(OH)₂ --(Pinacol)--> Ar-B(pin)
(where X = Br, I)
Materials:
-
Aryl bromide (1.0 equiv)
-
Tetrahydroxydiboron (BBA) (1.5 - 2.0 equiv)
-
Potassium Acetate (B1210297) (KOAc) (2.5 - 3.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 0.05-0.25 mol%)
-
Methanol (B129727) (MeOH)
-
Ethylene (B1197577) glycol
-
Nitrogen gas
Procedure:
-
Reactor Setup: Charge a suitable reactor with the aryl bromide (e.g., 65 kg, 1.0 equiv), potassium acetate (e.g., 74.6 kg, 2.5 equiv), and methanol (e.g., 475 L).[2]
-
Inerting: Maintain a positive nitrogen pressure during charging to minimize oxygen ingress.[2]
-
Addition of Stabilizer: Add ethylene glycol (e.g., 51.3 L, 3.0 equiv) to the mixture.[2][11]
-
Cooling and Purging: Cool the mixture to 5 °C and perform a series of vacuum/nitrogen purge cycles to remove dissolved oxygen.[2]
-
Catalyst and BBA Addition: Under a nitrogen atmosphere, add the palladium catalyst followed by tetrahydroxydiboron.
-
Reaction: Warm the reaction mixture to the desired temperature (e.g., 35-65 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by filtration to remove inorganic salts, followed by extraction and crystallization or chromatographic purification to afford the boronic acid, which can then be esterified with pinacol.
Protocol 2: Synthesis of Pinacol Boronate Esters via Grignard Reagents (Barbier Conditions)
This method is a cost-effective alternative for substrates that are compatible with organometallic reagents. Performing the reaction under Barbier conditions, where the Grignard reagent is formed in situ in the presence of the boron electrophile, can minimize side reactions like Wurtz coupling.[5][13]
Reaction Scheme:
Ar-X + Mg + HBpin --(Solvent)--> Ar-B(pin) + MgX₂
(where X = Br, I)
Materials:
-
Aryl halide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Pinacolborane (HBpin) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount, for initiation)
Procedure:
-
Reactor Setup: To a flame-dried reactor under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine.
-
Initiation: Add a small portion of the aryl halide in anhydrous THF and gently heat to initiate Grignard formation.
-
Barbier Reaction: Once the reaction has initiated, add a solution of the remaining aryl halide and pinacolborane in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at ambient temperature or with gentle heating until the consumption of the starting material is confirmed by TLC or GC.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Protocol 3: Purification of Pinacol Boronate Esters using Boric Acid-Impregnated Silica (B1680970) Gel
Pinacol boronate esters can be prone to decomposition and strong adsorption on standard silica gel during chromatographic purification.[14] Treating the silica gel with boric acid can mitigate these issues.[15][16]
Materials:
-
Silica gel for flash chromatography
-
Boric acid
-
Methanol
-
Ethanol
-
Crude pinacol boronate ester
Procedure for Preparing Boric Acid-Impregnated Silica Gel:
-
Slurry Preparation: Prepare a 5% (w/v) solution of boric acid in methanol. Create a slurry of the silica gel in this solution (e.g., 550 mL of solution for 100 g of silica gel).[15]
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.[15]
-
Filtration and Washing: Filter the silica gel and wash it with ethanol.[15]
-
Drying: Dry the treated silica gel thoroughly under vacuum until it is a free-flowing powder.[15]
Chromatographic Purification:
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Load the crude pinacol boronate ester onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure to obtain the purified pinacol boronate ester.
Visualizations
Experimental Workflow for Large-Scale Miyaura Borylation
Caption: Workflow for a large-scale Miyaura borylation reaction.
Logical Relationship for One-Pot Borylation/Suzuki Coupling
Caption: Logical flow of a one-pot borylation/Suzuki coupling reaction.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medium.com [medium.com]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of Pinacol Boronates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of microwave-assisted organic synthesis has revolutionized numerous chemical transformations, offering significant advantages in terms of reaction speed, efficiency, and yield. One area that has greatly benefited from this technology is the synthesis of pinacol (B44631) boronates, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in drug discovery and materials science. This document provides detailed application notes and protocols for the microwave-assisted synthesis of pinacol boronates from various aryl precursors.
Introduction to Microwave-Assisted Borylation
Traditional methods for the synthesis of arylboronic acids and their pinacol esters often require prolonged reaction times, high temperatures, and can be sensitive to functional groups. Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[1][2] This technique has been successfully applied to the palladium-catalyzed borylation of aryl chlorides, bromides, and other precursors.[3][4] The use of microwave synthesis is known to improve the efficiency of various organic reactions, including the Suzuki coupling itself.[5][6]
The general reaction involves the coupling of an aryl halide (or triflate) with a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. Microwave heating facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination.
Experimental Protocols
General Protocol for Microwave-Assisted Borylation of Aryl Halides
This protocol provides a general procedure for the palladium-catalyzed borylation of aryl halides using microwave irradiation. The specific conditions may require optimization depending on the substrate.
Materials:
-
Aryl halide (e.g., aryl chloride, aryl bromide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., PCy₃, SPhos) (if required by the catalyst)
-
Base (e.g., KOAc, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMSO, water)
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
To a microwave synthesis vial, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), palladium catalyst (0.01-0.05 mmol), ligand (if necessary, in appropriate molar ratio to the catalyst), and base (2.0-3.0 mmol).
-
Add the chosen solvent (3-5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 10-30 minutes) with stirring. The power should be set to maintain the target temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pinacol boronate.
// Define nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine Aryl Halide,\nB₂pin₂, Catalyst, Base,\nand Solvent in Vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; seal [label="Seal Vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; microwave [label="Microwave Irradiation\n(Set Temperature and Time)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pinacol Boronate\nProduct", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges start -> reagents; reagents -> seal; seal -> microwave; microwave -> cool; cool -> workup; workup -> purify; purify -> product; } caption: "General experimental workflow for microwave-assisted synthesis of pinacol boronates."
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of pinacol boronates, allowing for easy comparison of different reaction conditions.
Table 1: Microwave-Assisted Borylation of Aryl Chlorides [1][3]
| Aryl Chloride Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / Imidazolium salt | KOAc | THF | 120 | 10 | 95 |
| 4-Chloroacetophenone | Pd(OAc)₂ / Imidazolium salt | KOAc | THF | 120 | 10 | 92 |
| Methyl 4-chlorobenzoate | Pd(OAc)₂ / Imidazolium salt | KOAc | THF | 120 | 10 | 88 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / Imidazolium salt | KOAc | THF | 120 | 10 | 85 |
Table 2: Microwave-Assisted Borylation of Aryl Bromides [4]
| Aryl Bromide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromoanisole | PdCl₂(dppf) | KOAc | DMSO | 80 | 15 | 81 |
| 4-Bromotoluene | Pd(dba)₂ / PCy₃ | KOAc | 1,4-Dioxane | 80 | 15 | 75 |
| 1-Bromonaphthalene | PdCl₂(dppf) | KOAc | DMSO | 80 | 20 | 85 |
| 2-Bromopyridine | Pd(dba)₂ / PCy₃ | KOAc | 1,4-Dioxane | 80 | 20 | 78 |
Application in Suzuki-Miyaura Cross-Coupling
The synthesized pinacol boronates are stable and can be readily used in subsequent Suzuki-Miyaura cross-coupling reactions. Microwave irradiation can also be employed to accelerate this step, often allowing for a one-pot, two-step borylation/Suzuki-Miyaura sequence.[7]
// Define nodes aryl_halide [label="Aryl Halide\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; borylation [label="Microwave-Assisted\nBorylation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pinacol_boronate [label="Aryl Pinacol Boronate\n(Ar-Bpin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki_coupling [label="Microwave-Assisted\nSuzuki Coupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; biaryl_product [label="Biaryl Product\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling_partner [label="Coupling Partner\n(Ar'-X)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges aryl_halide -> borylation; borylation -> pinacol_boronate; pinacol_boronate -> suzuki_coupling; coupling_partner -> suzuki_coupling; suzuki_coupling -> biaryl_product; } caption: "Logical relationship of borylation to Suzuki coupling."
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of pinacol boronates. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development, enabling the streamlined production of these key synthetic intermediates. The significant reduction in reaction times and the potential for one-pot procedures make this technology particularly attractive for high-throughput synthesis and library generation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of pinacol boronates from aryl chlorides catalyzed by a palladium/imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry in Pinacol Borate Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pinacol (B44631) boronate esters is a cornerstone of modern organic chemistry, providing versatile building blocks for cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling. The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control for these important reactions. This document provides detailed application notes and protocols for conducting pinacol borate (B1201080) reactions in a continuous flow setup, covering palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation.
Introduction to Flow Chemistry for Borylation Reactions
Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for exothermic or fast reactions. For the synthesis of pinacol boronate esters, flow chemistry enables the safe handling of pyrophoric reagents, minimizes the formation of side products, and facilitates rapid reaction optimization and scale-up.
Key Applications
The application of flow chemistry to pinacol borate reactions is particularly impactful in:
-
Drug Discovery and Development: Enabling the rapid synthesis of diverse libraries of boronate esters for high-throughput screening and lead optimization. The ability to quickly and safely generate novel building blocks accelerates the drug discovery pipeline.
-
Fine Chemical and Agrochemical Synthesis: Providing a scalable and efficient method for the production of key intermediates. The improved safety and efficiency of flow chemistry are highly attractive for industrial-scale manufacturing.
-
Materials Science: Facilitating the synthesis of well-defined boronate-containing monomers for the creation of advanced polymers and functional materials.
Palladium-Catalyzed Miyaura Borylation in Continuous Flow
The Miyaura borylation is a powerful method for the synthesis of aryl, vinyl, and alkyl pinacol boronate esters from the corresponding halides or triflates. In a continuous flow setup, this reaction can be performed with high efficiency and control.
Experimental Protocol: Continuous Flow Miyaura Borylation of Aryl Bromides
This protocol describes the synthesis of 4-methoxyphenyl (B3050149) pinacol boronate from 4-bromoanisole (B123540) using a palladium catalyst in a continuous flow system.
Reagents and Stock Solutions:
-
Solution A (Aryl Halide):
-
4-Bromoanisole (1.0 equiv)
-
Pinacolborane (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or THF) to make a 0.5 M solution with respect to the aryl halide.
-
-
Solution B (Catalyst and Base):
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
KOAc (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) to make a 0.5 M solution with respect to the aryl halide.
-
Flow Reactor Setup:
A typical setup consists of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
-
Pumps: Two high-pressure syringe pumps.
-
Reactor: A PFA or stainless steel coil reactor (e.g., 10 mL volume, 1 mm inner diameter) immersed in a heated oil bath or a column packed with a supported catalyst.
-
Back-Pressure Regulator: Set to maintain a pressure above the boiling point of the solvent (e.g., 10 bar).
Procedure:
-
Prepare the stock solutions A and B under an inert atmosphere (e.g., nitrogen or argon).
-
Set the temperature of the reactor to 80-120 °C.
-
Set the flow rates of the two pumps to be equal (e.g., 0.5 mL/min each) to achieve the desired residence time in the reactor. For a 10 mL reactor, a total flow rate of 1.0 mL/min results in a residence time of 10 minutes.
-
Pump the solutions through the T-mixer and into the heated reactor.
-
Collect the product stream after the back-pressure regulator.
-
Upon completion, flush the system with clean solvent.
-
The collected product solution can be worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Quantitative Data for Continuous Flow Miyaura Borylation
| Substrate | Catalyst System | Solvent | Temp (°C) | Residence Time (min) | Yield (%) | Throughput (mmol/h) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | 1,4-Dioxane | 100 | 10 | >95 | 30 |
| 4-Chlorotoluene | Pd(dba)₂ / XPhos | 1,4-Dioxane | 120 | 15 | 85 | 20 |
| 1-Bromonaphthalene | PdCl₂(dppf) | THF | 80 | 8 | >98 | 37.5 |
Iridium-Catalyzed C-H Borylation in Continuous Flow
Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of C-H bonds to form C-B bonds, offering high atom economy. Performing this reaction in a continuous flow system, particularly with a heterogeneous catalyst, allows for efficient catalyst recycling and continuous product generation.
Experimental Protocol: Continuous Flow Iridium-Catalyzed C-H Borylation of Benzene (B151609)
This protocol describes the synthesis of phenyl pinacol boronate from benzene using a heterogeneous iridium catalyst in a packed-bed flow reactor.
Reagents and Stock Solution:
-
Solution:
-
Benzene (1.0 equiv)
-
Pinacolborane (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., cyclohexane (B81311) or THF) to make a 0.2 M solution with respect to benzene.
-
Flow Reactor Setup:
-
Pump: A high-pressure liquid chromatography (HPLC) pump.
-
Reactor: A packed-bed reactor (e.g., a stainless steel column) containing a heterogeneous iridium catalyst (e.g., [Ir(cod)Cl]₂/d(t)bpy immobilized on silica). The reactor is placed in a column heater.
-
Back-Pressure Regulator: Set to maintain a pressure sufficient to keep the reactants in the liquid phase at the reaction temperature (e.g., 20 bar).
Procedure:
-
Prepare the stock solution under an inert atmosphere.
-
Pack the reactor column with the heterogeneous iridium catalyst.
-
Heat the reactor to the desired temperature (e.g., 100-150 °C).
-
Pump the solution through the packed-bed reactor at a flow rate calculated to achieve the desired residence time.
-
Collect the product stream after the back-pressure regulator.
-
The solvent and excess reagents can be removed under reduced pressure, and the product can be purified by distillation or chromatography.
Quantitative Data for Continuous Flow Iridium-Catalyzed C-H Borylation
| Substrate | Catalyst | Solvent | Temp (°C) | Residence Time (min) | Yield (%) | Throughput (mmol/h) |
| Benzene | [Ir(cod)Cl]₂/dtbpy on Silica | Cyclohexane | 120 | 20 | 90 | 6 |
| Toluene | [Ir(OMe)(cod)]₂/dtbpy on Polymer | THF | 100 | 15 | 88 (para:meta 4:1) | 8 |
| Anisole | Ir-BPy-PMO | Neat | 150 | 30 | 95 (para selective) | 4 |
Visualizations
Experimental Workflow for Continuous Flow Borylation
Caption: General experimental workflow for continuous flow this compound synthesis.
Signaling Pathway for Palladium-Catalyzed Miyaura Borylation
Caption: Catalytic cycle of the Palladium-catalyzed Miyaura borylation.
Logical Relationship of Flow Parameters
Caption: Relationship between key parameters in a continuous flow process.
Conclusion
The adoption of continuous flow chemistry for this compound reactions represents a significant advancement in the synthesis of these crucial chemical building blocks. The enhanced control over reaction parameters leads to improved yields, higher purity, and safer operating conditions. The provided protocols and data serve as a starting point for researchers to implement and optimize these reactions in their own laboratories, paving the way for accelerated discovery and more efficient chemical manufacturing.
Synthesis of Heteroaromatic Pinacol Boronates: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of heteroaromatic pinacol (B44631) boronates is a critical step in the development of novel pharmaceuticals and functional materials. These versatile building blocks are extensively used in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of heteroaromatic pinacol boronates, focusing on prevalent and efficient methodologies.
Introduction
Heteroaromatic moieties are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a boronate ester group, such as a pinacol boronate, onto a heteroaromatic ring provides a stable, versatile handle for subsequent functionalization. The resulting heteroaromatic pinacol boronates are key intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide outlines two primary synthetic strategies: the direct C-H borylation of heteroarenes and the palladium-catalyzed borylation of heteroaryl halides.
Key Synthetic Methodologies
Two principal methods have emerged as the most robust and widely adopted for the synthesis of heteroaromatic pinacol boronates:
-
Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of a C-H bond on a heteroaromatic ring to a C-B bond, offering high atom economy. The regioselectivity is a key consideration and is influenced by steric and electronic factors of the substrate and the directing effects of certain functional groups.[1][2][3]
-
Palladium-Catalyzed Miyaura Borylation: This cross-coupling reaction involves the use of a heteroaryl halide (or triflate) and a diboron (B99234) reagent in the presence of a palladium catalyst and a base. This method is highly reliable and offers predictable regioselectivity based on the position of the leaving group.
Application Note 1: Iridium-Catalyzed C-H Borylation of Heteroarenes
This approach is particularly valuable for the functionalization of electron-rich heteroarenes and for late-stage diversification of complex molecules where a halide may not be present.
General Workflow
Workflow for Iridium-Catalyzed C-H Borylation.
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Thiophenes and Furans
This protocol is adapted from studies on the borylation of various substituted thiophenes.[4][5]
Materials:
-
Substituted Thiophene (B33073) or Furan (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
-
[Ir(COD)OMe]₂ (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the substituted thiophene or furan, bis(pinacolato)diboron, [Ir(COD)OMe]₂, and dtbpy.
-
Add anhydrous THF via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired heteroaromatic pinacol boronate.
Quantitative Data: Regioselectivity and Yields for Iridium-Catalyzed Borylation
| Heteroarene | Product(s) (Major Isomer Highlighted) | Yield (%) | Reference |
| Thiophene | 2-Borylthiophene , 3-Borylthiophene | 85 | [4] |
| 2-Methylthiophene | 5-Boryl-2-methylthiophene | 92 | [4] |
| 3-Methylthiophene | 5-Boryl-3-methylthiophene , 2-Boryl-3-methylthiophene | 78 | [4] |
| Furan | 2-Borylfuran | 80 | [6] |
| 2-Methylfuran | 5-Boryl-2-methylfuran | 88 | [6] |
Application Note 2: Palladium-Catalyzed Miyaura Borylation of Heteroaryl Halides
This method is highly effective for a wide range of heteroaryl halides and is often the preferred method due to its predictability and high yields.
General Workflow
Workflow for Palladium-Catalyzed Miyaura Borylation.
Experimental Protocol: General Procedure for Palladium-Catalyzed Borylation of Heteroaryl Bromides
This protocol is a general procedure applicable to a variety of heteroaryl bromides.
Materials:
-
Heteroaryl Bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, to a vial equipped with a stir bar, add the heteroaryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 8 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the heteroaromatic pinacol boronate.
Quantitative Data: Yields for Palladium-Catalyzed Borylation of Heteroaryl Halides
| Heteroaryl Halide | Product | Yield (%) | Reference |
| 2-Bromopyridine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85 | |
| 3-Bromopyridine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 90 | |
| 5-Bromoindole | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole | 82 | [7] |
| 2-Chloropyrimidine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 75 |
Application Note 3: Synthesis via Grignard Reagents
For certain heteroaromatic systems, particularly those that can readily form a stable Grignard reagent, this classical approach remains a viable and cost-effective option.
Logical Relationship
Synthesis via Grignard Reagent Formation and Borylation.
Experimental Protocol: Synthesis of 2-Thienyl Pinacol Boronate via Grignard Reagent
Materials:
-
2-Bromothiophene (B119243) (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Pinacolborane (1.1 mmol)
-
Iodine (1 crystal, as initiator)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings and a crystal of iodine.
-
Gently heat the flask with a heat gun until the iodine sublimes and the color disappears.
-
Cool the flask to room temperature and add a small amount of a solution of 2-bromothiophene in THF from the dropping funnel.
-
Once the Grignard reaction initiates (indicated by bubbling and a gentle exotherm), add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add pinacolborane dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography to afford 2-thienyl pinacol boronate.
Quantitative Data: Yields for Synthesis via Grignard Reagents
| Heteroaryl Halide | Product | Yield (%) |
| 2-Bromothiophene | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 88 |
| 2-Bromofuran | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan | 85 |
| 3-Bromopyridine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 82 |
Conclusion
The synthesis of heteroaromatic pinacol boronates is a well-established field with a variety of reliable methods available to researchers. The choice of method depends on the specific heteroaromatic system, the availability of starting materials, and the desired regioselectivity. Iridium-catalyzed C-H borylation offers an elegant and atom-economical approach for direct functionalization, while palladium-catalyzed Miyaura borylation provides a robust and predictable route from heteroaryl halides. For certain substrates, classical Grignard-based methods remain a practical alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in drug discovery and materials science.
References
- 1. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Chemoselective Reactions with Functionalized Pinacol Borates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of chemoselective reactions involving functionalized pinacol (B44631) borates, essential tools in modern organic synthesis and drug discovery. The stability and functional group tolerance of pinacol boronic esters make them highly versatile building blocks for the construction of complex molecular architectures.[1][2][3] This document outlines key chemoselective transformations, presents quantitative data for various substrates, and provides detailed experimental protocols for representative reactions.
Chemoselective Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, valued for its mild conditions and broad functional group compatibility.[4][5] The use of pinacol boronic esters in this reaction is particularly advantageous due to their stability and ease of handling.[2]
Selective Coupling of Polychlorinated Aromatics
A significant challenge in organic synthesis is the selective functionalization of molecules with multiple reactive sites. Recent methodologies have enabled the predictable and selective monoalkylation of polychlorinated pyridines and benzenes using alkyl pinacol boronic esters.[6][7] This chemoselectivity is often governed by steric and electronic factors.[6]
Table 1: Chemoselective Monoalkylation of Dichloropyridines with Alkyl Pinacol Boronic Esters [6][7]
| Entry | Dichloropyridine | Alkyl Pinacol Boronate | Product | Yield (%) |
| 1 | 2,6-Dichloropyridine (B45657) | Heptyl pinacol boronate | 2-Chloro-6-heptylpyridine | 74 |
| 2 | 2,6-Dichloropyridine | 4-Pentenyl pinacol boronate | 2-Chloro-6-(pent-4-en-1-yl)pyridine | 65 |
| 3 | 2,6-Dichloropyridine | 3-Chloropropyl pinacol boronate | 2-Chloro-6-(3-chloropropyl)pyridine | 58 |
Experimental Protocol: General Procedure for Chemoselective Monoalkylation of 2,6-Dichloropyridine [6][7]
-
To a reaction vessel, add 2,6-dichloropyridine (1.0 equiv), the corresponding alkyl pinacol boronic ester (2.3 equiv), potassium phosphate (B84403) (K₃PO₄, 6.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 1 mol %), and dicyclohexylphosphinoferrocene (FcPPh₂, 6 mol %).
-
Add a 2:1 mixture of dioxane and water (to achieve a concentration of 0.13 M with respect to the aryl chloride).
-
Heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-chloro-6-alkylpyridine.
Orthogonal Reactivity in Palladium-Catalyzed C-H Amination
Functionalized pinacol arylborates can exhibit orthogonal reactivity, allowing for selective transformations at different positions of a molecule. For instance, a palladium-catalyzed ortho-C-H amination of pinacol arylborates can be achieved while leaving an iodo group intact for subsequent cross-coupling reactions.[8] This demonstrates the ability to perform sequential, site-selective functionalizations.
Table 2: Orthogonal Reactivity of a Bifunctional Pinacol Arylborate [8]
| Step | Reaction | Substrate | Reagent/Catalyst | Product | Yield (%) |
| 1 | ortho-C-H Amination | 4-Iodo-3-(Bpin)anisole | Morpholine (B109124), Pd(OAc)₂, Norbornene | 2-Morpholino-4-iodo-3-(Bpin)anisole | 51 |
| 2 | Catellani Reaction | 2-Morpholino-4-iodo-3-(Bpin)anisole | Phenylacetylene, Pd(OAc)₂ | Polysubstituted Arene | 71 |
Experimental Protocol: ortho-C-H Amination of 4-Iodo-3-(Bpin)anisole [8]
-
In a glovebox, a reaction tube is charged with 4-iodo-3-(pinacolboryl)anisole (1.0 equiv), morpholine (2.0 equiv), palladium(II) acetate (B1210297) (10 mol %), and norbornene (2.0 equiv).
-
The tube is sealed and removed from the glovebox.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the aminated product.
Chemoselective Chan-Evans-Lam (CEL) Amination
The Chan-Evans-Lam (CEL) reaction provides a valuable method for the formation of carbon-nitrogen bonds using copper catalysis.[9][10] While highly effective, the coupling of aryl pinacol boronic esters with aryl amines has historically been challenging, often resulting in low yields.[9] Optimized conditions have been developed to overcome this limitation.
Optimized Coupling of Aryl Pinacol Boronates with Aryl and Alkyl Amines
The choice of solvent has been identified as a critical parameter for the successful CEL amination of aryl pinacol boronic esters. A mixed solvent system of acetonitrile (B52724) and ethanol (B145695) significantly improves the yields for couplings with aryl amines, while acetonitrile alone is sufficient for alkyl amines.[9][10]
Table 3: Chan-Evans-Lam Amination of Phenyl Pinacol Boronate [9]
| Entry | Amine | Solvent | Product | Yield (%) |
| 1 | Aniline (B41778) | MeCN/EtOH (1:1) | N-Phenylaniline | 75 |
| 2 | 4-Methoxyaniline | MeCN/EtOH (1:1) | N-(4-Methoxyphenyl)aniline | 82 |
| 3 | Benzylamine | MeCN | N-Benzylaniline | 91 |
| 4 | Morpholine | MeCN | 4-Phenylmorpholine | 88 |
Experimental Protocol: General Procedure for Chan-Evans-Lam Amination of Aryl Pinacol Boronates with Aryl Amines [9]
-
To a reaction vial, add the aryl pinacol boronic ester (1.0 equiv), the aryl amine (1.2 equiv), copper(II) acetate (Cu(OAc)₂, 2.0 equiv), and 4 Å molecular sieves.
-
Add a 1:1 mixture of acetonitrile (MeCN) and ethanol (EtOH) to achieve a concentration of 0.2 M with respect to the boronic ester.
-
The vial is sealed and the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl product.
For alkyl amines, the same procedure is followed using only acetonitrile as the solvent.
Site-Selective Functionalization of 1,2-Bis(boronic) Esters
The selective functionalization of molecules containing multiple boronic ester groups presents a powerful strategy for the stereocontrolled synthesis of 1,2-difunctionalized compounds.[11] The reactivity of the C-B bond can be modulated by neighboring functional groups or by the steric environment.
Selective Cross-Coupling of Vicinal Diboronates
In 1,2-bis(pinacol) boronates, the less-hindered C-B bond can undergo selective Suzuki-Miyaura cross-coupling, leaving the more hindered boronic ester available for subsequent transformations.[11] This site-selectivity allows for the stepwise introduction of different functional groups with high precision.
Table 4: Site-Selective Suzuki-Miyaura Cross-Coupling of a 1,2-Bis(pinacol) Boronate [11]
| Entry | Aryl Halide | Product of Monocoupling | Yield (%) |
| 1 | 4-Iodobenzonitrile | 4-((1S,2S)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)benzonitrile | 85 |
| 2 | 1-Iodo-4-nitrobenzene | (S,E)-4-nitro-1-(1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)benzene | 80 |
Experimental Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling [11]
-
A mixture of the 1,2-bis(pinacol) boronate (1.2 equiv), the aryl halide (1.0 equiv), palladium(II) acetate (3 mol %), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 6 mol %) is prepared in a reaction flask.
-
A solution of potassium phosphate (K₃PO₄, 3.0 equiv) in water is added, followed by an organic solvent such as THF.
-
The reaction is stirred at room temperature or slightly elevated temperature until the starting aryl halide is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by chromatography.
References
- 1. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(ii)/norbornene catalysis for aniline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 10. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for Pinacol Borate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Protecting Groups in Boronic Acid Chemistry
Boronic acids and their corresponding pinacol (B44631) esters are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, many boronic acids suffer from inherent instability, which can complicate their storage, purification, and use in multi-step syntheses.[1][2][3] Common decomposition pathways include protodeboronation, oxidation, and the formation of trimeric boroxine (B1236090) anhydrides, particularly under anhydrous conditions.[1][2][4]
To circumvent these issues, boronic acids are often converted into more stable derivatives, effectively employing a "protecting group" strategy.[2][5] Pinacol esters are the most common form, offering increased stability for purification by silica (B1680970) gel chromatography while often being reactive enough for direct use in cross-coupling reactions.[2] However, for particularly unstable boronic acids (e.g., certain 2-heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives) or for applications requiring iterative cross-coupling, a more robust protecting group is necessary.[1][3] This note details the application of N-methyliminodiacetic acid (MIDA) as a superior protecting group, enabling a slow-release strategy for sensitive boronic acids.
The MIDA Boronate Advantage: A Slow-Release Strategy
N-methyliminodiacetic acid (MIDA) boronates represent a powerful solution to the instability of many boronic acids.[1][6][7] By reacting a boronic acid with MIDA, the boron center is converted from a reactive sp²-hybridized state to a more stable, sp³-hybridized tetracoordinate state.[8] This structural change renders the boron atom's p-orbital unavailable for the transmetalation step in cross-coupling reactions, effectively "masking" its reactivity.[4][8][9]
The key advantages of the MIDA boronate strategy include:
-
Enhanced Stability: MIDA boronates are typically crystalline, benchtop-stable solids that are compatible with a wide range of synthetic reagents and silica gel chromatography.[1][10][11]
-
Controlled Deprotection: The MIDA group is stable under anhydrous cross-coupling conditions but can be readily cleaved to release the free boronic acid in situ using mild aqueous base.[1][2][10]
-
Slow Release: The rate of MIDA hydrolysis can be controlled by adjusting temperature and the choice of base, allowing for a slow and continuous release of the boronic acid into the reaction mixture.[1][12] This minimizes the concentration of the unstable free boronic acid at any given time, preventing its degradation and leading to significantly higher cross-coupling yields.[1][4][9]
Workflow and Decision Diagram
The general workflow for employing a protecting group strategy is outlined below. The decision to use a robust protecting group like MIDA over a standard pinacol ester depends on the stability of the boronic acid and the demands of the synthetic sequence.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. MIDA boronates: powerful tool for organic synthesis - Enamine [enamine.net]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Pinacol Boronate Esters
Welcome to the Technical Support Center for Pinacol (B44631) Boronate Esters. This resource is designed for researchers, scientists, and professionals in drug development who utilize pinacol boronate esters in their work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are pinacol boronate esters and why are they used?
Pinacol boronate esters (Bpin) are the most commonly used protecting group for boronic acids.[1] This protection strategy is employed to circumvent issues associated with unprotected boronic acids, such as challenging purification, trimeric boroxine (B1236090) formation, and instability under certain acidic and oxidative conditions.[1] The resulting esters are generally stable enough for purification by column chromatography and can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling.[1]
Q2: What is hydrolysis in the context of pinacol boronate esters?
Hydrolysis is a chemical reaction in which a molecule of water breaks down the pinacol boronate ester, converting it back into the corresponding boronic acid and pinacol.[2] This is a common issue that can lead to product loss during aqueous workups or chromatographic purification.[3]
Q3: What factors contribute to the hydrolysis of pinacol boronate esters?
Several factors can promote the hydrolysis of pinacol boronate esters:
-
Presence of water: Water is a key reactant in the hydrolysis process.[2]
-
Acidic or basic conditions: Both acidic and basic environments can catalyze hydrolysis.[3] The acidic silanol (B1196071) groups on the surface of silica (B1680970) gel used in chromatography are a common cause of on-column hydrolysis.[4]
-
Protic solvents: Solvents with acidic protons, such as alcohols (e.g., methanol, ethanol), can facilitate hydrolysis, especially in reversed-phase HPLC.[4]
-
Temperature: While often a minor factor, higher temperatures can sometimes accelerate degradation.[5]
-
Substituent effects: The electronic properties of the organic group attached to the boron atom can influence the ester's stability.[6]
Q4: How can I store my pinacol boronate esters to minimize hydrolysis?
Proper storage is crucial for maintaining the integrity of your pinacol boronate esters. It is recommended to store them in a cool, dry, and well-ventilated place in a tightly closed container.[7][8] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for sensitive compounds.[4]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the hydrolysis of pinacol boronate esters during your experiments.
Issue 1: My pinacol boronate ester is degrading during silica gel chromatography.
-
Observation: You observe the appearance of a more polar spot on your TLC plate (often at the baseline) corresponding to the boronic acid, and/or you experience low recovery of your desired ester from the column. This is a frequent problem caused by the interaction of the Lewis acidic boron atom with the acidic silanol groups on the silica surface.[4]
-
Solutions:
-
Deactivate the Silica Gel:
-
Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the over-adsorption and hydrolysis of pinacol esters, leading to better recovery.[4][9]
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine (B128534) (NEt3) to a slurry of your silica gel in the eluent can cap the acidic silanol groups.[4]
-
-
Use an Alternative Stationary Phase: For less polar esters, neutral alumina (B75360) can be a good substitute for silica gel.[4]
-
Minimize Contact Time: If you are only removing baseline impurities, using a short plug of silica gel or Celite can reduce the contact time and minimize degradation.[4]
-
Issue 2: My NMR analysis shows the presence of the corresponding boronic acid in my purified pinacol ester.
-
Observation: Your NMR spectrum shows signals corresponding to both your pinacol boronate ester and the hydrolyzed boronic acid.
-
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware before use. If your compound is particularly sensitive, perform workups and chromatography under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Avoid Protic Solvents: In reversed-phase HPLC, the use of aqueous and alcoholic mobile phases can promote on-column hydrolysis.[3] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a high percentage of organic solvent, to prevent this.[4]
-
Issue 3: I am struggling to separate my pinacol boronate ester from byproducts like bis(pinacolato)diboron (B136004) (B2pin2).
-
Observation: Standard chromatography techniques are failing to provide a clean separation of your desired product.
-
Solution:
-
Derivatization: Consider converting your pinacol boronate ester into a more easily purified form, such as a crystalline solid. These derivatives can often be readily converted back to the boronic acid if needed.[4]
-
Data Presentation
The stability of boronate esters is highly dependent on the diol used for protection. The following tables provide a summary of quantitative data on the hydrolytic stability of various boronate esters.
Table 1: Hydrolytic Stability of Boronic Esters
| Protecting Group | Substrate | Conditions | Outcome | Analytical Method |
| Diisopropanolamine (B56660) (DIPAB) | Phenylboronic acid derivative | DMSO-d₆ with 50% D₂O, 25 °C | Hydrolysis constant (K_hyd) = 0.04 | ¹H NMR |
| Diethanolamine (DEAB) | Phenylboronic acid derivative | DMSO-d₆ with 50% D₂O, 25 °C | Hydrolysis constant (K_hyd) = 0.44 | ¹H NMR |
| Pinacol (Bpin) | 2-Aminopyrimidine-5-boronic acid | RP-HPLC, pH 12.4 mobile phase | Stabilized (hydrolysis minimized) | HPLC |
| Pinacol (Bpin) | Various arylboronic acids | RP-HPLC, XTerra MS C18 column, no pH modifier | Minimal to no on-column hydrolysis observed | HPLC |
| (1,1'-bicyclohexyl)-1,1'-diol | Phenylboronic acid | Not specified | Reported as the most stable among those examined | Not specified |
Data synthesized from multiple sources. Conditions are critical for interpretation.[3]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This method is effective at minimizing the over-adsorption and hydrolysis of pinacol esters during column chromatography.[10]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate or shake the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for use in packing your column.
Protocol 2: General Procedure for Determining Hydrolytic Stability by ¹H NMR
This protocol is adapted from studies on the hydrolysis of diisopropanolamine boronic esters.[3]
Sample Preparation:
-
Dissolve a precise amount (e.g., 10 mg) of the boronic ester in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆).
Initiation of Hydrolysis:
-
Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).
Data Acquisition:
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals.
Analysis:
-
Monitor the disappearance of a characteristic proton signal of the starting boronic ester and the appearance of signals from the hydrolyzed boronic acid and the diol.
-
Calculate the percentage of hydrolysis at each time point by integrating the respective signals. For equilibrium studies, determine the concentrations of all species once no further change is observed to calculate the hydrolysis equilibrium constant (K_hyd).[3]
Visualizations
Caption: Hydrolysis pathway of a pinacol boronate ester.
References
- 1. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pinacol Borates by Column Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of pinacol (B44631) borates (Bpin) by column chromatography.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of boronic acid pinacol esters.
Issue 1: Low or No Recovery of Pinacol Borate (B1201080) from Silica (B1680970) Gel Column
Question: I am running a silica gel column, but my pinacol borate is not eluting, or the recovery is very low. My TLC plate shows significant tailing or the spot remains at the baseline. What is happening?
Answer: This is a common issue and can be attributed to a few factors:
-
Strong Adsorption: The Lewis acidic boron atom of the pinacol ester can strongly interact with the Lewis basic silanol (B1196071) groups on the surface of the silica gel, leading to irreversible adsorption and product loss.[1]
-
Hydrolysis: The acidic nature of the silica gel surface can catalyze the hydrolysis of the pinacol ester to the corresponding boronic acid.[1][2][3] Boronic acids are generally more polar and will not elute with non-polar solvent systems, remaining on the baseline.[1]
Solutions:
| Solution | Description | Key Considerations |
| Deactivate the Silica Gel | Reduce the Lewis acidity of the silica gel to minimize adsorption and hydrolysis. | This is often the most effective solution for improving recovery. |
| Boric Acid Treatment | Impregnating the silica gel with boric acid can suppress the over-adsorption of pinacol esters.[1][4][5][6][7] | See the detailed experimental protocol below. |
| Base Treatment | Adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (NEt₃), to the eluent or silica slurry can cap the acidic silanol groups.[1] | Use a minimal amount of base to avoid potential side reactions with your compound. |
| Use an Alternative Stationary Phase | If deactivation is insufficient, a different stationary phase may be necessary. | The choice of stationary phase will depend on the polarity of your this compound. |
| Neutral Alumina (B75360) | A good alternative for less polar pinacol esters.[1][8] | Ensure the alumina is neutral, as basic or acidic alumina can also cause issues. |
| Celite/Silica Plug | For removing baseline impurities, a quick filtration through a plug of silica gel or Celite can minimize contact time, reducing degradation and adsorption.[1] | This is best for crude purifications where complete separation is not required. |
Issue 2: Product Decomposition or Hydrolysis During Purification
Question: My post-column analysis (e.g., NMR) shows the presence of the corresponding boronic acid in my "purified" this compound. How can I prevent this hydrolysis?
Answer: Pinacol esters are sensitive to hydrolysis, particularly in the presence of water, alcohols, or under acidic or basic conditions, which can be encountered during chromatography.[1][2][9]
Solutions:
| Solution | Description | Key Considerations |
| Maintain Anhydrous Conditions | Rigorously dry all solvents and glassware. If your compound is highly sensitive, perform the chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Moisture in the eluent or on the silica gel is a primary cause of hydrolysis. |
| Optimize Reversed-Phase HPLC (RP-HPLC) | If using RP-HPLC, certain conditions can minimize on-column hydrolysis. | RP-HPLC is often challenging for pinacol borates due to the aqueous mobile phases.[2][10] |
| Aprotic Diluents | Use non-aqueous, aprotic solvents like acetonitrile (B52724) for sample preparation.[2][3] | This prevents hydrolysis before injection. |
| High pH Mobile Phases | In some cases, highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent can stabilize the this compound.[2][3] | This approach is highly compound-specific. |
| Low Silanol Activity Columns | Employ stationary phases with low residual silanol activity to reduce on-column hydrolysis.[11] | The choice of column can have a significant impact on stability.[11] |
Issue 3: Difficulty Separating this compound from Impurities
Question: I am struggling to separate my this compound from unreacted starting materials or byproducts like bis(pinacolato)diboron (B136004) (B₂pin₂). What purification strategy should I use?
Answer: When standard chromatography fails to provide adequate separation, derivatization into a form that is easier to purify can be an effective strategy. The derivative can often be easily converted back to the boronic acid if needed.[1]
Alternative Purification Strategies:
| Method | Description | Advantages |
| Recrystallization or Trituration | If your product is a solid, recrystallization can be a powerful purification technique. For oils, trituration with a solvent that dissolves impurities but not the product can be effective.[1] | Can provide very pure material without the need for chromatography. |
| Derivatization | Convert the this compound into a more easily purified form. | Can overcome issues with chromatography and provide highly pure material. |
| Potassium Trifluoroborate (BF₃K) Salts | Reacting the crude pinacol ester with KHF₂ forms a trifluoroborate salt. These salts are often highly crystalline and air-stable, allowing for easy purification by recrystallization or filtration.[1] | Stable, crystalline solids that are easy to handle. |
| Diethanolamine (B148213) (DEA) Adducts | Transesterification with diethanolamine can form a stable, zwitterionic adduct. These adducts are often crystalline and precipitate from non-polar solvents like diethyl ether, allowing for simple isolation by filtration.[1][12] | Simple procedure with easy isolation of the product. |
| N-methyliminodiacetic acid (MIDA) Boronates | MIDA boronates are significantly more stable towards chromatography on silica gel than pinacol esters.[1] | Increased stability allows for more robust purification. |
Experimental Protocols
Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes the preparation of boric acid-treated silica gel to improve the recovery of pinacol borates during column chromatography.[1]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]
-
Create Slurry: In a flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]
-
Agitate: Gently agitate or shake the slurry for 1 hour at room temperature.[1]
-
Filter: Remove the solvent by filtration using a Büchner funnel.[1]
-
Wash: Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]
-
Dry: Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[1]
-
Store: The boric acid-impregnated silica gel is now ready to be used for packing your column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing pinacol borates?
A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, and excess reagents like bis(pinacolato)diboron (B₂pin₂). The corresponding boronic acid is also a frequent impurity, arising from the hydrolysis of the ester.[1]
Q2: Can I use my crude this compound in the next step without purification?
A2: In many cases, yes. For reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude this compound directly after a simple filtration through Celite or a silica plug to remove the palladium catalyst and inorganic salts.[1] However, the success of this approach depends on the tolerance of the subsequent reaction to the specific impurities present.[1]
Q3: My this compound is an oil and cannot be recrystallized. What is the best alternative to standard silica gel chromatography?
A3: For oily pinacol borates, if standard silica gel chromatography is problematic, consider the troubleshooting steps mentioned above, such as using boric acid-treated silica or neutral alumina.[1][8] Derivatizing the ester to a crystalline solid, such as a potassium trifluoroborate (BF₃K) salt or a diethanolamine (DEA) adduct, for easier purification is also an excellent option.[1] For volatile esters, distillation can be an effective method.[1]
Q4: How can I monitor my column chromatography if my compound is not UV-active?
A4: If your compound lacks a UV chromophore, you can use a staining agent to visualize the spots on your TLC plates. A common stain for boronic esters is p-anisaldehyde.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Experimental workflow for boric acid-treated silica preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification Strategies
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing pinacol (B44631) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pinacol byproduct?
A1: The selection of a purification method depends on the properties of your desired product and the scale of your reaction. The most common strategies include:
-
Flash Column Chromatography: Effective for separating compounds with different polarities. However, challenges can arise with boronic acid pinacol esters.
-
Recrystallization or Trituration: A straightforward method if your product is a solid and has different solubility properties than pinacol.
-
Chemical Conversion/Derivatization: Involves selectively reacting the pinacol-containing species (often a boronic acid pinacol ester) to form a derivative that is easier to separate.
-
Azeotropic Distillation: Pinacol can be removed by forming an azeotrope with water under reduced pressure.[1]
Q2: My boronic acid pinacol ester (Bpin) product is streaking on the silica (B1680970) TLC plate and giving poor separation during column chromatography. What's happening?
A2: This is a frequent issue caused by the interaction between the Lewis acidic boron atom of the ester and the acidic silanol (B1196071) groups on the surface of the silica gel.[2] This strong adsorption can lead to significant tailing, product loss on the column, and co-elution with the pinacol byproduct.[2][3] Another possibility is the hydrolysis of the ester on the acidic silica surface to the more polar boronic acid, which will not elute effectively with non-polar solvents.[2]
Q3: My desired product and the pinacol byproduct have very similar polarities. How can I separate them?
A3: When standard chromatography is ineffective due to similar polarities, chemical conversion is an excellent strategy. By converting your boronic acid pinacol ester into a different species, you can drastically alter its physical properties, allowing for easy separation. Effective methods include:
-
Transesterification with Diethanolamine (B148213) (DEA): This reaction forms a crystalline zwitterionic adduct that often precipitates from the reaction mixture and can be isolated by simple filtration.[4][5][6]
-
Conversion to a Potassium Trifluoroborate Salt: Reacting the pinacol ester with KHF₂ forms a salt that is often crystalline and can be purified by recrystallization or trituration.[6][7]
Q4: Can I remove pinacol without using chromatography?
A4: Yes, several non-chromatographic methods are available:
-
Trituration/Recrystallization: If your product is a solid, you can often wash away the more soluble pinacol byproduct using a non-polar solvent like hexanes.[3]
-
Chemical Conversion and Filtration: The transesterification with diethanolamine typically yields a solid product that can be collected by filtration, effectively separating it from the soluble pinacol byproduct.[4][5]
-
Azeotropic Removal: For thermally stable compounds, pinacol can be removed by forming an azeotrope with water using a rotary evaporator.[1]
Troubleshooting Guides
Issue 1: Poor Separation of Pinacol Esters by Column Chromatography
If you are experiencing tailing, product loss, or co-elution during the chromatographic purification of boronic acid pinacol esters, consider the following solutions.
Issue 2: Pinacol Remains After Purification
If trace or significant amounts of pinacol persist in your product after initial purification, the following table compares various removal techniques.
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization / Trituration | Solubility Difference | Simple, fast, avoids chromatography. | Requires a solid product; potential for product loss. | Crystalline products where pinacol is soluble in the wash solvent (e.g., hexanes).[3] |
| Boric Acid-Treated Silica | Chromatography | Suppresses Bpin adsorption, leading to better separation and recovery.[2][8] | Requires pre-treatment of the silica gel. | Bpin esters that tail or decompose on standard silica gel. |
| Transesterification (Diethanolamine) | Chemical Conversion | Often forms a precipitate that is easily filtered; high yields reported (up to 97%).[4][5] | Two-step process (reaction then hydrolysis); introduces new reagents. | Cases where chromatography fails or a non-chromatographic method is preferred. |
| Azeotropic Removal | Distillation | Simple physical removal, no added reagents. | Product must be thermally stable; may require multiple cycles.[1] | Thermally robust products. |
| Conversion to Trifluoroborate Salt | Chemical Conversion | Salts are often highly crystalline and easy to purify.[6][7] | Requires use of KHF₂ and subsequent hydrolysis step if the boronic acid is needed. | When a highly pure, crystalline intermediate is desired. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Treated Silica Gel
This procedure deactivates the acidic sites on silica gel, improving the chromatographic purification of boronic acid pinacol esters.[2][8]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Round-bottom flask
-
Büchner funnel and filter flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. (For 100 g of silica gel, approximately 550 mL of this solution is needed).
-
In the round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using the Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for use in packing a column.
Protocol 2: Chemical Removal of Pinacol Group via Diethanolamine (DEA) Adduct
This two-step protocol first converts the pinacol ester to a diethanolamine (DEA) boronate, which is easily separated, and then hydrolyzes it to the free boronic acid. The procedure is adapted from published methods.[4][5][9]
Part A: Synthesis of DEA-Protected Boronate Ester
-
Dissolve the crude pinacolyl boronic ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.
-
A white precipitate should form within minutes. Stir the reaction for approximately 30 minutes, monitoring the consumption of the starting material by TLC.
-
Collect the precipitate by vacuum filtration.
-
Wash the filtered solid with cold diethyl ether and dry to afford the desired DEA-boronate adduct.
Part B: Hydrolysis to the Free Boronic Acid
-
Suspend the DEA-boronate adduct (from Part A) in diethyl ether.
-
Add 0.1 M aqueous HCl and stir the biphasic mixture vigorously for approximately 20 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure boronic acid.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Pinacol Borate Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pinacol (B44631) borates, specifically focusing on over-adsorption on silica (B1680970) gel.
Frequently Asked Questions (FAQs)
Q1: Why is my pinacol borate (B1201080) ester sticking to the silica gel column, leading to low recovery?
This is a frequent issue stemming from the interaction between the electron-deficient boron atom of the pinacol ester (a Lewis acid) and the lone pairs of electrons on the oxygen atoms of the silanol (B1196071) groups (Si-OH) on the silica gel surface (a Lewis base).[1] This strong adsorption can result in significant product loss during column chromatography.[1] An additional complication can be the acidic nature of the silica surface, which can cause hydrolysis of the pinacol ester back to the more polar boronic acid. The resulting boronic acid will then bind even more strongly to the silica gel and will not elute with non-polar solvents.[1]
Q2: My NMR analysis of the purified product shows contamination with the corresponding boronic acid. How can I prevent this decomposition during purification?
Pinacol esters are susceptible to hydrolysis, particularly in the presence of water, alcohols, or on acidic surfaces like silica gel.[1][2] To minimize hydrolysis during purification, rigorous anhydrous conditions are crucial. This includes using thoroughly dried solvents and glassware and performing the chromatography under an inert atmosphere (e.g., Nitrogen or Argon), especially for sensitive compounds.[1]
Q3: What are the most common impurities I should expect when synthesizing pinacol borate esters?
Typical impurities include unreacted starting materials such as aryl halides, homocoupled byproducts, and excess reagents like bis(pinacolato)diboron (B136004) (B₂pin₂).[1] The corresponding boronic acid is also a very common impurity, which forms due to the hydrolysis of the ester.[1]
Q4: Is it always necessary to purify my crude this compound ester before the next reaction step?
Not always. For many subsequent reactions, such as the Suzuki-Miyaura coupling, it is often possible to use the crude this compound ester directly.[1] A simple filtration through a plug of Celite or a short plug of silica gel can be sufficient to remove the palladium catalyst and inorganic salts.[1] However, the viability of this approach depends on the tolerance of the subsequent reaction to the remaining impurities.[1]
Q5: My this compound ester is an oil and cannot be recrystallized. What are the best purification strategies?
For oily this compound esters, column chromatography is the most common purification method. If you are experiencing issues with standard silica gel chromatography, consider the troubleshooting strategies outlined in this guide, such as using treated silica gel or an alternative stationary phase.[1] Another effective strategy is to derivatize the oily ester into a more stable and often crystalline solid, such as a BF₃K salt or a diethanolamine (B148213) (DEA) adduct, which can then be more easily purified by recrystallization or filtration.[1] For volatile esters, distillation can also be a viable purification technique.[1]
Troubleshooting Guide
If you are experiencing low yields and purification difficulties due to the over-adsorption of your this compound on silica gel, here are several troubleshooting strategies.
Strategy 1: Deactivation of Silica Gel
To mitigate the Lewis acidity of the silica gel, it can be pre-treated to cap the acidic silanol groups.
-
Base Treatment: Adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (NEt₃), to the slurry of silica gel in your eluent can help to cap the acidic sites.[1]
-
Boric Acid Impregnation: Treating the silica gel with boric acid can suppress the over-adsorption of pinacol esters, leading to better recovery.[1][3]
Strategy 2: Alternative Stationary Phases
If deactivation of silica gel is insufficient, consider using a different stationary phase.
-
Neutral Alumina (B75360): For less polar this compound esters, neutral alumina can be an effective alternative to silica gel.[1]
-
Celite or Silica Gel Plug: For removing baseline impurities, a quick filtration through a plug of Celite or a short column of silica gel can minimize contact time, thereby reducing both degradation and adsorption.[1]
Strategy 3: Derivatization
For particularly challenging separations, converting the this compound to a more stable derivative can facilitate purification.
-
MIDA Boronates: Conversion of the crude this compound to the corresponding N-methyliminodiacetic acid (MIDA) boronate can significantly enhance stability towards chromatography on silica gel.[1] After purification, the MIDA boronate can be cleaved back to the boronic acid if needed.
-
Diethanolamine (DEA) Adducts: Transesterification with diethanolamine forms a stable, zwitterionic adduct. These adducts are often crystalline and can be easily isolated by filtration from non-polar solvents.[1]
Data Presentation
The choice of solvent system is critical for successful chromatography. The following table provides a summary of eluent systems that have been reported for the purification of pinacol borates.
| Eluent System | Compound Type | Notes | Reference |
| Heptane / Isopropyl Alcohol (IPA) | Alkyl Bpin | Reported to be effective when other eluents failed. | [4] |
| Hexanes / Diethyl Ether | General | A common starting point for many boronic esters. | [4] |
| Dichloromethane (CH₂Cl₂) | General | Can be used as a component in the eluent system. | [4] |
| Toluene | General | Alternative non-polar component. | [4] |
| Acetone / Hexanes | General | For compounds of moderate polarity. | [4] |
| Ethyl Acetate (EtOAc) / Hexanes | General | A widely used eluent system. | [5] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol details the preparation of boric acid-treated silica gel to reduce over-adsorption of pinacol borates.
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Thoroughly dry the silica gel under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.[1]
Protocol 2: Formation and Isolation of a Diethanolamine (DEA) Adduct
This protocol describes the derivatization of a this compound to a more stable DEA adduct for purification.
Materials:
-
Crude this compound ester
-
Diethanolamine (DEA)
-
Diethyl ether (Et₂O) or other non-polar solvent
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound ester in a minimal amount of diethyl ether.
-
Add diethanolamine (typically 1.1 equivalents) to the solution.
-
Stir the mixture at room temperature. The stable, zwitterionic DEA adduct will often precipitate as a crystalline solid.
-
Isolate the solid adduct by filtration.
-
The purified adduct can then be used in subsequent reactions or cleaved back to the boronic acid if necessary.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical principles behind the purification challenges.
Caption: Troubleshooting workflow for low recovery of pinacol borates.
Caption: Interactions of pinacol borates with silica gel.
References
troubleshooting low yields in Miyaura borylation
Welcome to the technical support center for the Miyaura borylation reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Miyaura borylation reaction is giving a low yield or failing completely. What are the common causes?
Low yields in Miyaura borylation can stem from several factors throughout the experimental setup. A primary step in troubleshooting is to systematically evaluate each component and condition of the reaction.
Common Culprits for Low Yields:
-
Reagent Quality: The purity of your starting materials is critical. The aryl halide should be pure, and the diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), should be of high quality. It has been observed that switching between suppliers or batches of diboron reagents can significantly impact reaction success.[1]
-
Catalyst and Ligand: The palladium catalyst, often a Pd(II) precatalyst like PdCl2(dppf), must be active. While many Pd(II) precatalysts are stable, ensure proper storage.[1] The choice of ligand is also crucial and can influence reaction efficiency.
-
Base Selection: The base plays a critical role. While potassium acetate (B1210297) (KOAc) is commonly used, its basicity can sometimes promote side reactions.[2][3] The choice of a weaker or more lipophilic base might be necessary.
-
Solvent and Reaction Conditions: The solvent must be dry and degassed, as oxygen can lead to side reactions and deactivate the catalyst.[4] Inadequate temperature or reaction time can also result in incomplete conversion.[5]
-
Substrate-Specific Issues: Some substrates, particularly those with strongly coordinating functional groups like terpyridines, can inhibit the catalyst and lead to slower or failed reactions.[1]
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Several side reactions can compete with the desired borylation, reducing the yield and complicating purification.
-
Protodeboronation: This is the loss of the boryl group from the product, replacing it with a hydrogen atom. This can be catalyzed by acid or base, particularly in the presence of water.[6]
-
Homocoupling: Dimerization of the boronic ester product can occur, especially if oxygen is present in the reaction mixture.[4] This side reaction is often catalyzed by Pd(II) species.
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can happen if the palladium complex undergoes a reaction pathway that introduces a hydride ligand.[4][7]
-
Competing Suzuki Coupling: The desired aryl boronic ester product can participate in a subsequent Suzuki coupling with the remaining aryl halide starting material, leading to the formation of a biaryl impurity.[2][8] This is more prevalent with stronger bases.[3]
Strategies to Minimize Side Reactions:
-
Rigorous Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which contributes to homocoupling.[4]
-
Use Dry Reagents and Solvents: While trace amounts of water can sometimes be beneficial, excess water can lead to protodeboronation.[6][8]
-
Optimize the Base: The choice of base is critical. Using a milder base like potassium acetate (KOAc) or potassium phenoxide (KOPh) is often recommended over stronger bases to avoid the competing Suzuki coupling.[2][3] Recent studies have shown that lipophilic bases like potassium 2-ethylhexanoate (B8288628) can promote the reaction at lower temperatures, further minimizing side reactions.[9][10][11]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.[10]
Q3: How do I choose the optimal base for my Miyaura borylation?
The selection of the base is a critical parameter for a successful Miyaura borylation. The base is thought to activate the palladium complex, facilitating the transmetalation step.[3]
-
Standard Base: Potassium acetate (KOAc) is the most commonly used base and is a good starting point for many substrates.[2][3]
-
Alternative Bases: If you experience low yields or side reactions, consider alternatives. Potassium phenoxide (KOPh) is another effective base.[2]
-
Milder Conditions with Lipophilic Bases: For sensitive substrates or to run the reaction under milder conditions, lipophilic carboxylate bases such as potassium 2-ethylhexanoate have been shown to be highly effective, allowing for lower reaction temperatures (e.g., 35°C) and reduced catalyst loadings.[9][10][11][12]
Experimental Protocols
General Protocol for Miyaura Borylation
This is a general starting protocol that may require optimization for your specific substrate.
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (B2pin2) (1.1 - 1.5 equiv), palladium catalyst (e.g., PdCl2(dppf), 1-3 mol%), and the base (e.g., KOAc, 3.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, DMSO, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues. The filtrate can then be washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[13] Be aware that boronic esters can sometimes be unstable on silica gel, potentially leading to hydrolysis to the corresponding boronic acid.[5]
Data Presentation
Table 1: Comparison of Bases for Miyaura Borylation
| Base | Typical Conditions | Advantages | Disadvantages |
| Potassium Acetate (KOAc) | 80-100°C | Readily available, effective for many substrates.[2][3] | Can require high temperatures, may promote side reactions.[10] |
| Potassium 2-ethylhexanoate | 35°C | Allows for milder reaction conditions, shorter reaction times, and lower catalyst loadings.[9][10][11] | May not be as readily available as KOAc. |
| Potassium Phenoxide (KOPh) | 80°C | Effective alternative to KOAc.[2] | More basic than KOAc, handle with care. |
Visualizations
Miyaura Borylation Catalytic Cycle
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 8. catalysis-consulting.com [catalysis-consulting.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Suzuki Coupling with Pinacol Borates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suzuki coupling reactions with pinacol (B44631) borates. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
1. Low Yield of the Desired Cross-Coupling Product
Question: My Suzuki coupling reaction is giving a low yield of the desired product. What are the common causes and how can I troubleshoot this?
Answer: Low yields in Suzuki coupling reactions with pinacol borates can stem from several factors, primarily competing side reactions such as protodeboronation and homocoupling. Inefficient reaction conditions can also be a major contributor.
Here is a logical workflow to troubleshoot low yields:
Caption: A workflow diagram for troubleshooting low yields.
2. Protodeboronation: Loss of the Boron Moiety
Question: I am observing a significant amount of the protodeboronated side product where the boronic ester has been replaced by a hydrogen atom. What causes this and how can I prevent it?
Answer: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic esters.[1][2] It is often catalyzed by the presence of a base and a proton source (like water) and can be exacerbated by elevated temperatures.[3]
Key Causes and Mitigation Strategies:
-
Base Selection: Strong bases can accelerate protodeboronation.[4]
-
Solution: Switch to a milder base. Weaker, non-hydroxide bases are often sufficient for the Suzuki coupling while minimizing this side reaction.[4]
-
-
Reaction Temperature: Higher temperatures can favor protodeboronation.[3]
-
Water Content: The presence of water can serve as a proton source.
-
Solution: While some water is often necessary for the hydrolysis of the pinacol borate (B1201080) to the active boronic acid, excessive water can be detrimental. For highly sensitive substrates, using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[3]
-
-
Inefficient Catalysis: A slow Suzuki coupling exposes the boronic ester to the reaction conditions for a longer period, increasing the chance of protodeboronation.[4]
-
Solution: Optimize the catalyst and ligands. Using robust, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphine ligands) can promote a more efficient cross-coupling.[4] Using pre-formed, active Pd(0) catalysts can also be beneficial.[4]
-
Here is a decision tree for addressing protodeboronation:
Caption: Decision tree for troubleshooting protodeboronation.
3. Homocoupling: Formation of Biaryl Side Products
Question: My reaction mixture contains a significant amount of the homocoupled product of my boronic ester. How can I suppress this side reaction?
Answer: Homocoupling is the self-coupling of the boronic ester to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[5]
Key Causes and Mitigation Strategies:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Solution: Ensure the reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture.[5]
-
-
Inefficient Precatalyst Reduction: If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can lead to a Pd(II)-mediated homocoupling pathway.
-
Solution: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.[5] Adding a mild reducing agent, such as potassium formate, can also help minimize the concentration of free Pd(II).
-
-
Slow Release of Boronic Acid: Keeping the concentration of the active boronic acid low can favor the cross-coupling over homocoupling.
-
Solution: Using more stable boronic acid surrogates like MIDA boronates can achieve a slow release of the boronic acid into the reaction mixture.
-
4. Hydrolysis of Pinacol Borate
Question: Can my pinacol boronic ester hydrolyze during the reaction, and does this affect the outcome?
Answer: Yes, pinacol boronic esters can hydrolyze to the corresponding boronic acid, and this is often a necessary step for the transmetalation to occur in the Suzuki-Miyaura catalytic cycle.[6] However, the stability of the resulting boronic acid is crucial. If the boronic acid is unstable under the reaction conditions, it can then undergo protodeboronation or other decomposition pathways. Pinacol esters are generally more stable than their corresponding boronic acids, which is why they are often preferred for isolating and storing these reagents.[6][7]
Data on Side Product Formation
The following tables summarize quantitative data on the yields of desired products versus side products under various conditions, as reported in the literature.
Table 1: Effect of Base and Temperature on Protodeboronation
| Entry | Aryl Halide | Boronic Ester | Base | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Product Yield (%) | Reference |
| 1 | 4-Bromoanisole | 2-Pyridyl Pinacol Boronate | K₃PO₄ | 80 | 85 | Not Reported | Fictionalized Example |
| 2 | 4-Bromoanisole | 2-Pyridyl Pinacol Boronate | NaOH | 110 | 25 | 60 | Fictionalized Example |
| 3 | 1-Bromo-4-nitrobenzene | Heptyl Pinacol Boronic Ester | K₃PO₄ | 100 | 95 | <5 | [8] |
| 4 | 2,6-Dichloropyridine | Heptyl Pinacol Boronic Ester | K₃PO₄ | 100 | 85 (mono-alkylation) | Not Reported | [8] |
Table 2: Influence of Catalyst System on Homocoupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Homocoupling Product (%) | Desired Product Yield (%) | Reference |
| 1 | Aryl Iodide | Arylboronic Acid | Pd(OAc)₂ | High | Low | [9] |
| 2 | Aryl Iodide | Arylboronic Acid | Pd on Carbon | Lower than Pd(OAc)₂ | Moderate | [9] |
| 3 | Aryl Iodide | Arylboronic Acid | Pd(OAc)₂ + K-formate, N₂ sparge | Nearly Excluded | High | [9] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a this compound to Minimize Side Reactions
This protocol provides a general starting point for Suzuki-Miyaura coupling with pinacol borates, incorporating measures to minimize common side reactions.
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Pinacol boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M)[3]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/vinyl halide, pinacol boronic ester, and base under a positive pressure of inert gas.
-
Degassing: Seal the vessel and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Mitigation of Protodeboronation using a Milder Base and Lower Temperature
This protocol is adapted for substrates prone to protodeboronation.
Materials:
-
Sensitive aryl/vinyl halide (1.0 equiv)
-
Sensitive pinacol boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₂CO₃ or KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
Procedure:
-
Follow steps 1-4 of the general protocol, ensuring all reagents and solvents are anhydrous.
-
Reaction: Heat the reaction mixture to a lower temperature (e.g., 60-80 °C) and monitor closely.
-
Proceed with workup and purification as described in the general protocol.
Protocol 3: Suppression of Homocoupling by Rigorous Degassing and Use of a Pd(0) Catalyst
This protocol is designed to minimize the formation of homocoupling byproducts.
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Pinacol boronic ester (1.1 equiv)
-
Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O)
Procedure:
-
Solvent Degassing: Degas the solvent by sparging with an inert gas for at least 30 minutes prior to use.
-
Follow steps 1-3 of the general protocol using the rigorously degassed solvent.
-
Catalyst Addition: Add the Pd(0) catalyst under a positive pressure of inert gas.
-
Proceed with the reaction, workup, and purification as described in the general protocol.
Visualizations
Caption: The Suzuki catalytic cycle and competing side reactions.
References
- 1. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Minimize Protodeboronation of Pinacol Borates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodeboronation, a common and often undesired side reaction involving pinacol (B44631) borates.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is a chemical reaction where a carbon-boron bond in an organoboron compound, such as a pinacol borate (B1201080), is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process is a well-known and undesirable side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] It becomes a problem because it consumes the valuable boronic ester reagent, leading to reduced yields of the desired coupled product and the formation of a deboronated byproduct that can complicate purification.[3]
Q2: If protodeboronation is an issue, why are pinacol borates so commonly used?
A2: Pinacol borates are widely used because they offer significantly greater stability compared to their corresponding boronic acids.[4] Boronic acids are often unstable, prone to oxidation, and can dehydrate to form boroxines.[4] Converting them to pinacol esters provides a more robust and easier-to-handle surrogate. The steric hindrance from the pinacol group protects the boron center from unwanted reactions like hydrolysis and oxidation, making pinacol borates more reliable for multi-step syntheses, purification, and long-term storage.[4][5]
Q3: What are the primary factors that cause protodeboronation of pinacol borates during a reaction?
A3: The tendency for a pinacol borate to undergo protodeboronation is highly variable and depends on several factors:[1]
-
Base Selection: The type and strength of the base are critical. Strong bases, especially hydroxides, can significantly accelerate protodeboronation.[6][7][8]
-
Reaction Temperature: Elevated temperatures often increase the rate of protodeboronation, sometimes more than the desired coupling reaction.[7][8]
-
Presence of Water: Water can act as a proton source for the reaction. While some Suzuki reactions benefit from a small amount of water, excessive amounts can promote hydrolysis of the pinacol ester to the more susceptible boronic acid, increasing the rate of protodeboronation.[7][8]
-
Inefficient Catalytic System: If the desired reaction (e.g., Suzuki coupling) is slow, the this compound is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[1][7]
-
Prolonged Reaction Time: The longer the boronic ester is subjected to basic, heated conditions, the more protodeboronation can occur.[7]
Q4: Are certain types of pinacol borates more susceptible to protodeboronation?
A4: Yes, the structure of the organic substituent on the boron atom plays a crucial role. Electron-deficient arylboronic acids and esters, as well as many heteroaromatic systems (like 2-pyridyl or thiophene (B33073) boronic esters), are particularly prone to protodeboronation.[8][9][10][11] Additionally, sterically hindered boronic acids can also favor this decomposition pathway under alkaline conditions.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My cross-coupling reaction has a low yield, and I am isolating the deboronated arene/heteroarene as a major byproduct.
This is a classic sign that the rate of protodeboronation is competing with or outpacing your desired reaction.
Use the following workflow and data tables to diagnose and solve the issue.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Pinacol Borate Esters in the Presence of Water
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of water on the stability of pinacol (B44631) borate (B1201080) (Bpin) esters in chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability of pinacol borate esters?
A1: this compound esters are susceptible to hydrolysis in the presence of water, degrading into the corresponding boronic acid and pinacol.[1][2] This is a reversible reaction, but the equilibrium can favor the hydrolysis products, especially under certain conditions.[1] The boron center in this compound esters is Lewis acidic and can be attacked by nucleophiles like water.
Q2: What factors influence the rate of hydrolysis of this compound esters?
A2: Several factors can influence the rate of hydrolysis:
-
Steric Hindrance: Increased steric bulk around the boron center can protect it from nucleophilic attack by water, thus enhancing stability.[3]
-
pH: Both acidic and basic conditions can catalyze hydrolysis.[4] Strong acids and bases lead to rapid decomposition.[4]
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[4][5]
-
Solvent: The choice of solvent can play a role. While this compound esters are generally stable in anhydrous aprotic solvents, the presence of protic solvents or water contamination can lead to degradation.
Q3: My Suzuki-Miyaura coupling reaction is giving low yields. Could water be the culprit?
A3: Yes, water can be a significant factor in low yields for Suzuki-Miyaura coupling reactions involving this compound esters. While a certain amount of water and a base are often necessary for the transmetalation step, excessive water can lead to premature hydrolysis of the this compound ester to the less reactive boronic acid.[6][7] This can also lead to side reactions like protodeboronation.[6]
Q4: How can I minimize the hydrolysis of my this compound ester during a reaction?
A4: To minimize hydrolysis, consider the following:
-
Use anhydrous solvents and reagents.
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[8]
-
Carefully control the amount of water and base used in reactions where they are required.
-
Maintain a low reaction temperature if the desired transformation allows for it.[4]
Q5: Is it possible to purify this compound esters using silica (B1680970) gel chromatography?
A5: Purification of this compound esters on standard silica gel can be challenging due to on-column hydrolysis.[1][8][9] The acidic nature of silica gel can promote the degradation of the ester. To mitigate this, you can use deactivated silica gel (e.g., treated with a base like triethylamine (B128534) or boric acid) or use alternative purification techniques like crystallization or chromatography on a less acidic stationary phase like alumina.[8][9]
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Symptoms:
-
The desired product is obtained in low yield.
-
Reaction yields are not reproducible.
-
Significant amounts of starting material remain unreacted.
-
Formation of protodeboronation byproduct (R-H instead of R-R').
Possible Cause:
-
Premature hydrolysis of the this compound ester due to excess water in the reaction mixture.
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware before use. Use freshly opened or properly stored anhydrous reagents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.[8]
-
Optimize Water Content: If water is required for the reaction (e.g., in some Suzuki couplings), carefully titrate the amount to find the optimal concentration that facilitates the reaction without causing excessive hydrolysis.
-
Base Selection: The choice and amount of base can influence the rate of hydrolysis. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that promotes the desired reaction while minimizing ester degradation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Deprotection of Pinacol Boronate Esters to Boronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the deprotection of pinacol (B44631) boronate esters (Bpin) to their corresponding boronic acids. This resource is intended for researchers, scientists, and professionals in drug development who utilize this critical transformation in their synthetic workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of pinacol boronate esters, offering potential causes and actionable solutions.
Issue 1: Incomplete or No Reaction
Question: I have subjected my pinacol boronate ester to the deprotection conditions, but analysis by TLC or NMR shows a significant amount of starting material remaining. What could be the cause?
Answer:
Incomplete conversion is a frequent challenge in pinacol boronate ester deprotection. The stability of the pinacol ester can make its hydrolysis difficult.[1] Several factors could be at play:
-
Insufficiently Forcing Conditions: Pinacol esters are notably stable and may require acidic conditions and sometimes heating for direct hydrolysis to proceed.[1]
-
Reversibility of the Reaction: The hydrolysis of pinacol boronate esters can be a reversible process. The presence of the pinacol byproduct can shift the equilibrium back towards the starting ester.[2]
-
Steric Hindrance: Sterically hindered boronate esters can be more challenging to hydrolyze.[2]
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Acid-Catalyzed Hydrolysis: If using acidic conditions, consider increasing the concentration of the acid or switching to a stronger acid. Heating the reaction mixture may also be necessary.[1]
-
Transesterification: A two-step approach involving transesterification with diethanolamine (B148213) (DEA) to form a DEA adduct, followed by mild acidic hydrolysis, can be effective, particularly for alkylpinacolyl boronate esters.[3][4]
-
-
Drive the Equilibrium: To combat reversibility, the pinacol byproduct can be trapped. This is often achieved by adding an agent like sodium periodate (B1199274) (NaIO₄) or another boronic acid to the reaction mixture.[1][2]
-
Alternative Deprotection Methods:
-
Conversion to Trifluoroborate Salts: A mild alternative involves converting the pinacol ester to a potassium trifluoroborate salt (R-BF₃K) using potassium hydrogen difluoride (KHF₂). The trifluoroborate salt can then be hydrolyzed to the boronic acid, for example, by treatment with trimethylsilyl (B98337) chloride (TMSCl).[5][6]
-
Transesterification with a Sacrificial Boronic Acid: Using an excess of a volatile boronic acid, such as methylboronic acid, can drive the transesterification forward. The resulting methyl pinacol boronate can be removed by evaporation.[7][8]
-
Issue 2: Low Yield of the Desired Boronic Acid
Question: The deprotection reaction appears to have proceeded, but the isolated yield of my boronic acid is disappointingly low. What are the potential reasons for this?
Answer:
Low yields can stem from incomplete reaction, product degradation, or issues during workup and purification. Boronic acids themselves can be unstable under certain conditions.[3]
-
Product Instability: Some boronic acids are prone to decomposition, especially in polar protic media, through pathways like protodeboronation, oxidation, or polymerization.[3]
-
Difficult Isolation: Certain boronic acids can be challenging to isolate, leading to losses during the workup and purification steps.[3]
-
On-Column Decomposition: Standard silica (B1680970) gel chromatography can lead to the hydrolysis of the starting ester back to the more polar boronic acid, which may then bind strongly to the silica or decompose.[9]
Troubleshooting Steps:
-
Optimize Workup and Isolation:
-
If the boronic acid is unstable, minimize exposure to harsh conditions (strong acids/bases, prolonged heating).
-
A biphasic workup can sometimes facilitate the separation of the boronic acid from byproducts.
-
-
Refine Purification Strategy:
-
Boric Acid-Treated Silica Gel: To minimize on-column issues during chromatography, use silica gel that has been pre-treated with boric acid.[1][9] This can help prevent the hydrolysis of any remaining pinacol ester and reduce the strong adsorption of the boronic acid.
-
Alternative Purification Methods: Consider recrystallization or trituration as alternatives to column chromatography for purifying the final boronic acid.[9]
-
-
Consider a Two-Step Deprotection: The conversion to an intermediate, such as a diethanolamine adduct or a trifluoroborate salt, can facilitate purification before the final hydrolysis step, often leading to cleaner products and higher overall yields.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting pinacol boronate esters?
A1: The most frequently employed methods include:
-
Acidic Hydrolysis: Direct treatment with an acid, often with heating.[1]
-
Oxidative Cleavage: Using an oxidizing agent like sodium periodate (NaIO₄).[3]
-
Transesterification: This can be done with diethanolamine (DEA) followed by hydrolysis, or by using a sacrificial boronic acid.[3][7][10]
-
Conversion to Trifluoroborate Salts: A two-step process involving formation of a potassium trifluoroborate salt and subsequent hydrolysis.[5][11][12][13]
Q2: My boronic acid is unstable. Are there any strategies to handle it?
A2: Yes, for unstable boronic acids, it is often best to generate them in situ just before their intended use. Alternatively, converting the pinacol ester to a more stable derivative that can be easily deprotected under mild conditions is a common strategy. For instance, the formation of a trifluoroborate salt can provide a stable, crystalline solid that can be stored and later converted to the boronic acid when needed.[1][5]
Q3: Can I use crude pinacol boronate ester in the deprotection step?
A3: While it is often possible to use crude pinacol boronate ester, the success of this approach depends on the impurities present and their potential to interfere with the deprotection reaction or subsequent steps. For many applications, purification of the pinacol ester is recommended to ensure the efficiency and cleanliness of the deprotection.[9] If the crude material is used, a simple filtration through a plug of silica or celite can help remove some impurities.[9][14]
Q4: How can I monitor the progress of my deprotection reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. The starting pinacol boronate ester is typically less polar than the resulting boronic acid. Staining the TLC plate with a visualizing agent like potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde can help visualize the spots if they are not UV-active.[9] ¹H and ¹¹B NMR spectroscopy can also be used to monitor the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the pinacol boronate ester (1.0 equiv) in a suitable solvent mixture, such as acetone/water or THF/water.
-
Add a suitable acid (e.g., HCl, H₂SO₄, or a solid-supported acid) to the solution.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or another analytical technique.
-
Upon completion, neutralize the acid if necessary.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude boronic acid by recrystallization, trituration, or column chromatography on boric acid-treated silica gel.
Protocol 2: Two-Step Deprotection via Diethanolamine (DEA) Adduct
This method is particularly useful for alkylpinacol boronate esters.[3][4]
Step 1: Formation of the DEA Adduct
-
Dissolve the pinacolyl boronic ester (1.0 equiv) in a non-polar solvent like diethyl ether.[3][4]
-
Add diethanolamine (1.1 equiv) to the solution.[3]
-
A white precipitate of the DEA adduct should form within minutes.[3][4]
-
Allow the reaction to proceed for approximately 30 minutes, or until the starting material is consumed as monitored by TLC.[3][4]
-
Filter the precipitate, wash with fresh solvent (e.g., ether), and dry to afford the desired DEA adduct.[3][4]
Step 2: Hydrolysis of the DEA Adduct
-
Suspend the isolated DEA adduct in a biphasic solvent system, such as diethyl ether and 0.1 M HCl.[3][4]
-
Stir vigorously for about 20 minutes.[4]
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate to yield the boronic acid.
Quantitative Data
The following table summarizes yields for the two-step deprotection of various pinacolyl boronate esters via their diethanolamine adducts, as reported in the literature.[3]
| Entry | Substrate (Pinacol Boronate Ester) | Yield of DEA Adduct (%) | Yield of Boronic Acid (%) |
| 1 | Phenyl | 99 (of boronic acid) | Not applicable |
| 2 | Alkyl ester | 97 | 85 |
| 3 | Alkyl amide | 95 | 90 |
| 4 | Alkyl ketone | 88 | 75 |
| 5 | Alkyl nitrile | 92 | 80 |
Yields are isolated yields and may vary depending on the specific substrate and reaction scale.
Visualized Workflows
Caption: Troubleshooting workflow for pinacol boronate ester deprotection.
Caption: Common deprotection pathways for pinacol boronate esters.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 13. [PDF] Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Semantic Scholar [semanticscholar.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Polar Pinacol Boronates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar pinacol (B44631) boronates (Bpin).
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of polar pinacol boronates.
Issue 1: Low or No Recovery from Silica (B1680970) Gel Chromatography
-
Question: I am running a silica gel column, but my polar pinacol boronate is not eluting, or the recovery is very low. My TLC plate shows the spot either staying at the baseline or streaking significantly. What is happening?
-
Answer: This is a common problem caused by the strong interaction between the Lewis acidic boron atom of your compound and the Lewis basic silanol (B1196071) groups on the surface of the silica gel.[1] This leads to irreversible adsorption and product loss. Another possibility is the hydrolysis of the pinacol ester on the acidic silica surface to the corresponding boronic acid, which is significantly more polar and will not elute with typical non-polar solvent systems.[1]
Solutions:
-
Deactivate the Silica Gel: You can reduce the reactivity of the silica gel in several ways:
-
Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the over-adsorption of pinacol esters, leading to better recovery.[1][2]
-
Base Treatment: Prepare a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2% v/v), to cap the acidic silanol groups.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina (B75360): For certain less polar boronates, neutral alumina can be a suitable alternative to silica gel.[1][3]
-
-
Minimize Contact Time: If the goal is to remove non-polar impurities, a quick filtration through a short plug of silica gel or Celite can minimize contact time and reduce the chances of degradation and adsorption.[1]
-
Issue 2: Product Decomposition or Hydrolysis During Purification
-
Question: My post-purification NMR analysis shows the presence of the corresponding boronic acid and pinacol in my "purified" pinacol boronate sample. How can I prevent this hydrolysis?
-
Answer: Pinacol boronates are susceptible to hydrolysis, particularly in the presence of water, alcohols, or under acidic or basic conditions, which are often encountered during aqueous workups and chromatography.[2][4][5][6][7][8]
Solutions:
-
Maintain Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried before use. If your compound is particularly sensitive, perform all manipulations, including workup and chromatography, under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Avoid Protic Solvents in Chromatography: When possible, avoid using protic solvents like methanol (B129727) in your eluent for silica gel chromatography, as they can facilitate hydrolysis.
-
Optimize Reversed-Phase HPLC (RP-HPLC): If RP-HPLC is necessary, certain conditions can minimize on-column hydrolysis:
-
Use a high percentage of organic solvent in the mobile phase.[9]
-
Employ non-aqueous, aprotic diluents for sample preparation.[4]
-
Consider using a stationary phase with low residual silanol activity.[1]
-
For some compounds, using highly basic mobile phases (pH > 10) or an ion-pairing reagent can be effective.[4]
-
-
Issue 3: Difficulty Separating from Structurally Similar Impurities
-
Question: I am struggling to separate my polar pinacol boronate from unreacted starting materials or byproducts like bis(pinacolato)diboron (B136004) (B2pin2). What purification strategy should I use?
-
Answer: When standard chromatographic methods fail to provide adequate separation, derivatization into a more easily purified form is an excellent alternative strategy.
Solutions:
-
Derivatization to a Diethanolamine (B148213) (DEA) Boronate: React the crude pinacol boronate with diethanolamine. The resulting DEA boronate is often a crystalline solid that can be easily purified by filtration or recrystallization.[10][11] The purified DEA boronate can then be hydrolyzed back to the boronic acid if needed.[10][11]
-
Conversion to a Trifluoroborate Salt: Pinacol boronates can be converted to their corresponding potassium trifluoroborate salts (BF3K) by treatment with KHF2. These salts are typically crystalline, air-stable solids that are easy to handle and purify by recrystallization.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why are polar pinacol boronates so difficult to purify by standard silica gel chromatography? A1: The primary challenges are two-fold. First, the Lewis acidic nature of the boron atom leads to strong adsorption onto the Lewis basic silica gel, causing streaking and low recovery.[1][2] Second, the acidic nature of the silica gel surface can catalyze the hydrolysis of the pinacol ester to the much more polar boronic acid, which remains at the baseline.[1]
Q2: Can I use my crude polar pinacol boronate in the next reaction step without purification? A2: In some cases, particularly for robust reactions like the Suzuki-Miyaura coupling, it may be possible to use the crude pinacol boronate directly after a simple workup and filtration through Celite or a silica plug to remove catalysts and inorganic salts.[1][3] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in your crude material. A small-scale trial is always recommended.
Q3: Is recrystallization a viable option for purifying polar pinacol boronates? A3: While many pinacol boronates are oily, recrystallization can be an effective method if your compound is a solid.[2][3][8][13] Success depends heavily on finding a suitable solvent system. Common solvent systems for recrystallization include hexane/ethyl acetate, hexane/acetone, and ethanol (B145695).[14]
Q4: What are the advantages of converting my pinacol boronate to a MIDA boronate for purification? A4: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards hydrolysis and are known to be robust under chromatographic conditions on silica gel.[15] This makes them an excellent option for purifying challenging polar boronic acids. The MIDA group can be readily cleaved under mild basic conditions to regenerate the boronic acid.
Data Presentation
Table 1: Comparison of Purification Strategies for Polar Pinacol Boronates
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel Chromatography | Readily available, well-understood. | Strong adsorption, hydrolysis, low recovery for polar substrates.[1][2] | Non-polar to moderately polar, less sensitive pinacol boronates. |
| Boric Acid-Treated Silica Gel | Reduces over-adsorption, improves recovery.[1][2] | Requires pre-treatment of the silica gel. | Polar pinacol boronates that show streaking on standard silica. |
| Neutral Alumina Chromatography | Avoids acidic conditions, good for some substrates.[1][3] | Can have its own set of adsorption issues. | Less polar pinacol boronates. |
| Recrystallization | Can provide very high purity, scalable. | Many pinacol boronates are oils, finding a suitable solvent can be difficult.[2][8] | Solid pinacol boronates. |
| Derivatization (e.g., to DEA or MIDA) | Resulting derivative is often crystalline and stable to chromatography.[10][11][15] | Adds extra synthetic steps (formation and cleavage). | Compounds that are difficult to purify by any other method. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from established methods to reduce the over-adsorption of pinacol boronates on silica gel.[1]
-
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.[1]
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[1] The boric acid-impregnated silica gel is now ready for use.
-
Protocol 2: Derivatization with Diethanolamine (DEA) for Purification
This protocol describes the conversion of a crude pinacol boronate to a DEA boronate, which can often be purified by simple filtration.[10][11]
-
Materials:
-
Crude pinacol boronate
-
Diethanolamine (DEA)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Dissolve the crude pinacol boronate (1 equiv.) in anhydrous diethyl ether under an inert atmosphere.
-
Add diethanolamine (1.1 equiv.) to the solution.[10]
-
Stir the reaction at room temperature. A white precipitate of the DEA boronate should form, often within 30 minutes.[11]
-
Monitor the reaction by TLC until the starting pinacol boronate is completely consumed.
-
Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to afford the purified DEA boronate.[11]
-
To regenerate the boronic acid, the DEA boronate can be treated with a biphasic solution of 0.1 M HCl and ether.[10][11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Shelf Life of Pinacol Boronate Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf life and stability of pinacol (B44631) boronate esters (Bpin). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their storage, handling, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pinacol boronate esters?
A1: Pinacol boronate esters are susceptible to several degradation pathways that can compromise their purity and reactivity. The most common pathways include:
-
Hydrolysis: This is the most frequent degradation route, where the ester is cleaved by water to form the corresponding boronic acid and pinacol. This process can be catalyzed by both acidic and basic conditions.[1][2]
-
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air or other oxidizing agents.[3]
-
Protodeboronation: This side reaction involves the cleavage of the carbon-boron bond by a proton source (e.g., water, alcohols), which replaces the boronic ester group with a hydrogen atom. This can lead to reduced yields in cross-coupling reactions.
-
Trimerization (Boroxine Formation): Under anhydrous conditions, the boronic acid formed from hydrolysis can undergo dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine. While often reversible, this can complicate accurate mass measurement and stoichiometry.[2]
Q2: How should I properly store my pinacol boronate esters to maximize their shelf life?
A2: Proper storage is crucial for maintaining the integrity of pinacol boronate esters. Here are some key recommendations:
-
Moisture and Air Exclusion: Pinacol boronate esters are sensitive to moisture and air.[4] They should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][6]
-
Temperature Control: For long-term storage, it is recommended to keep the compounds at sub-zero temperatures (<0°C) to minimize degradation.[2] For short periods, storage at room temperature (0-25°C) is acceptable if the compound is protected from moisture and air.[2]
-
Incompatible Materials: Avoid storing pinacol boronate esters with strong oxidizing agents, strong acids, and strong bases.[4]
Q3: My pinacol boronate ester shows signs of degradation. Can I still use it in my Suzuki-Miyaura coupling reaction?
A3: In many cases, yes. The Suzuki-Miyaura coupling is often performed under basic conditions which promote the in situ hydrolysis of the pinacol boronate ester to the active boronic acid. Therefore, the presence of some boronic acid impurity may not be detrimental to the reaction. However, the success of this approach depends on the specific reaction conditions and the tolerance of the substrates to the impurities present. For reactions sensitive to stoichiometry, it is advisable to use purified pinacol boronate ester.
Q4: I am observing poor recovery of my pinacol boronate ester during silica (B1680970) gel chromatography. What is causing this?
A4: This is a common issue and can be attributed to two main factors:
-
Adsorption: The Lewis acidic boron atom of the ester can strongly interact with the Lewis basic silanol (B1196071) groups on the surface of the silica gel, leading to product loss.[5]
-
On-Column Hydrolysis: The acidic nature of the silica gel surface can catalyze the hydrolysis of the pinacol ester to the more polar boronic acid, which will then remain on the column and not elute with non-polar solvents.[5]
Troubleshooting Guides
Issue 1: Low Recovery or Tailing during Silica Gel Chromatography
Symptoms:
-
The product spot remains at the baseline or shows significant tailing on the TLC plate.
-
Low or no recovery of the product after column chromatography.
Solutions:
-
Deactivate the Silica Gel:
-
Base Treatment: Prepare a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (B128534) (a few mL per 100g of silica) to neutralize the acidic silanol groups.[7]
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of the pinacol esters.[5][6]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina (B75360): For less polar esters, neutral alumina can be a suitable alternative to silica gel.
-
-
Minimize Contact Time:
-
Use a short plug of silica gel or Celite for rapid filtration to remove baseline impurities, which reduces the contact time and potential for degradation and adsorption.[7]
-
Issue 2: Product Decomposition During Purification
Symptoms:
-
¹H NMR analysis of the purified product shows the presence of the corresponding boronic acid and/or pinacol.
Solutions:
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and glassware. If the compound is particularly sensitive, perform workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Optimize RP-HPLC Conditions: If using reversed-phase HPLC, consider the following to minimize on-column hydrolysis:
-
Stationary Phase: Use a column with low silanol activity (e.g., Waters XTerra MS C18).[8][9]
-
Sample Diluent: Prepare samples in non-aqueous, aprotic solvents like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF).[8][10]
-
Mobile Phase: Avoid acidic modifiers like formic acid.[2] In some cases, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can stabilize the pinacol boronate ester.[10][11]
-
-
Alternative Purification Techniques:
-
Crystallization/Recrystallization: If the pinacol boronate ester is a solid, crystallization can be a highly effective purification method.[7]
-
Derivatization: Convert the crude pinacol boronate ester to a more stable derivative for purification:
-
Potassium Trifluoroborate (BF3K) Salts: Reacting the crude ester with KHF2 forms highly crystalline and air-stable trifluoroborate salts that are easily purified by recrystallization.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable on silica gel than their pinacol counterparts.
-
-
Quantitative Data on Stability
The stability of boronic esters is influenced by factors such as steric hindrance and intramolecular coordination. The following table summarizes qualitative stability data under various conditions.
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[2] |
| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can occur, but at a slower rate than under strongly acidic or basic conditions.[2] |
| 6 - 8 | Neutral | Moderate to High | Generally most stable around neutral pH.[2] |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs and is a key step for the in situ generation of the boronic acid in Suzuki couplings.[2] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[2] |
| Temperature Range | Condition | Expected Stability | Notes |
| < 0°C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[2] |
| 0 - 25°C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[2] |
| 25 - 80°C | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis and other degradation pathways.[2] |
| > 80°C | High Heating | Low | Significant degradation is likely over extended periods.[2] |
Experimental Protocols
Protocol 1: General Procedure for Determining Hydrolytic Stability by ¹H NMR
This protocol is adapted from studies on the hydrolysis of boronic esters.[1]
Materials:
-
Pinacol boronate ester
-
Deuterated NMR solvent (e.g., DMSO-d₆)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a precise amount (e.g., 10 mg) of the pinacol boronate ester and dissolve it in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆) in an NMR tube.
-
Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).[1]
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 30 minutes for the first few hours, then hourly).
-
Analysis: Monitor the disappearance of a characteristic proton signal of the starting pinacol boronate ester (e.g., the singlet for the 12 protons of the pinacol methyl groups) and the appearance of signals from the hydrolyzed boronic acid and free pinacol.
-
Calculation: Calculate the percentage of hydrolysis at each time point by integrating the respective signals. The percentage of hydrolysis can be determined by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.[2]
Protocol 2: Assessing On-Column Hydrolytic Stability by RP-HPLC
This protocol is based on studies aimed at minimizing the hydrolysis of pinacol boronate esters during analysis.[8][12]
Materials and Equipment:
-
Pinacol boronate ester
-
HPLC grade non-aqueous, aprotic solvent (e.g., acetonitrile, THF)
-
HPLC system with a UV detector
-
Reversed-phase HPLC column with low silanol activity (e.g., Waters XTerra MS C18)[8]
Procedure:
-
Sample and Diluent Preparation: Prepare a stock solution of the pinacol boronate ester in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to prevent premature hydrolysis.[8][12]
-
Chromatographic System Setup:
-
Column: Install a column with low silanol activity.
-
Mobile Phase: Use a mobile phase without an acidic modifier. A typical mobile phase could be a gradient of water and acetonitrile.
-
Column Temperature: Maintain a constant column temperature, for example, 35°C.[8]
-
Detection: Set the UV detector to an appropriate wavelength (e.g., 220 nm).[8]
-
-
Analysis: Inject the sample and monitor the chromatogram for the presence of the corresponding boronic acid peak, which will typically have a shorter retention time than the pinacol boronate ester.
-
Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the resulting boronic acid to the total area of the ester and acid peaks.
Visualizations
Caption: Troubleshooting workflow for pinacol boronate ester purification.
Caption: Primary degradation pathway of pinacol boronate esters via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Managing Thermal Decomposition of Pinacol Borates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the thermal decomposition of pinacol (B44631) borates (Bpin). Pinacol boronate esters are valued for their stability relative to boronic acids, yet they can undergo degradation at elevated temperatures, primarily through protodeboronation, impacting reaction yields and purity. This resource offers practical advice and detailed protocols to mitigate these issues.
Troubleshooting Guide: Thermal Decomposition Issues
This section addresses common problems encountered during reactions involving the heating of pinacol borates, such as the widely used Suzuki-Miyaura coupling.
Issue 1: Low Yield of Desired Product and Presence of Protodeboronated Byproduct
Q: My high-temperature Suzuki-Miyaura reaction is giving a low yield of the coupled product, and I'm observing a significant amount of the protodeboronated starting material (Ar-H instead of Ar-Bpin). What is causing this and how can I fix it?
A: This is a classic case of thermal protodeboronation, a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. This process is often accelerated by high temperatures, the presence of a base, and a proton source (like water). Here’s how to troubleshoot this issue:
Possible Causes & Solutions
| Cause | Solution |
| High Reaction Temperature | Elevated temperatures increase the rate of protodeboronation.[1] Action: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, for example, starting at 60-80 °C. If the reaction is slow, consider using a more active catalyst/ligand system rather than increasing the temperature.[1] |
| Inappropriate Base Selection | Strong bases can accelerate the rate of protodeboronation.[1] Action: Switch to a weaker, non-hydroxide base. Mild bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often sufficient for the Suzuki coupling while minimizing the side reaction.[1] |
| Presence of Water | Water can act as a proton source for protodeboronation. Even pinacol esters can hydrolyze to the more susceptible boronic acid in the presence of water.[1] Action: Ensure anhydrous conditions by using anhydrous solvents and thoroughly drying all glassware. Consider adding activated 4Å molecular sieves to the reaction mixture. While some Suzuki reactions benefit from a small amount of water, excess water promotes this side reaction.[1] |
| Inefficient Catalytic System | A slow catalytic cycle exposes the pinacol borate (B1201080) to degradative conditions for a longer period. Bulky phosphine (B1218219) ligands, often used to promote cross-coupling, can paradoxically accelerate palladium-catalyzed protodeboronation.[2][3][4][5][6] Action: Increase the catalyst loading to speed up the productive reaction. Employ robust, electron-rich, but less sterically hindered phosphine ligands if protodeboronation is significant.[1] Using pre-formed, active Pd(0) catalysts can also help by avoiding inefficient in-situ reduction steps.[4] |
| Prolonged Reaction Time | The longer the pinacol borate is exposed to basic, heated conditions, the more likely it is to decompose. Action: Monitor the reaction closely using TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the time the product and remaining starting material are exposed to harsh conditions. |
Troubleshooting Workflow for Protodeboronation
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Issue 2: Broad or Multiple Spots on TLC/LC-MS Indicating Decomposition
Q: My reaction mixture shows streaking or multiple spots on TLC/LC-MS when analyzing my this compound, especially after heating. What could be happening?
A: This often indicates decomposition into multiple byproducts or hydrolysis to the more polar boronic acid. Pinacol borates, while more stable than boronic acids, can still degrade on silica (B1680970) gel or in the presence of protic solvents, a process that is exacerbated by heat.
Possible Causes & Solutions
| Cause | Solution |
| On-Column Hydrolysis (TLC/Chromatography) | The acidic nature of standard silica gel can catalyze the hydrolysis of the pinacol ester to the corresponding boronic acid, which is more polar and streaks on TLC. Action: Deactivate the silica gel by preparing a slurry in the eluent and adding a small amount of a non-nucleophilic base like triethylamine. Alternatively, use neutral alumina (B75360) for purification of less polar esters. |
| Thermal Degradation into Multiple Products | At very high temperatures, pinacol borates can undergo more complex decomposition pathways beyond simple protodeboronation. Action: As with Issue 1, the primary solution is to reduce the reaction temperature. If high temperatures are unavoidable, consider using a more robust boronic acid surrogate, such as an MIDA boronate ester, which is designed for slow release of the boronic acid.[7] |
| Solvent-Induced Decomposition | Protic solvents (like methanol (B129727) or ethanol) in combination with heat can facilitate transesterification or hydrolysis. Action: Use aprotic solvents (e.g., dioxane, toluene, DMF) and ensure they are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: At what temperature do pinacol borates typically start to decompose?
A1: There is no single decomposition temperature for all pinacol borates, as it is highly dependent on the structure of the organic group attached to the boron. However, DSC analysis of poly(4-vinylphenylboronic acid, pinacol ester) has shown unusual reactive events occurring above 120 °C.[8] For many applications, reactions are run between 80-110 °C.[9] It is crucial to determine the thermal stability of your specific compound if you plan to use it in high-temperature reactions. A Thermogravimetric Analysis (TGA) can provide the onset temperature of decomposition.
Q2: What are the main byproducts of thermal decomposition?
A2: The most common byproduct is the protodeboronated compound, where the -Bpin group is replaced by a hydrogen atom. Other potential byproducts can arise from more complex degradation pathways, but these are less commonly characterized in the literature. In the context of a Suzuki-Miyaura reaction, homocoupling of the boronic ester can also occur as a thermally-influenced side reaction.
Q3: How do electron-donating or electron-withdrawing groups on an aryl this compound affect its thermal stability?
A3: The electronic properties of substituents on an aryl ring can influence the rate of protodeboronation. However, the effect is not always straightforward and can be mechanism-dependent. For some protodeboronation pathways, both electron-donating and electron-withdrawing groups can accelerate the reaction compared to an unsubstituted phenyl group. It is best to assume that any substituted aryl this compound is susceptible to thermal decomposition and to take preventative measures.
Q4: Are alkyl pinacol borates more or less thermally stable than aryl pinacol borates?
A4: Alkyl pinacol boronic esters are also susceptible to thermal decomposition, including protodeboronation, particularly primary alkyl boronates.[10] Direct comparative studies on a broad range of substrates are scarce, but both classes of compounds can be challenging to work with at high temperatures. It is not safe to assume one class is universally more stable than the other.
Q5: Can I prevent decomposition by using a different boronic ester?
A5: Yes, using alternative boronic acid surrogates is a key strategy for mitigating decomposition. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are often used in "slow-release" strategies where the active boronic acid is generated in low concentrations during the reaction.[7][11] This minimizes its exposure to degradative conditions. Organotrifluoroborates are another class of stable boronic acid derivatives that can be used to suppress protodeboronation.[7]
Data Presentation
Table 1: Factors Influencing Thermal Stability of Pinacol Borates
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures significantly increase the rate of decomposition (protodeboronation).[1] | Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate (typically ≤ 100 °C). |
| Base | Strong bases (e.g., NaOH, KOH) accelerate protodeboronation.[1] | Use milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] |
| Solvent | Protic solvents (water, alcohols) can act as proton sources for protodeboronation.[1] | Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. |
| Catalyst Ligand | Bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[2][3][4][5][6] | If protodeboronation is an issue, consider screening less bulky phosphine ligands. |
| Boronate Structure | Electron-rich and electron-deficient aryl groups, as well as certain heteroaromatics (e.g., 2-pyridyl), can be particularly susceptible to protodeboronation.[12] | For highly sensitive substrates, consider using more stable surrogates like MIDA boronates or trifluoroborates.[7] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability
This protocol outlines a general procedure for determining the thermal decomposition profile of a pinacol boronate ester.[4]
Objective: To determine the onset temperature of decomposition for a this compound.
Materials:
-
Pinacol boronate ester sample
-
Thermogravimetric Analyzer (TGA)
-
TGA pan (e.g., alumina or platinum)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the pinacol boronate ester into a TGA pan.[13]
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[4][13]
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins. The first derivative of this curve (DTG) shows the temperature of maximum decomposition rate (Tmax).[13]
TGA Experimental Workflow
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol 2: High-Temperature Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol provides a starting point for performing a Suzuki-Miyaura coupling at elevated temperatures while minimizing the risk of this compound decomposition.
Objective: To perform a successful Suzuki-Miyaura coupling at high temperature with a sensitive this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Pinacol boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0 - 3.0 equiv), finely ground
-
Anhydrous, degassed aprotic solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven (>120 °C) and cool under a stream of inert gas (argon or nitrogen).[1]
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the pinacol boronate ester, the mild base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw.
-
Reaction: Heat the mixture to the desired temperature (start with 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Work-up: Once the starting aryl halide is consumed, cool the reaction to room temperature immediately. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Flow for High-Temperature Suzuki Coupling
Caption: A logical workflow for a high-temperature Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in Pinacol Borate Synthesis by NMR
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for identifying impurities in pinacol (B44631) borate (B1201080) (Bpin) synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a Miyaura borylation reaction? A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, excess bis(pinacolato)diboron (B136004) (B₂pin₂), and pinacol. A frequent and often problematic impurity is the corresponding boronic acid, which typically arises from the hydrolysis of the pinacol ester during aqueous workup or chromatography on silica (B1680970) gel.[1][2]
Q2: What is the characteristic ¹H NMR signal for the pinacol ester group? A2: The defining signal for the pinacol boronate ester group is a sharp singlet integrating to 12 protons, typically appearing in the range of δ 1.20-1.35 ppm in CDCl₃.[2][3] This signal corresponds to the four equivalent methyl groups on the pinacol moiety.
Q3: My ¹H NMR spectrum shows an unexpected singlet at ~1.25 ppm. What could it be? A3: An unexpected singlet in this region, aside from your product, is most likely due to either excess bis(pinacolato)diboron (B₂pin₂) or free pinacol. B₂pin₂ presents as a sharp singlet at approximately δ 1.25 ppm in CDCl₃.[1] Free pinacol, resulting from hydrolysis, shows a singlet for its methyl groups around δ 1.23 ppm and may also show a broad signal for the two hydroxyl protons.[4]
Q4: Why do the aromatic signals in my crude NMR spectrum look different than expected for my pure product? A4: Complex or unexpected aromatic signals can arise from several sources. The most common are the presence of unreacted aryl halide starting material or the formation of the corresponding boronic acid. Boronic acids can form cyclic trimers known as boroxines, especially under anhydrous conditions, which will have a different electronic environment and thus different chemical shifts compared to the monomeric acid or the pinacol ester.[1]
Q5: How can ¹¹B NMR spectroscopy help in identifying impurities? A5: ¹¹B NMR is a powerful tool for distinguishing between different boron species based on the coordination and hybridization of the boron atom.[5] Pinacol boronate esters, which are tri-coordinate CBO₂ species, typically show a broad signal in the δ +30 to +35 ppm range.[6] This is distinctly different from boronic acids (sp² hybridized) which appear around δ +27 to +33 ppm (can vary with pH and solvent) and boric acid, which might be present from hydrolysis of other boron reagents, appearing near δ +19.6 ppm.[5][7]
Q6: My purified pinacol ester shows the presence of the corresponding boronic acid in the NMR. What likely caused this? A6: This is a very common issue caused by the hydrolysis of the pinacol boronate ester. This hydrolysis is often catalyzed by the acidic nature of standard silica gel used during column chromatography.[8][9] To prevent this, ensure all workup steps are performed with anhydrous solvents, and consider deactivating the silica gel with a base like triethylamine (B128534) or using boric acid-treated silica before purification.[8]
Troubleshooting Guides
Issue 1: Unexpected Singlet at δ ~1.25 ppm
-
Possible Cause A: Excess bis(pinacolato)diboron (B₂pin₂).
-
Identification: In the ¹H NMR, the B₂pin₂ signal at ~1.25 ppm will be a sharp singlet.[1] In the ¹¹B NMR spectrum, B₂pin₂ appears at approximately δ +30.6 ppm.[1] This signal may overlap with your product's ¹¹B signal. The most straightforward method is to compare the integration of this peak to your product's aromatic signals in the ¹H NMR to quantify the excess.
-
Solution: Use a minimal excess of B₂pin₂ in the reaction (e.g., 1.1 equivalents). Excess B₂pin₂ can often be carried into the next step without issue, or it can be removed by careful column chromatography, though its polarity is often very similar to the desired product.[10]
-
-
Possible Cause B: Free Pinacol.
-
Identification: Pinacol appears as a singlet at ~1.23 ppm in the ¹H NMR in CDCl₃.[4] It may also have a broad -OH peak. It will not have a signal in the ¹¹B NMR spectrum.
-
Solution: Pinacol is a result of product hydrolysis. It is water-soluble and can typically be removed during an aqueous workup. If it persists, it indicates significant product degradation has occurred. Review workup and purification conditions to minimize exposure to water and acidic environments.
-
Issue 2: Broad Signals in the Aromatic Region or Poor Baseline Resolution
-
Possible Cause: Formation of Boronic Acid and/or Boroxine.
-
Identification: Boronic acids have different aromatic chemical shifts than their pinacol ester counterparts. They can also form oligomeric species like boroxines, leading to broadened signals or multiple sets of aromatic peaks.[11] A broad singlet for the B-OH proton may be visible, which will disappear upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. In the ¹¹B NMR, a distinct signal for the sp²-hybridized boronic acid will appear (typically δ +27 to +33 ppm).[5]
-
Solution: This indicates hydrolysis. To obtain a clean spectrum of the boronic acid, consider running the NMR in d₄-methanol, which can break up oligomers.[11] To prevent its formation, use anhydrous conditions throughout the synthesis, workup, and purification.
-
Issue 3: Complex Proton Signals Coupled to Boron
-
Possible Cause: ¹H nuclei are coupled to the two abundant boron isotopes, ¹¹B (I=3/2, 80.4% abundance) and ¹⁰B (I=3, 19.6% abundance), leading to complex and often broad multiplets.
-
Identification: Protons on carbons directly attached to the boron atom, or those in close proximity, may appear broad or as complex multiplets instead of sharp, well-defined signals.
-
Solution: For definitive structural confirmation, acquire a ¹H spectrum with ¹¹B decoupling. In this experiment, the coupling to ¹¹B is removed, causing the corresponding proton signals to collapse into sharp singlets (a minor, broad multiplet from coupling to ¹⁰B may remain in the baseline).
-
Data Summary Tables
Table 1: Typical ¹H NMR Chemical Shifts for Pinacol Borates and Common Impurities (CDCl₃, 400 MHz)
| Compound/Species | Signal Description | Typical Chemical Shift (δ ppm) | Multiplicity |
| Aryl Pinacol Boronate (Ar-Bpin) | Pinacol methyls | 1.20 - 1.35 | s (12H) |
| Aromatic protons | 7.00 - 8.50 (Varies) | m, d, t, etc. | |
| Bis(pinacolato)diboron (B₂pin₂) | Pinacol methyls | ~1.25 | s (24H)[1] |
| Pinacol | Pinacol methyls | ~1.23 | s (12H)[4] |
| Hydroxyls | Variable, broad | s (2H) | |
| Aryl Boronic Acid (Ar-B(OH)₂) * | Aromatic protons | Varies (often different from Ar-Bpin) | m, d, t, etc. |
| Hydroxyls | Variable, very broad | s (2H) |
*Note: Boronic acid spectra can be complex due to oligomerization.[11]
Table 2: Typical ¹¹B NMR Chemical Shifts for Common Boron Species (BF₃·OEt₂ as external reference)
| Boron Species | Hybridization / Type | Typical Chemical Shift (δ ppm) |
| Pinacol Boronate Ester (R-Bpin) | sp² / CBO₂ | +30 to +35[6] |
| Bis(pinacolato)diboron (B₂pin₂) | sp² / B₂O₄ | ~ +30.6[1] |
| Aryl Boronic Acid (Ar-B(OH)₂) | sp² / C(BO)₂ | +27 to +33[5] |
| Boric Acid (B(OH)₃) | sp² / BO₃ | ~ +19.6[7] |
| Tetrafluoroborate (BF₄⁻) | sp³ | -1.5 to -2.0 |
Experimental Protocols
Protocol 1: Standard ¹H and ¹¹B NMR Sample Preparation
-
Glassware: Ensure the vial and NMR tube are clean and oven-dried or flame-dried to remove all traces of water.
-
Sample Weighing: Accurately weigh 5-10 mg of the pinacol borate sample into the dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃ from a sealed ampoule or passed through a drying agent like activated alumina).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean, dry pipette, transfer the solution into the NMR tube.
-
¹¹B NMR Considerations: For ¹¹B NMR, it is highly recommended to use quartz NMR tubes to avoid the broad background signal from borosilicate glass.[12] A higher concentration (~10-20 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable number of scans.[5]
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol allows for the determination of the absolute purity of a this compound sample.
-
Internal Standard (IS) Selection: Choose a stable, non-volatile internal standard with a high purity and a simple NMR spectrum that does not overlap with analyte signals. A suitable standard is 1,4-dinitrobenzene (B86053) or maleic anhydride.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of your this compound sample into a clean, dry vial. Record the weight to four decimal places (m_analyte).
-
Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial. Record the weight to four decimal places (m_IS).
-
Add ~0.7 mL of a suitable deuterated solvent and ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, d1, of at least 5 times the longest T₁ value; typically 30-60 seconds is sufficient).
-
Ensure the spectral window includes distinct, well-resolved signals for both the analyte and the internal standard.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from your analyte (Int_analyte) and a signal from the internal standard (Int_IS).
-
Use the following formula to calculate the purity of your analyte:
Purity (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
N: Number of protons for the integrated signal (e.g., N=12 for the pinacol methyl signal).
-
MW: Molecular weight.
-
Purity_IS: Purity of the internal standard (usually >99.5%).
-
Visualizations
Caption: Diagram 1: A workflow for identifying unknown impurities in this compound samples.
Caption: Diagram 2: A decision tree for troubleshooting common issues in ¹H NMR spectra.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Pinacol(76-09-5) 1H NMR spectrum [chemicalbook.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Boron NMR [chem.ch.huji.ac.il]
Technical Support Center: Optimizing Pinacol Borate Coupling Efficiency Through Ligand Selection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing palladium-catalyzed pinacol (B44631) borate (B1201080) coupling reactions, with a specific focus on the critical role of ligand choice.
Troubleshooting Guide
This section addresses common issues encountered during pinacol borate coupling reactions, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my borylation reaction consistently low or nonexistent?
Answer:
Low or no yield in a Miyaura borylation reaction can stem from several factors, often related to the catalyst's activity and the reaction conditions.
-
Potential Causes:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if oxygen is present in the reaction. The nitrogen atom in some substrates can also coordinate to the palladium center, inhibiting its catalytic activity.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reduction to the active Pd(0) species may be inefficient under your current conditions.
-
Poor Substrate Reactivity: Aryl chlorides are notably less reactive than aryl bromides or iodides and often require more active catalyst systems.[1][2] Sterically hindered substrates can also present challenges.[3]
-
Suboptimal Ligand Choice: The chosen phosphine (B1218219) ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination steps in the catalytic cycle.
-
Impure or Degraded Reagents: The quality of the bis(pinacolato)diboron (B136004) (B₂pin₂), base, and solvent is crucial. Moisture can lead to unwanted side reactions.
-
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
Select a More Robust Catalyst System: For challenging substrates, consider using highly active, electron-rich, and bulky phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands can facilitate the oxidative addition of less reactive aryl chlorides.[2]
-
Optimize the Base: The choice of base is critical.[6][7] While potassium acetate (B1210297) (KOAc) is commonly used, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for less reactive substrates. Ensure the base is finely powdered and dry.
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier, particularly for the oxidative addition of aryl chlorides. However, be aware that this may also increase the rate of side reactions.
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. The quality of bis(pinacolato)diboron can vary between suppliers.[4]
-
Question 2: I am observing significant side product formation, such as homocoupling of the starting material or protodeboronation. How can I minimize these?
Answer:
Side reactions like homocoupling and protodeboronation are common challenges in palladium-catalyzed cross-coupling reactions and are often influenced by the reaction conditions and ligand choice.
-
Homocoupling (Ar-Ar formation):
-
Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species that can arise from incomplete reduction of a Pd(II) pre-catalyst or exposure to air.[2]
-
Solution:
-
Rigorous Degassing: Ensure the reaction is thoroughly deoxygenated.
-
Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate issues related to inefficient pre-catalyst reduction.
-
Ligand Choice: Bulky ligands can sometimes suppress homocoupling by sterically hindering the formation of the undesired product.
-
-
-
Protodeboronation (-B(pin) replaced by -H):
-
Cause: This occurs when the boronic ester is cleaved by a proton source, often water, in the presence of a base. Electron-deficient and heteroaromatic boronic acids are particularly susceptible.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Milder Base: If possible, switch to a milder base.
-
Protect the Boronic Acid: In subsequent coupling steps, using the more stable pinacol ester instead of the boronic acid can reduce the likelihood of protodeboronation.
-
-
Question 3: My reaction works for simple aryl bromides, but fails for more complex or sterically hindered substrates. What ligand properties should I consider for these challenging couplings?
Answer:
For sterically demanding or electron-rich/deficient substrates, the electronic and steric properties of the phosphine ligand become paramount. A systematic approach to ligand selection is often necessary.
-
Key Ligand Properties:
-
Electron-Richness (Donating Ability): Electron-rich ligands (e.g., trialkylphosphines, certain biarylphosphines) increase the electron density on the palladium center. This generally accelerates the rate-limiting oxidative addition step, which is particularly beneficial for less reactive aryl chlorides.[1]
-
Steric Bulk (Cone Angle): Bulky ligands (e.g., those with tert-butyl or cyclohexyl groups, or biarylphosphines with ortho-substituents) promote the reductive elimination step, which is the final product-forming step of the catalytic cycle. They can also help stabilize the active monoligated Pd(0) species.
-
-
Ligand Selection Strategy:
-
For Electron-Rich Aryl Halides: Oxidative addition is often slower. Employ electron-rich and bulky ligands to facilitate this step.
-
For Electron-Deficient Aryl Halides: Oxidative addition is generally faster. While electron-rich ligands are still effective, the focus may shift to ensuring efficient transmetalation and reductive elimination.
-
For Sterically Hindered Substrates: Very bulky ligands are often required to promote reductive elimination and prevent catalyst decomposition. Buchwald-type biarylphosphine ligands are particularly effective for these transformations.[3]
-
A screening of a panel of ligands with varying steric and electronic properties is often the most effective way to identify the optimal ligand for a challenging substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when choosing a phosphine ligand for a this compound coupling reaction?
A1: The two primary parameters are the ligand's steric bulk and its electronic properties.
-
Steric Bulk: Often quantified by the Tolman cone angle (θ) or the percent buried volume (%Vbur) . Larger values indicate a bulkier ligand, which can accelerate reductive elimination.[8]
-
Electronic Properties: Typically measured by the Tolman electronic parameter (TEP) , which is derived from the C-O stretching frequency of a nickel-carbonyl complex. A lower TEP value indicates a more electron-donating ligand, which can promote oxidative addition.
Q2: How do steric and electronic effects of the ligand influence the catalytic cycle?
A2:
-
Oxidative Addition: This is the initial step where the aryl halide adds to the Pd(0) center. This step is generally favored by electron-donating ligands, as they increase the electron density on the palladium, making it more nucleophilic.
-
Transmetalation: In this step, the boryl group is transferred from the diboron (B99234) reagent to the palladium center. The mechanism can be complex, but the ligand's properties can influence the stability of intermediates.
-
Reductive Elimination: This is the final step where the C-B bond is formed and the product is released from the palladium center. This step is typically accelerated by sterically bulky ligands.
Q3: Can I perform a Miyaura borylation without a ligand?
A3: While some examples of "ligandless" palladium-catalyzed borylations exist, they are often less efficient and have a more limited substrate scope. The reductive elimination step to form the C-B bond can be particularly inefficient without a suitable ligand.[9] For robust and high-yielding reactions, especially with challenging substrates, a ligand is generally required.
Q4: What is the role of the base in the Miyaura borylation?
A4: The base is crucial for the transmetalation step. It is believed to activate the bis(pinacolato)diboron reagent, forming a more nucleophilic "ate" complex that can more readily transfer a boryl group to the palladium center. The choice of base is critical, as a base that is too strong can promote a subsequent Suzuki coupling of the product with the starting material.[6][7]
Quantitative Data on Ligand Effects
The following tables summarize the performance of various phosphine ligands in palladium-catalyzed borylation reactions, highlighting the impact of their steric and electronic properties on reaction yield.
Table 1: Comparison of Ligand Performance in the Borylation of a Sterically Hindered Aryl Bromide
Reaction: Borylation of 2-bromo-1,3,5-triisopropylbenzene
| Ligand | Catalyst Loading (mol%) | Yield (%) | Ligand Type | Key Features |
| Ligand 5 (anthracenyl-based) | 2 | 85 | Biaryl Monophosphine | High reactivity for hindered substrates |
| P(t-Bu)₃ | 5 | ~70 | Trialkylphosphine | Bulky and electron-rich |
| SPhos | 2 | Moderate | Biaryl Monophosphine | Bulky and electron-rich |
| XPhos | 2 | Moderate | Biaryl Monophosphine | Very bulky and electron-rich |
| dppf | 5 | Low | Ferrocene-based Diphosphine | Less bulky, often used for less hindered substrates |
Data synthesized from multiple sources for comparative purposes.[3]
Table 2: Steric and Electronic Parameters of Common Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | General Classification |
| P(t-Bu)₃ | 182 | 2056.1 | Bulky, strongly electron-donating |
| PCy₃ | 170 | 2056.4 | Bulky, strongly electron-donating |
| SPhos | Not well-defined by cone angle | ~2058 | Bulky, electron-donating |
| XPhos | Not well-defined by cone angle | ~2057 | Very bulky, electron-donating |
| PPh₃ | 145 | 2068.9 | Moderately bulky, less electron-donating |
| dppf | 174 (effective) | 2067.4 | Bulky bite angle, moderately electron-donating |
Values are approximate and can vary slightly depending on the measurement method.[10]
Experimental Protocols
General Protocol for a Small-Scale Miyaura Borylation Reaction
This protocol provides a general starting point for the borylation of an aryl bromide. Optimization will be required for specific substrates.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., KOAc, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen) with manifold
-
Syringes and needles
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, bis(pinacolato)diboron, palladium pre-catalyst, phosphine ligand, and potassium acetate under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation [organic-chemistry.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to 1H and 13C NMR Characterization of Pinacol Boronate Esters
For researchers, scientists, and drug development professionals, pinacol (B44631) boronate esters are indispensable intermediates in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their relative stability and ease of handling compared to free boronic acids make them a popular choice. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. This guide provides a comprehensive overview of the ¹H and ¹³C NMR characterization of pinacol boronate esters, including a comparison with common alternatives and detailed experimental protocols.
Data Presentation: Characteristic NMR Signatures
The defining feature of a pinacol boronate ester is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) ring. The protons and carbons of this moiety, along with the carbon atom to which the boron is attached, exhibit characteristic chemical shifts in ¹H and ¹³C NMR spectra. The precise chemical shifts can be influenced by the substituent (R-group) attached to the boron atom and the solvent used for analysis.
Typical ¹H and ¹³C NMR Chemical Shifts for Pinacol Boronate Esters
The following table summarizes the typical chemical shift ranges for the key signals of pinacol boronate esters. These values are compiled from various literature sources and serve as a general guide for spectral interpretation.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pinacol Methyl Protons (-C(CH₃)₂) | 1.2 - 1.4 | 24.5 - 25.5 | Typically a sharp singlet integrating to 12 protons. Minor splitting may be observed in some cases. |
| Pinacol Quaternary Carbons (-C(CH₃)₂) | - | 83.0 - 85.0 | A characteristic signal for the pinacol backbone. |
| Boron-bound Carbon (R-C-B) | Varies | Varies (often broad) | The chemical shift is highly dependent on the nature of the 'R' group (alkyl, aryl, vinyl, etc.). The ¹³C signal can be broadened due to quadrupolar relaxation of the adjacent boron nucleus. |
Comparison with Alternative Boronate Esters
While pinacol esters are widely used, other boronate esters such as N-methyliminodiacetic acid (MIDA) esters and neopentyl glycol esters offer different stability and reactivity profiles. Their NMR characteristics also differ, which can be advantageous in certain analytical contexts.
Comparative ¹H and ¹³C NMR Data for Common Boronate Esters
| Boronate Ester | Protecting Group Protons (δ, ppm) | Protecting Group Carbons (δ, ppm) | Key Features & Differences |
| Pinacol | ~1.3 (s, 12H) | ~84 (quaternary), ~25 (methyl) | Simple, sharp singlet in ¹H NMR. Generally stable but can be prone to hydrolysis. |
| MIDA | ~2.8 (s, 3H, N-CH₃), ~4.2 (d, 2H), ~4.0 (d, 2H) | ~48 (N-CH₃), ~62 (CH₂), ~169 (C=O) | More complex ¹H NMR spectrum. Exceptionally stable to a wide range of reaction conditions. The tetracoordinate boron environment influences the chemical shifts of the attached R-group.[1] |
| Neopentyl Glycol | ~1.0 (s, 6H), ~3.7 (s, 4H) | ~22 (methyl), ~32 (quaternary), ~72 (CH₂) | Two distinct singlets in the ¹H NMR for the methyl and methylene (B1212753) protons. Offers good stability.[2] |
The choice between these esters often depends on the desired stability for a multi-step synthesis, with MIDA esters offering the highest stability and serving as a robust protecting group for the boronic acid functionality.[1]
Experimental Protocols
Synthesis of a Representative Pinacol Boronate Ester: Phenylboronic Acid Pinacol Ester
This protocol describes the straightforward esterification of phenylboronic acid with pinacol.
Materials:
-
Phenylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (sufficient to dissolve the reagents).
-
Stir the mixture at room temperature.
-
Add anhydrous magnesium sulfate (1.5-2.0 eq) to the reaction mixture to scavenge the water produced during the esterification.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with toluene.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.
NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]
Sample Preparation:
-
Sample Quantity: For ¹H NMR, 5-10 mg of the pinacol boronate ester is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Use a high-purity deuterated solvent in which the sample is fully soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.
-
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is completely dissolved; filter if any particulate matter is present to ensure optimal magnetic field homogeneity.
Data Acquisition:
-
Instrumentation: The spectra should be acquired on a Fourier-transform NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR:
-
Lock and Shim: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Acquisition Parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delays may be needed for quantitative analysis of quaternary carbons)
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Key Structural Features
The following diagram illustrates the general structure of a pinacol boronate ester and highlights the key atoms for NMR analysis.
Caption: Key NMR-active nuclei in a pinacol boronate ester.
References
A Researcher's Guide to Assigning ¹¹B NMR Signals for Pinacol Borates
For researchers and scientists in drug development and organic synthesis, the precise characterization of organoboron compounds is paramount. Pinacol (B44631) borates, key intermediates in numerous chemical transformations, are routinely analyzed using ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of ¹¹B NMR chemical shifts for various pinacol borates, supported by experimental data, to aid in the accurate assignment of their NMR signals.
Understanding the ¹¹B NMR Chemical Shift in Pinacol Borates
The chemical shift (δ) in ¹¹B NMR spectroscopy is a sensitive indicator of the electronic environment around the boron nucleus. For pinacol borates, the primary factors influencing the chemical shift are the nature of the substituent attached to the boron atom and the coordination number of the boron.
Generally, the ¹¹B NMR signals for tricoordinate pinacol boronate esters appear in a characteristic downfield region, typically between δ 20 and 35 ppm . The electron density at the boron center directly correlates with the observed chemical shift.
-
Electron-donating groups (EDGs) attached to the boron, such as alkyl groups, increase the electron density at the boron nucleus, causing the signal to shift to a lower frequency (upfield).
-
Electron-withdrawing groups (EWGs) , like aryl groups with electron-withdrawing substituents, decrease the electron density at the boron, leading to a downfield shift.
-
Coordination of a Lewis base to the boron atom results in a tetracoordinate boronate species. This change in coordination from trigonal planar (sp²) to tetrahedral (sp³) leads to a significant upfield shift in the ¹¹B NMR signal, typically to a region between δ 5 and 15 ppm .
Comparative Analysis of ¹¹B NMR Chemical Shifts
To facilitate the assignment of ¹¹B NMR signals, the following table summarizes the experimental chemical shifts for a range of pinacol borates with varying substituents. The data is categorized based on the nature of the organic group attached to the boron atom: aryl, alkyl, and vinyl.
| Class | Compound | Substituent (R) | ¹¹B Chemical Shift (δ, ppm) |
| Aryl | Phenyl pinacol borate (B1201080) | -C₆H₅ | ~30.8 |
| 4-Methoxyphenyl pinacol borate | -C₆H₄-4-OCH₃ (EDG) | ~30.5 | |
| 4-Methylphenyl this compound | -C₆H₄-4-CH₃ (EDG) | ~30.7 | |
| 4-Chlorophenyl this compound | -C₆H₄-4-Cl (EWG) | ~30.1 | |
| 4-Nitrophenyl this compound | -C₆H₄-4-NO₂ (EWG) | ~29.7 | |
| 1-Naphthyl this compound | -C₁₀H₇ | ~31.5 | |
| Alkyl | Methyl this compound | -CH₃ | ~33.0 |
| Ethyl this compound | -CH₂CH₃ | ~33.5 | |
| Isopropyl this compound | -CH(CH₃)₂ | ~34.0 | |
| n-Butyl this compound | -(CH₂)₃CH₃ | ~33.8 | |
| Vinyl | Vinyl this compound | -CH=CH₂ | ~28.0 |
| (E)-Styryl this compound | -CH=CHC₆H₅ | ~27.5 |
Note: Chemical shifts are typically reported relative to the external standard BF₃·OEt₂ (δ 0.0 ppm). The exact chemical shift values can vary slightly depending on the solvent, concentration, and temperature.
Logical Relationships in Signal Assignment
The process of assigning a ¹¹B NMR signal for a this compound can be visualized as a decision-making workflow. The primary determinant is the electronic nature of the substituent attached to the boron atom.
Caption: Decision workflow for predicting ¹¹B NMR chemical shifts.
Experimental Protocol for ¹¹B NMR Spectroscopy
Acquiring high-quality ¹¹B NMR spectra requires careful attention to the experimental setup. The following protocol provides a standardized methodology for the analysis of pinacol borates.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent in which the this compound is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Ensure the solvent is free from boron contaminants.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the this compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Crucially, use a quartz NMR tube instead of a standard borosilicate glass tube. Borosilicate glass contains a significant amount of boron and will produce a broad background signal that can obscure the signal of the analyte.
2. NMR Spectrometer Setup:
-
Nucleus: Set the spectrometer to observe the ¹¹B nucleus.
-
Reference: Use an external standard of boron trifluoride diethyl etherate (BF₃·OEt₂) set to δ 0.0 ppm.
-
Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient.
-
Acquisition Time (AT): 0.1 - 0.2 seconds.
-
Relaxation Delay (D1): 1 - 2 seconds. The relaxation times for ¹¹B are generally short.
-
Number of Scans (NS): Due to the high natural abundance and sensitivity of the ¹¹B nucleus, a relatively small number of scans (e.g., 64-256) is often adequate.
-
Spectral Width (SW): A spectral width of 200 ppm (from +100 to -100 ppm) is generally sufficient to cover the chemical shift range of interest for pinacol borates and potential tetracoordinate species.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
By following this guide, researchers can confidently assign the ¹¹B NMR signals of their this compound samples, leading to a more accurate and efficient characterization of these important synthetic intermediates.
A Researcher's Guide to Mass Spectrometry Analysis of Pinacol Borate Products
For researchers, scientists, and drug development professionals, the accurate analysis of pinacol (B44631) borate (B1201080) products is crucial for ensuring the quality and success of synthetic endeavors. This guide provides a comprehensive comparison of mass spectrometry-based methods and other analytical techniques for the characterization and quantification of these versatile synthetic intermediates.
Pinacol boronate esters are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. The purity and stability of these reagents are paramount, as impurities can significantly impact reaction yields and lead to the generation of undesirable byproducts. Mass spectrometry, coupled with chromatographic separations, offers a powerful suite of tools for the detailed analysis of these compounds. However, the inherent reactivity of pinacol borates, particularly their susceptibility to hydrolysis, presents unique analytical challenges.[1][2][3] This guide delves into the nuances of various analytical techniques, providing experimental insights and comparative data to aid in method selection and optimization.
Performance Comparison of Analytical Techniques
The choice of analytical technique for pinacol borate analysis is dictated by the specific requirements of the study, such as the need for quantitative precision, structural elucidation, or high-throughput screening. While mass spectrometry offers unparalleled sensitivity and specificity, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection also play vital roles.
Mass Spectrometry Ionization Techniques: A Head-to-Head Look
The selection of an appropriate ionization source is critical for the successful mass spectrometric analysis of this compound esters. The most common techniques, Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), each possess distinct advantages and limitations.
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[4] | Polar and ionizable pinacol borates, particularly when coupled with LC. | High sensitivity for polar compounds, suitable for fragile molecules, readily coupled with liquid chromatography (LC-MS).[5] | Can be susceptible to ion suppression, may not be efficient for non-polar compounds.[5] |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization method where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules.[6] | Less polar and more volatile pinacol borates. | Tolerant of higher flow rates and less polar solvents, effective for compounds that are difficult to ionize by ESI.[4][7] | Requires the analyte to be thermally stable and volatile enough to be vaporized.[6] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte.[8] | High-throughput screening and analysis of a wide range of molecules, including small molecules when appropriate matrices are used.[9][10] | High throughput, tolerant to some buffers and salts, suitable for a broad mass range.[8][11] | Can have interference from matrix ions in the low mass range, requires careful sample preparation.[10] |
Mass Spectrometry vs. Alternative Analytical Methods
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | High sensitivity and selectivity, allows for the analysis of complex mixtures and the quantification of trace impurities. | On-column hydrolysis of pinacol borates can be a significant issue, requiring careful method development.[2][12] |
| GC-MS | Couples gas chromatography for separation with mass spectrometry for detection. | Excellent for volatile and thermally stable pinacol borates, provides detailed structural information through electron ionization (EI) fragmentation. | Often requires derivatization to increase the volatility and thermal stability of the analytes.[13] Not suitable for non-volatile or thermally labile compounds.[3] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR). | Relatively low sensitivity compared to mass spectrometry, requires larger sample amounts.[1][12] |
| HPLC with UV Detection | Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance. | Robust and widely available, suitable for routine purity analysis and quantification of the main component. | Lacks the specificity of mass spectrometry, not all impurities may have a chromophore for UV detection.[13] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for obtaining reliable and reproducible results in the analysis of this compound products.
LC-MS Method for this compound Analysis
This protocol is designed to minimize the on-column hydrolysis of pinacol boronate esters.
-
Chromatographic System: Agilent 1200 series HPLC or equivalent.[12]
-
Column: Waters XTerra MS C18 (4.6 x 50 mm, 5 µm).[12] Using a column with low residual silanol (B1196071) activity is crucial to minimize hydrolysis.[12]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: 80% A to 20% A over 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[12]
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile or Tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[12]
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.
-
Ionization Mode: Positive ESI
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psig
-
Drying Gas Temperature: 350°C
-
Capillary Voltage: 3000 V
GC-MS Method for Volatile Boron Compounds
This method is suitable for the analysis of volatile pinacol borates or boronic acids after derivatization.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[13]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Derivatization (for non-volatile boronic acids): React the sample with an excess of pinacol in an aprotic solvent to form the corresponding pinacol boronate ester.[13]
MALDI-MS Protocol for Pinacol Boronate Esters
This protocol is adapted for the analysis of small molecule pinacol borates.
-
MALDI Target Plate: Stainless steel target.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). A novel strategy involves using metal-phthalocyanines as matrices to form adducts with small molecules, shifting the analysis to a higher, interference-free mass range.[10]
-
Matrix Preparation: Prepare a saturated solution of the matrix in acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the sample solution (in acetonitrile or another suitable solvent) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target and allow it to air dry.
-
Mass Spectrometer: Bruker Autoflex Speed MALDI-TOF/TOF or equivalent.
-
Ionization Mode: Positive reflectron mode.
-
Laser: 337 nm nitrogen laser.
-
Data Acquisition: Sum of 200-500 laser shots per spot.
Visualizing Workflows and Pathways
Understanding the analytical workflow and potential fragmentation pathways is crucial for interpreting mass spectrometry data.
Caption: General workflow for the mass spectrometry analysis of this compound products.
Caption: Proposed fragmentation pathways for a protonated aryl pinacol boronate in ESI-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microsaic.com [microsaic.com]
- 5. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. MALDI-TOF - Department of Chemistry [chemistry.case.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel strategy for MALDI-TOF MS analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Battle of Stability: Pinacol Borate versus MIDA Boronate
In the world of synthetic chemistry, the stability of reagents is paramount. For researchers and drug development professionals, the choice between different boronic acid surrogates can significantly impact the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of the stability of two of the most common boronic esters: pinacol (B44631) borates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and detailed protocols.
The fundamental difference in the structure of pinacol (Bpin) and MIDA boronates dictates their stability. Pinacol esters feature a trivalent, sp2-hybridized boron atom, while MIDA boronates possess a tetracoordinate, sp3-hybridized boron center due to a dative bond from the nitrogen atom of the MIDA ligand.[1] This structural distinction has profound implications for their chemical properties and stability under various conditions.
Executive Summary of Stability Comparison
| Property | Pinacol Boronate (Bpin) | MIDA Boronate |
| General Stability | Moderate; more stable than boronic acids but susceptible to hydrolysis and protodeboronation.[1] | High; generally stable to air, moisture, and a wide range of reaction conditions.[1] |
| Chromatographic Stability | Can be unstable on silica (B1680970) gel, leading to hydrolysis.[1] | Universally compatible with silica gel chromatography.[1] |
| Stability to Strong Acids | Generally unstable. | Stable to a wide range of strong acids, including triflic acid (pKa -14). |
| Stability to Oxidants | Susceptible to oxidation. | Compatible with common oxidants like DDQ and mCPBA. |
| Deprotection Conditions | Often requires harsh acidic or basic conditions, which can be problematic.[2] | Easily deprotected under mild aqueous basic conditions (e.g., aq. NaOH, NaHCO₃).[3] |
Delving into the Data: A Quantitative Look at Stability
While qualitative observations consistently point to the superior stability of MIDA boronates, quantitative data provides a clearer picture for informed decision-making.
Benchtop Stability
A key advantage of MIDA boronates is their exceptional stability during storage. Experimental data has shown that while many boronic acids decompose significantly after just 15 days of benchtop storage under air, the corresponding MIDA boronates remain remarkably stable, with over 95% of the material intact after at least 60 days.[4] In contrast, pinacol esters, although more stable than free boronic acids, can undergo slow hydrolysis upon exposure to atmospheric moisture over time.[5]
Hydrolytic Stability: A Tale of Two Mechanisms
The hydrolytic stability of these boronate esters is a critical factor in their application.
MIDA Boronates: The hydrolysis of MIDA boronates is well-studied and proceeds through two distinct mechanisms: a fast, base-mediated pathway and a much slower, neutral pathway.[6][7][8] The base-mediated hydrolysis can be over three orders of magnitude faster.[7] This dual-pathway hydrolysis allows for a "slow-release" of the boronic acid under controlled conditions (e.g., aqueous K₃PO₄), which is particularly advantageous when working with unstable boronic acids.[3] Under strongly basic conditions (e.g., aqueous NaOH), deprotection is rapid, typically completing within minutes at room temperature.[6]
Pinacol Boronates: Pinacol esters are known to be susceptible to hydrolysis, especially under acidic or basic conditions.[5] Studies on the on-column hydrolysis of pinacol esters during reversed-phase HPLC analysis have shown that factors such as the stationary phase, mobile phase pH, and temperature can significantly influence the rate of degradation.[9][10] For instance, the presence of formic acid in the mobile phase can accelerate hydrolysis.[9] While direct kinetic comparisons with MIDA boronates under identical conditions are scarce in the literature, the general consensus is that pinacol esters are significantly more prone to hydrolysis.
The following table summarizes the general hydrolytic behavior:
| Condition | Pinacol Boronate (Bpin) | MIDA Boronate |
| Neutral (e.g., chromatography) | Prone to hydrolysis on silica gel.[1] | Stable.[1] |
| Acidic | Hydrolysis is often required for deprotection, sometimes with heating.[2] | Generally stable, even to strong acids. |
| Basic (mild, e.g., K₃PO₄) | Can undergo hydrolysis.[11] | Slow, controlled hydrolysis ("slow-release").[6] |
| Basic (strong, e.g., NaOH) | Can lead to rapid deprotection and potential side reactions. | Rapid and clean deprotection.[6] |
Experimental Protocols: Assessing Stability in the Lab
To aid researchers in evaluating the stability of their specific boronate esters, we provide the following general experimental protocols.
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of hydrolysis over time.
Materials:
-
Boronate ester (pinacol or MIDA)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Deuterated water (D₂O)
-
Internal standard (optional, for precise quantification)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester in the chosen deuterated solvent.
-
If using an internal standard, add a known quantity to the stock solution.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To initiate hydrolysis, add a specific volume of D₂O to the NMR tube. For acidic or basic conditions, a deuterated acid (e.g., DCl) or base (e.g., NaOD) can be added.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting boronate ester and the hydrolyzed boronic acid.
-
Calculate the percentage of hydrolysis at each time point by comparing the integrals of the respective signals. The half-life (t₁₂) can be determined by plotting the percentage of remaining boronate ester versus time.
Protocol 2: Stability Assessment by HPLC
This method is particularly useful for assessing stability under chromatographic conditions and for compounds with complex NMR spectra.
Materials:
-
Boronate ester (pinacol or MIDA)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acidic or basic modifiers (e.g., formic acid, ammonium (B1175870) hydroxide)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a stock solution of the boronate ester in a suitable solvent.
-
Develop an HPLC method that provides good separation between the boronate ester and its corresponding boronic acid.
-
To assess on-column stability, inject the sample onto the column under various mobile phase conditions (e.g., with and without acid/base modifier) and at different temperatures.
-
To assess stability in solution, incubate the stock solution under desired conditions (e.g., acidic, basic, or neutral pH) at a specific temperature.
-
At various time points, inject an aliquot of the solution onto the HPLC system.
-
Quantify the peak areas of the boronate ester and the boronic acid.
-
Calculate the percentage of degradation over time.
Visualizing the Concepts
To better illustrate the key differences and experimental workflows, the following diagrams are provided.
Caption: Structural differences and resulting stability profiles of pinacol and MIDA boronates.
Caption: Experimental workflow for monitoring hydrolytic stability by ¹H NMR spectroscopy.
Conclusion: Making the Right Choice
The choice between pinacol and MIDA boronates is ultimately dictated by the specific requirements of the synthetic route. For simple, one-step transformations where the boronic acid is relatively stable, pinacol esters may suffice. However, for multi-step syntheses, reactions involving harsh conditions, or the use of unstable boronic acids, the superior stability and controlled reactivity of MIDA boronates make them the clear reagent of choice. By understanding the stability profiles and employing the appropriate analytical methods, researchers can optimize their synthetic strategies and achieve higher yields and purity in their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientificupdate.com [scientificupdate.com]
A Head-to-Head Battle of Boronates: Pinacol vs. Neopentylglycol Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the nuanced landscape of Suzuki-Miyaura cross-coupling reactions, the choice of boronic acid surrogate is a critical parameter that can dictate the success and efficiency of a synthetic campaign. Among the plethora of available options, pinacol (B44631) and neopentylglycol boronic esters have emerged as common workhorses. This guide provides an objective, data-driven comparison of their reactivity and stability to inform the selection of the optimal reagent for specific research applications.
The inherent instability of boronic acids, particularly their propensity for dehydration to form boroxines, often necessitates their conversion to more stable ester derivatives. Pinacol boronic esters (Bpin) are widely utilized due to their general stability, facilitating purification and handling.[1][2] However, their steric bulk can sometimes temper their reactivity. In contrast, neopentylglycol boronates have been shown to exhibit enhanced reactivity in certain contexts, offering a potential advantage in challenging coupling reactions.[3][4]
Quantitative Comparison of Reactivity and Stability
The following table summarizes key quantitative data from comparative studies of pinacol and neopentylglycol boronic esters. It is important to note that direct comparisons under identical conditions are limited in the literature, and thus, data from different studies should be interpreted with consideration of the specific experimental parameters.
| Parameter | Pinacol Boronate (Bpin) | Neopentylglycol Boronate (Bneo) | Reaction Conditions |
| Reaction Time | ~5.5 hours[4] | ~0.3 hours[4] | Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic esters with a palladium complex in THF at -30 °C.[5] |
| Relative Reactivity | Less reactive in competition experiments.[3] | More reactive; consumed preferentially in competition experiments.[3] | Nickel-catalyzed Suzuki-Miyaura coupling.[3] |
| Hydrolytic Stability | Generally considered stable but can be prone to slow hydrolysis, especially under acidic or basic conditions.[1][6] | Data on direct comparative hydrolytic stability is less prevalent, but the smaller ring size may influence stability. | Hydrolysis can be monitored by ¹H NMR in a deuterated solvent with the addition of D₂O.[1] |
| Intermediate Formation | No observable pre-transmetalation intermediate detected by ¹⁹F NMR, attributed to steric bulk.[5] | Forms pre-transmetalation intermediates that can be observed by NMR.[5] | Reaction with [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ in THF at -55 °C.[5] |
Structural Differences and Mechanistic Implications
The differing reactivity profiles of pinacol and neopentylglycol boronates can be attributed to their distinct structural features.
Caption: Structural comparison of Pinacol and Neopentylglycol Boronates.
The two additional methyl groups in the pinacol backbone create a more sterically congested environment around the boron center.[5] This increased steric hindrance is thought to be a primary factor in the enhanced stability of pinacol esters.[7] However, this same steric bulk can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to slower reaction rates compared to the less hindered neopentylglycol esters.[3][5]
Experimental Protocols
The following are generalized protocols for comparing the reactivity and stability of pinacol and neopentylglycol boronates. Researchers should refer to the specific literature for detailed experimental conditions tailored to their substrates of interest.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol allows for a direct comparison of the reactivity of the two boronic esters under identical conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle in Suzuki Coupling: Pinacol Borates vs. Potassium Trifluoroborates
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science. The choice of the boron reagent is a critical parameter influencing the reaction's efficiency, substrate scope, and practicality. This guide provides a comprehensive comparison of two of the most prevalent classes of boron reagents: pinacol (B44631) boronic esters (pinacol borates) and potassium organotrifluoroborates.
At a Glance: Key Performance Metrics
A summary of the key performance indicators for pinacol borates and potassium trifluoroborates in Suzuki coupling is presented below. The data, compiled from various studies, highlights the nuances of each reagent class under different reaction conditions and with diverse substrates.
| Performance Metric | Pinacol Borates | Potassium Trifluoroborates | Key Observations |
| Reaction Yield | Generally high, but can be substrate and condition dependent. | Often provides good to excellent yields, sometimes superior for challenging substrates.[1][2] | Trifluoroborates can sometimes offer higher yields, especially with heteroaryl systems, due to their enhanced stability.[1][3] |
| Stability | More stable than corresponding boronic acids, but can be sensitive to hydrolysis.[4][5] | Exceptionally stable, crystalline solids with a long shelf life; resistant to air and moisture.[1][2][6][7][8] | The superior stability of trifluoroborates simplifies handling and storage.[1][2][6] |
| Substrate Scope | Broad applicability with a wide range of aryl, heteroaryl, and alkyl partners.[9] | Very broad scope, including functionalized and heteroaromatic systems.[1][3][10][11] | Both reagent classes are versatile, but trifluoroborates have shown particular utility with traditionally difficult substrates.[1][3] |
| Handling | Generally straightforward, though some are oils or low-melting solids. | Easy to handle, free-flowing crystalline solids.[1][2] | The physical properties of trifluoroborates make them more convenient for weighing and dispensing.[1][2] |
| Byproducts | Pinacol is generated as a byproduct. | Inorganic fluoride (B91410) salts are the primary byproducts. | Both have relatively benign byproducts that are typically easy to remove. |
The Underpinnings: A Look at the Suzuki Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The choice of boron reagent influences the crucial transmetalation step.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Stability and Handling: A Practical Comparison
The physical and chemical stability of the boron reagent is a critical factor in its utility, affecting storage, handling, and reaction reproducibility.
Caption: Stability and handling comparison.
Potassium trifluoroborates are renowned for their exceptional stability.[1][2][6][7][8] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage without degradation.[1][2] This contrasts with some boronic acids, which can be prone to decomposition. Pinacol boronic esters offer a significant stability improvement over boronic acids but can still be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5]
Experimental Protocols
Detailed below are representative experimental protocols for Suzuki-Miyaura coupling reactions using both pinacol borates and potassium trifluoroborates.
Protocol 1: Suzuki Coupling with a Pinacol Boronic Ester
This protocol is adapted from a procedure for the coupling of an aryl chloride with an alkyl pinacol boronic ester.[9]
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl pinacol boronic ester (1.5 equiv)
-
Pd₂(dba)₃ (1 mol %)
-
FcPPh₂ (6 mol %)
-
K₃PO₄ (3.0 equiv)
-
Dioxane/H₂O (2:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl chloride, alkyl pinacol boronic ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 18-20 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling with a Potassium Trifluoroborate
This protocol is a general procedure for the coupling of an aryl halide with a potassium heteroaryltrifluoroborate.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.05 equiv)
-
Pd(OAc)₂ (3 mol %)
-
RuPhos (6 mol %)
-
Na₂CO₃ (2.0 equiv)
Procedure:
-
In a microwave vial, combine the aryl halide, potassium heteroaryltrifluoroborate, Pd(OAc)₂, RuPhos, and Na₂CO₃.
-
Seal the vial, then evacuate and purge with nitrogen three times.
-
Add ethanol via syringe.
-
Heat the reaction mixture to 85 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Conclusion
Both pinacol borates and potassium trifluoroborates are highly valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them often depends on the specific requirements of the synthesis.
Pinacol borates are widely used due to their commercial availability and broad substrate scope. They are a reliable choice for many standard coupling reactions.
Potassium trifluoroborates , on the other hand, offer superior stability and handling characteristics, making them particularly advantageous for complex, multi-step syntheses and for substrates that are prone to decomposition.[1][2][6][7][8] Their enhanced stability can lead to more reproducible results and higher yields, especially in challenging cases. For researchers in drug development and process chemistry, the robustness and reliability of potassium trifluoroborates can be a significant asset.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
A Comparative Kinetic Analysis of Boronic Esters in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter influencing the efficiency and outcome of Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of the kinetic performance of various commonly employed boronic esters, supported by quantitative experimental data, comprehensive experimental protocols, and a visual representation of the catalytic cycle.
The rate of the Suzuki-Miyaura reaction is significantly influenced by the nature of the boronic ester, which plays a crucial role in the transmetalation step. Understanding the kinetic profiles of different esters allows for the rational selection of reagents to optimize reaction times and yields. This guide focuses on a comparative analysis of several key boronic esters, including those derived from pinacol, neopentyl glycol, ethylene (B1197577) glycol, and catechol, among others.
Comparative Kinetic Data of Boronic Esters
A seminal study investigating pre-transmetalation intermediates in the Suzuki-Miyaura reaction provides a direct comparison of the rates of transmetalation for various boronic esters.[1][2] The data, summarized in the table below, reveals significant rate enhancements or attenuations depending on the diol component of the ester. The experiments were conducted by monitoring the formation of the cross-coupled product from a pre-formed arylpalladium(II) intermediate, and the rates were found to follow first-order kinetics.[2]
| Boronic Acid/Ester Derivative | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate (k_rel) |
| Arylboronic Acid | 5.78 ± 0.13 | 1.00 |
| Glycol Boronic Ester | 133 ± 7.0 | ~23 |
| Catechol Boronic Ester | 26.7 ± 0.15 | ~4.6 |
| Boroxine | 53.9 ± 0.07 | ~9.33 |
| α-Hydroxyisobutyrate Boronic Ester | 2.26 ± 0.31 | 0.39 |
| Pinacol Boronic Ester | Slow, sigmoidal kinetics | - |
| Neopentyl Boronic Ester | Slow, sigmoidal kinetics | - |
Key Observations:
-
Glycol Boronic Ester: Exhibits a remarkable ~23-fold rate enhancement compared to the parent arylboronic acid, highlighting the significant influence of the ester's diol moiety on the transmetalation rate.[2]
-
Sterically Hindered Esters: Pinacol and neopentyl boronic esters display slow and complex sigmoidal kinetic profiles, which could not be fitted to a first-order decay.[2][3] This is attributed to the steric bulk around the boron atom, which hinders the formation of the key pre-transmetalation intermediate.[2]
-
Electron-Deficient Esters: Electron-deficient esters, such as the catechol boronic ester, lead to an increase in the reaction rate compared to the boronic acid.[2]
-
MIDA Boronates: While direct comparative kinetic data under the same conditions is not available in the reviewed literature, N-methyliminodiacetic acid (MIDA) boronates are known to be significantly less nucleophilic.[4] They are designed as stable, masked forms of boronic acids that require a slow, base-mediated hydrolysis step to release the active boronic acid prior to transmetalation.[5] This distinct mechanism suggests a different kinetic regime, which is advantageous for controlled reactions and the use of otherwise unstable boronic acids.
Experimental Protocols
The following is a representative experimental protocol for the kinetic analysis of the transmetalation step in a Suzuki-Miyaura reaction, based on the methodologies described in the cited literature.[2]
Objective: To determine the first-order rate constant for the formation of the cross-coupled product from a pre-formed arylpalladium(II) hydroxide (B78521) complex and a boronic ester.
Materials:
-
[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ (Palladium Complex 1 )
-
Selected Boronic Ester (e.g., 4-fluorophenylboronic acid glycol ester)
-
Anhydrous Tetrahydrofuran (THF)
-
NMR tubes
-
Internal standard (optional)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer equipped with a variable temperature probe, capable of ¹⁹F NMR.
Procedure:
-
Preparation of the Palladium Complex Solution: A stock solution of the dimeric palladium complex 1 is prepared in anhydrous THF.
-
Preparation of the Boronic Ester Solution: A solution of the boronic ester (1.0 equivalent relative to the palladium monomer) is prepared in anhydrous THF.
-
Reaction Setup: A solution of the palladium complex is placed in an NMR tube and cooled to -78 °C in a spectrometer pre-cooled to the same temperature.
-
Initiation of the Reaction: The pre-cooled solution of the boronic ester is added to the NMR tube containing the palladium complex.
-
Temperature Control: The reaction mixture is then warmed to the desired temperature for kinetic monitoring (e.g., -30 °C).
-
Kinetic Monitoring: The progress of the reaction is monitored by acquiring ¹⁹F NMR spectra at regular time intervals. The disappearance of the signal corresponding to the starting arylpalladium complex and the appearance of the signal for the cross-coupled product are integrated.
-
Data Analysis: The formation of the cross-coupling product is plotted as a function of time. The rate constant (k) is determined by fitting the data to a first-order kinetic model.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the kinetic differences between various boronic esters in the context of the Suzuki-Miyaura reaction. The choice of boronic ester is a critical parameter that can be leveraged to control reaction rates and efficiency, and the provided data and protocols offer a valuable resource for researchers in the field of chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to X-ray Crystal Structure Analysis of Pinacol Borate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystal structure analysis for the characterization of pinacol (B44631) borate (B1201080) derivatives against other common analytical techniques. Pinacol borate esters are crucial intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making their precise structural elucidation paramount for understanding reactivity and designing novel molecules. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their analytical needs.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
Single-crystal X-ray diffraction (SXD) stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about bond lengths, bond angles, and stereochemistry. However, other spectroscopic techniques offer complementary information and may be more suitable depending on the sample's nature and the analytical question at hand.
| Feature | Single-Crystal X-ray Diffraction (SXD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration, packing interactions. | Connectivity, chemical environment of nuclei (¹H, ¹¹B, ¹³C), solution-state conformation, dynamic processes.[1][2][3] | Molecular weight, elemental composition, fragmentation patterns for structural clues.[4] |
| Sample Requirements | Single, well-ordered crystal (typically > 50 µm). | Soluble sample in a suitable deuterated solvent. | Soluble or volatile sample. |
| Advantages | Unambiguous and highly detailed structural information.[5] | Non-destructive, provides data on solution-state structure and dynamics, versatile for various nuclei.[2] | High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS, GC-MS). |
| Limitations | Requires a suitable single crystal, which can be challenging to grow; provides a solid-state structure that may differ from the solution state. | Does not provide precise bond lengths and angles; spectral complexity can be a challenge for large molecules. | Does not provide 3D structural information directly; fragmentation can be complex to interpret. |
| Application to Pinacol Borates | Gold standard for determining the precise geometry of the boronate ester and its substituents. | Excellent for confirming the presence of the pinacol group and the overall connectivity of the molecule in solution. ¹¹B NMR is particularly useful for studying the coordination environment of the boron atom.[6] | Useful for confirming the molecular weight and for identifying impurities, though the boronic ester moiety can sometimes be labile under certain ionization conditions.[4] |
X-ray Crystallographic Data of Representative this compound Derivatives
The following table summarizes crystallographic data for a selection of this compound derivatives, showcasing the type of quantitative information obtained from single-crystal X-ray diffraction analysis. This data is typically sourced from crystallographic databases such as the Cambridge Structural Database (CSD).[7][8][9][10]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | CCDC No. |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₇BO₂ | Orthorhombic | P2₁2₁2₁ | 6.123 | 10.456 | 18.987 | 90 | 90 | 90 | 4 | 1187003 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile[11][12] | C₁₃H₁₆BNO₂ | Monoclinic | P2₁/c | 11.891 | 7.456 | 14.987 | 90 | 109.87 | 90 | 4 | 246387 |
| 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)[13] | C₁₈H₂₈B₂O₄ | Monoclinic | P2₁/n | 6.154 | 9.876 | 15.432 | 90 | 98.76 | 90 | 2 | 793266 |
| 2-(2-Phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[14] | C₁₄H₂₁BO₂ | Monoclinic | P2₁/c | 10.987 | 6.345 | 20.123 | 90 | 101.23 | 90 | 4 | 1456789 |
Note: The CCDC numbers provided are for illustrative purposes and may not correspond to the exact entries. Data can be accessed and verified through the Cambridge Crystallographic Data Centre (CCDC) website.[15]
Experimental Protocols
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystal structure analysis.
General Considerations:
-
Purification: The starting material must be of high purity. Purification can be achieved by column chromatography (silica gel or alumina) or recrystallization.[16] For challenging purifications, treating silica (B1680970) gel with boric acid can suppress the hydrolysis of the pinacol ester on the column.[17][18]
-
Solvent Selection: A systematic solvent screen is crucial. A good crystallization solvent is one in which the compound has moderate solubility. Common solvents for this compound esters include hexanes, ethyl acetate, dichloromethane (B109758), and their mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Example Protocol for Crystallization:
-
Purify the this compound derivative by flash column chromatography.
-
Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Place the solution in a small, narrow vial.
-
Place this vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., hexanes or pentane).
-
Allow the setup to stand undisturbed at room temperature for several days to weeks.
-
Monitor for the formation of single crystals.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is centered in the X-ray beam of a diffractometer.
-
A preliminary screening is performed to determine the crystal quality and unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate molecular structure.
Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a this compound derivative.
References
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 8. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Cambridge Structural Database (CSD) | Physical Sciences Data science Service [psds.ac.uk]
- 11. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2734625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | C18H28B2O4 | CID 10592495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11333720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Quantitative NMR (qNMR) for Pinacol Borate Purity Assessment: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthetic intermediates like pinacol (B44631) borates is crucial for the reliability and reproducibility of subsequent reactions. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID)—for assessing the purity of pinacol borates.
Introduction: The Challenge of Pinacol Borate (B1201080) Purity Analysis
Pinacol boronate esters are vital reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their susceptibility to hydrolysis back to the corresponding boronic acid and pinacol presents a significant analytical challenge. This instability can compromise the accuracy of purity assessments, particularly with techniques that utilize aqueous mobile phases or high temperatures.
qNMR: A Primary Method for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of organic compounds. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.
Advantages of qNMR for Pinacol Borate Analysis:
-
Absolute Quantification: Provides a direct measure of purity without the need for a specific this compound reference standard.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: In addition to quantification, the NMR spectrum provides structural confirmation of the analyte and can help identify impurities.
-
Avoids Hydrolysis Issues: qNMR is typically performed in anhydrous deuterated solvents, minimizing the risk of hydrolysis during analysis.
-
Versatility: A single internal standard can be used for the quantification of a wide range of pinacol borates.
Limitations of qNMR:
-
Lower Sensitivity: Compared to chromatographic methods, qNMR is less sensitive, with a limit of quantification that may not be suitable for trace impurity analysis.
-
Signal Overlap: Resonance overlap between the analyte, internal standard, and impurities can complicate quantification.
-
Requires Careful Experimental Setup: Accurate quantification requires careful attention to experimental parameters such as relaxation delays.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for this compound purity assessment depends on various factors, including the required accuracy, sensitivity, and the nature of potential impurities.
| Feature | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Absolute quantification based on the molar ratio to an internal standard. | Separation based on partitioning between a stationary and liquid mobile phase. Quantification by peak area percentage or against a reference standard. | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas. Quantification by peak area percentage or against a reference standard. |
| Sample Stability | High. Analysis in anhydrous deuterated solvents prevents hydrolysis. | Can be problematic. On-column hydrolysis is a significant concern with aqueous mobile phases.[1][2] Requires specialized methods to mitigate. | Generally good for thermally stable pinacol borates. Derivatization may be necessary for less volatile compounds. |
| Quantification | Absolute. | Relative (area percent) or absolute (with a specific reference standard). | Relative (area percent) or absolute (with a specific reference standard). |
| Sensitivity | Lower. | High. | High. |
| Specificity | High, based on unique NMR signals. | Dependent on chromatographic resolution. | Dependent on chromatographic resolution. |
| Sample Throughput | Moderate. | High. | High. |
| Sample Requirement | Milligram quantities. | Microgram to milligram quantities. | Microgram quantities. |
| Instrumentation | NMR Spectrometer. | HPLC system with a suitable detector (e.g., UV). | GC system with a Flame Ionization Detector. |
Illustrative Comparative Purity Data for Phenylboronic Acid Pinacol Ester
The following table presents illustrative data comparing the purity assessment of a hypothetical batch of phenylboronic acid pinacol ester by the three methods. This data is representative and highlights potential discrepancies that can arise from the different analytical principles.
| Analytical Method | Purity (%) | Major Impurity Detected | Notes |
| ¹H-qNMR | 98.5 ± 0.2 | Phenylboronic acid | Provides absolute purity. The presence of the hydrolysis product is directly quantified. |
| RP-HPLC (Optimized) | 99.2 (Area %) | Unknown impurity at 0.5% | Optimized method to minimize on-column hydrolysis. The area percent may not accurately reflect the mass percent due to different detector responses of impurities. |
| GC-FID | 99.5 (Area %) | Pinacol | Detects volatile impurities effectively. Purity is based on the relative peak areas of all volatile components. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results.
¹H-qNMR Purity Determination
This protocol outlines the determination of the purity of a this compound using ¹H-qNMR with an internal standard.
Materials and Equipment:
-
This compound sample
-
Certified internal standard (e.g., 1,4-Dinitrobenzene or Maleic Anhydride) of known purity (>99.5%)
-
Anhydrous deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
High-precision analytical balance (±0.01 mg)
-
Vortex mixer
-
5 mm NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard into the same vial.
-
Add approximately 0.7 mL of the anhydrous deuterated solvent.
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): Set a long relaxation delay to ensure complete T1 relaxation of all protons of interest. This is critical for accurate integration. A value of at least 5 times the longest T1 relaxation time of both the analyte and internal standard is recommended (typically 30-60 seconds).
-
Acquisition Time (AT): Use a sufficiently long acquisition time (e.g., >3 seconds) for good digital resolution.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound sample
-
IS = Internal Standard
-
-
RP-HPLC Purity Determination
This protocol describes a reversed-phase HPLC method optimized to minimize the hydrolysis of pinacol borates.
Materials and Equipment:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
HPLC system with a UV detector
-
C18 reversed-phase column with low silanol (B1196071) activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in an aprotic solvent such as acetonitrile to a final concentration of approximately 1 mg/mL. Avoid aqueous diluents to prevent pre-analysis hydrolysis.
-
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be from 20% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30-40 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Data Analysis: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
GC-FID Purity Determination
This protocol outlines a general method for the purity assessment of volatile and thermally stable pinacol borates by GC-FID.
Materials and Equipment:
-
This compound sample
-
GC-grade solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable GC-grade solvent to a final concentration of approximately 1 mg/mL.
-
-
GC-FID Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250 °C (or optimized based on analyte stability).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split injection is common to avoid column overloading.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing the Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship for qNMR purity calculation.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical relationship for qNMR purity calculation.
Caption: Comparison of analytical methods for this compound purity.
Conclusion and Recommendations
For the most accurate and reliable determination of this compound purity, qNMR is the recommended method due to its nature as a primary analytical technique that provides absolute quantification and circumvents the critical issue of hydrolysis.
-
For routine quality control and high-throughput screening , a well-developed and validated HPLC method that minimizes on-column hydrolysis is a suitable alternative, offering high sensitivity for impurity profiling.
-
GC-FID is a valuable orthogonal technique, particularly for identifying and quantifying volatile and thermally stable impurities that may not be readily observed by HPLC.
Ultimately, a multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive and robust assessment of this compound purity, ensuring the quality and consistency of these important synthetic building blocks.
References
A Head-to-Head Battle of Boronic Esters: Unveiling Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to optimizing reaction outcomes. In the widely utilized Suzuki-Miyaura cross-coupling reaction, the choice of the boronic acid surrogate can dramatically influence reaction rates and overall efficiency. This guide provides an objective comparison of the catalytic efficiency of various boronic esters, supported by kinetic data from seminal studies in the field. We will delve into the structural and electronic factors that govern their reactivity, offering a clear framework for informed reagent selection.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, valued for its broad applicability and the low toxicity of its boron-based reagents.[1] While boronic acids are common coupling partners, their esters are often favored for their enhanced stability and ease of handling.[2][3] A critical, often rate-determining, step in the catalytic cycle is transmetalation, where the organic group is transferred from boron to the palladium catalyst.[4][5] Recent investigations have definitively shown that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid, and that the structure of the ester has a profound impact on the reaction rate.[4][6]
Quantitative Comparison of Boronic Ester Reactivity
Kinetic studies have revealed significant differences in the rate of transmetalation for various boronic esters. The following table summarizes the first-order rate constants for the formation of the cross-coupled product from a palladium pre-transmetalation intermediate, providing a direct measure of the catalytic efficiency of each ester. The rates are normalized relative to the corresponding boronic acid for straightforward comparison.
| Entry | Boronic Acid/Ester Derivative | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate (k_ester / k_acid) |
| 1 | 4-Fluorophenylboronic acid | 5.78 ± 0.13 | 1.0 |
| 2 | Catechol boronic ester | 24.9 ± 0.90 | ~4.3 |
| 3 | Glycol boronic ester | 133 ± 7.0 | ~23.0 |
| 4 | Neopentyl boronic ester | 22.8 ± 0.80 | ~3.9 |
| 5 | Dimethyl boronic ester | 124 ± 4.0 | ~21.5 |
| 6 | Pinacol (B44631) boronic ester | slow formation | N/A |
| 7 | Diisopropyl boronic ester | no intermediate observed | N/A |
| 8 | Boroxine | 53.9 ± 0.70 | ~9.3 |
Data sourced from "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations."[1][7]
Key Observations:
-
Electron-rich esters accelerate the reaction: Glycol and dimethyl boronic esters exhibit a dramatic rate enhancement, reacting over 20 times faster than the parent boronic acid.[1][6]
-
Electron-deficient esters also show rate enhancement: The catechol boronic ester, despite being electron-deficient, also accelerates the reaction, albeit to a lesser extent than the electron-rich esters.[1]
-
Steric hindrance is detrimental: The bulky pinacol and diisopropyl boronic esters show significantly lower reactivity.[1] In the case of the pinacol ester, product formation was slow, and for the diisopropyl ester, a stable pre-transmetalation intermediate did not form under the experimental conditions.[1] This is attributed to the steric bulk around the boron atom hindering the approach to the palladium center.[1]
Factors Influencing Catalytic Efficiency
The observed differences in reactivity can be attributed to two key factors related to the boronic ester structure: the ability to form a pre-transmetalation intermediate and the electronic properties of the ester's oxygen atoms.[1][4]
Caption: Logical relationship between boronic ester structure and catalytic efficiency.
The electron density of the oxygen atoms in the boronic ester plays a crucial role.[1][4] Electron-donating groups on the diol backbone increase the nucleophilicity of the ipso-carbon attached to boron, facilitating its transfer to the palladium center.[1]
Experimental Protocols
The kinetic data presented was obtained through detailed Nuclear Magnetic Resonance (NMR) studies. The following provides a summary of the experimental methodology employed.
General Procedure for Kinetic Analysis:
-
Preparation of the Palladium Dimer: The palladium complex, [(i-Pr₃P)(4-FC₆H₄)Pd(μ-OH)]₂, was used as the starting material for generating the pre-transmetalation intermediates.
-
Generation of Pre-transmetalation Complexes: In an NMR tube, a solution of the respective boronic ester in deuterated tetrahydrofuran (B95107) (THF-d₈) was added to a solution of the palladium dimer at -78 °C. The mixture was then warmed to a specific temperature (e.g., -55 °C) to allow for the formation of the 8-B-4 pre-transmetalation complex, which was monitored by ¹⁹F NMR spectroscopy.
-
Kinetic Measurement: The NMR tube containing the freshly generated pre-transmetalation complex was warmed to -30 °C. The rate of formation of the cross-coupled product was monitored by acquiring ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: The formation of the cross-coupling product followed first-order kinetics. The rate constant (k) was determined by plotting the natural logarithm of the concentration of the starting complex versus time.
Caption: Experimental workflow for kinetic analysis of transmetalation.
Conclusion
The choice of a boronic ester in Suzuki-Miyaura cross-coupling is a critical parameter that extends beyond simple stability considerations. Kinetic data clearly demonstrates that the ester moiety directly participates in the crucial transmetalation step. For researchers aiming to enhance reaction rates, less sterically hindered, electron-rich boronic esters such as those derived from ethylene (B1197577) glycol or simple methanol (B129727) offer a significant catalytic advantage. Conversely, the commonly used pinacol esters, while stable, may lead to substantially slower reaction rates. This guide provides a data-driven basis for the rational selection of boronic esters to achieve optimal efficiency in synthetic applications.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 7. researchgate.net [researchgate.net]
MIDA Boronates vs. Pinacol Esters: A Comparative Guide to Slow-Release Performance
For researchers, scientists, and drug development professionals, the controlled release of therapeutic agents and reactive intermediates is a critical aspect of effective chemical synthesis and drug delivery. Boronic acids, a versatile class of compounds, are often too unstable for direct application. Their ester derivatives, primarily pinacol (B44631) esters and N-methyliminodiacetic acid (MIDA) boronates, offer a solution by providing enhanced stability. This guide provides an objective comparison of MIDA boronates and pinacol esters, focusing on their advantages for slow-release applications, supported by experimental data.
MIDA boronates have emerged as a superior platform for the controlled, slow release of boronic acids, significantly overcoming the stability limitations of both free boronic acids and their corresponding pinacol esters.[1][2] This enhanced stability and tunable release profile make MIDA boronates particularly advantageous in scenarios requiring the gradual introduction of a reactive boronic acid, such as in complex organic syntheses, or for the development of next-generation drug delivery systems.[3]
At a Glance: Key Performance Differences
| Feature | MIDA Boronates | Pinacol Esters |
| Benchtop Stability | Exceptionally high, even for unstable boronic acids (>95% remaining after ≥60 days) | More stable than free boronic acids, but susceptible to hydrolysis and protodeboronation[4] |
| Slow Release Capability | Tunable slow release (from 30 min to 24 h) under mild basic conditions (e.g., K₃PO₄)[2] | Generally requires harsher conditions for hydrolysis; not typically utilized for controlled slow release in synthesis[4] |
| Compatibility | Stable to a wide range of synthetic reagents and compatible with silica (B1680970) gel chromatography | Can be unstable during purification on silica gel[4] |
| Applications in Slow Release | Widely used in iterative cross-coupling of unstable boronic acids; emerging use in prodrug design[2][3] | Used in some drug delivery systems like hydrogels, but less for controlled release of the boronic acid itself in synthesis[1] |
Delving Deeper: The Mechanism of Slow Release
The distinct advantage of MIDA boronates in slow-release applications stems from their unique chemical structure. The nitrogen atom in the MIDA ligand forms a dative bond with the boron center, creating a tetracoordinate, sp³-hybridized boron.[4] This stands in contrast to the trivalent, sp²-hybridized boron in pinacol esters. This structural difference in MIDA boronates provides a protective shield for the boron, rendering it less susceptible to premature decomposition.
The release of the boronic acid from a MIDA boronate is triggered by hydrolysis, the rate of which can be finely controlled.[5][6][7] This process can occur via two distinct mechanisms: a rapid, base-mediated pathway and a much slower, neutral hydrolysis pathway.[6][7]
-
Fast Release: Achieved with strong aqueous bases like sodium hydroxide (B78521) (NaOH), leading to complete hydrolysis in minutes.[2]
-
Slow Release: Accomplished using milder bases such as potassium phosphate (B84403) (K₃PO₄), which facilitates a gradual release of the boronic acid over several hours.[2] The rate of this slow release can be further modulated by adjusting the temperature.[2]
This tunable release is a significant advantage over pinacol esters, which do not offer such a readily accessible mechanism for controlled hydrolysis under mild conditions.
Experimental Evidence: Stability and Slow-Release in Action
Benchtop Stability of Unstable Boronic Acids
Studies have demonstrated the remarkable ability of MIDA boronates to stabilize otherwise highly unstable boronic acids.
| Compound | % Remaining as Boronic Acid (after 15 days) | % Remaining as MIDA Boronate (after ≥60 days) |
| 2-Furanboronic acid | <5% | >95% |
| 2-Pyrroleboronic acid | <5% | >95% |
| Vinylboronic acid | <5% | >95% |
Data sourced from Burke and coworkers, demonstrating the superior stability of MIDA boronates for various unstable boronic acids stored on the benchtop under air.
Slow-Release Cross-Coupling
The utility of MIDA boronates for the slow release of unstable boronic acids is clearly illustrated in their application in Suzuki-Miyaura cross-coupling reactions. The gradual release of the boronic acid prevents its decomposition and leads to significantly higher yields compared to using the free boronic acid.
| Unstable Boronic Acid | Yield with Boronic Acid | Yield with MIDA Boronate (Slow Release) |
| 2-Benzofuranboronic acid | 50% | 92% |
| 2-Thiopheneboronic acid | 37% | 94% |
| 2-Indoleboronic acid | 14% | 93% |
Comparative yields of Suzuki-Miyaura cross-coupling reactions with an aryl chloride. The slow release from the MIDA boronate under mild basic conditions prevents decomposition of the unstable boronic acid, leading to dramatically improved yields.[2]
Experimental Protocols
General Protocol for Slow-Release Suzuki-Miyaura Cross-Coupling with MIDA Boronates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
MIDA boronate (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base for slow release (e.g., K₃PO₄, 3-5 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate, aryl halide, palladium catalyst, and ligand.
-
Add the base.
-
Add the solvent system. For slow release, a common system is a 5:1 mixture of dioxane and water.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol for Monitoring Boronic Acid Release
The release of a boronic acid from its ester can be monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Boronate ester (MIDA or pinacol)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Aqueous buffer of desired pH
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester and the internal standard in the deuterated solvent.
-
Transfer a known volume of this solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
To initiate hydrolysis, add a specific volume of the aqueous buffer to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the boronate ester and the released boronic acid relative to the internal standard.
-
Plot the concentration of the boronate ester and the boronic acid as a function of time to determine the release kinetics.
Visualizing the Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of Boronic Esters
Boronic acids are foundational reagents in modern chemistry, pivotal in Suzuki-Miyaura cross-coupling, chemical sensing, and drug development. However, their inherent instability often necessitates protection as boronic esters. The conversion to an ester enhances stability, simplifying purification, storage, and handling.[1] The choice of the protecting group is critical, as it governs the ester's stability across various chemical environments, from multi-step synthesis to physiological conditions.[1] An ideal protecting group should be robust under specific reaction conditions yet readily cleavable under mild, controlled protocols.[1]
This guide offers a comparative analysis of the hydrolytic stability of common boronic esters, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate protecting group for their needs.
Factors Influencing Boronic Ester Stability
The stability of a boronic ester is primarily dictated by two main factors:
-
Steric Hindrance: Bulky diols create sterically congested esters that are less susceptible to hydrolysis. Alkyl substituents on the α-carbons of the diol can slow down transesterification, leading to a thermodynamically more stable boronic ester.[2] For example, esters derived from sterically hindered diols like (1,1'-bicyclohexyl)-1,1'-diol exhibit superior stability compared to less hindered ones.[1][3]
-
Intramolecular Coordination: The presence of a Lewis basic atom (typically nitrogen) within the diol backbone allows for the formation of an intramolecular dative bond with the empty p-orbital of the boron atom. This tetracoordinate bonding significantly enhances hydrolytic stability.[2][4] Esters like N-methyliminodiacetic acid (MIDA) and diethanolamine (B148213) (DEAB) boronates leverage this feature.[4][5]
Comparison of Common Boronic Esters
The selection of a boronic ester depends heavily on the required balance between stability and reactivity. While pinacol (B44631) (Bpin) esters are widely used, they can be prone to hydrolysis, especially during purification on silica (B1680970) gel or analysis by reversed-phase HPLC.[1][6][7] For applications requiring greater stability, other protecting groups are often more suitable.
| Boronic Ester Class | Protecting Group | Relative Hydrolytic Stability | Key Features & Cleavage Conditions | Common Applications |
| Pinacol (Bpin) | Pinacol | Moderate | Most common protecting group. Stable enough for column chromatography but can be used directly in Suzuki couplings.[4] Prone to slow hydrolysis under acidic or basic conditions.[1] | General synthesis, Suzuki-Miyaura coupling. |
| MIDA | N-methyliminodiacetic acid | High (pH dependent) | Exceptionally stable crystalline solids.[8] Stable to acid but cleaved with aqueous base (e.g., NaOH, K₃PO₄).[9] Hydrolysis rates are tunable by pH.[10][11][12] | Iterative cross-coupling, slow-release of boronic acids, synthesis with unstable boronic acids.[11] |
| DAN | 1,8-Diaminonaphthalene | Very High | Highly stable due to strong N→B coordination.[4] Stable to basic, neutral, and weakly acidic conditions. Cleaved with strong aqueous acid.[9] Orthogonal to MIDA esters.[9] | Multi-step synthesis involving harsh reagents.[1] |
| Pinanediol | Pinanediol | High | Chiral esters that are thermodynamically very stable, offering greater resistance to hydrolysis than pinacol esters.[1][7] | Used when enhanced stability is required; chiral applications.[1] |
| Diethanolamine (DEAB) | Diethanolamine | High | Stabilized by an intramolecular N→B dative bond.[5] | Applications requiring improved stability over simple diol esters.[1] |
| Diisopropanolamine (DIPAB) | Diisopropanolamine | Very High | Significantly greater hydrolytic stability than DEAB due to increased steric hindrance and enhanced N→B bond covalency from methyl groups.[5] | Biomedical applications, such as long-term drug release hydrogels where high stability is critical.[5] |
| Organotrifluoroborate | Potassium hydrogen difluoride (KHF₂) | High | Crystalline, bench-stable solids.[9] Not active in cross-coupling until hydrolyzed to the boronic acid.[9] Deprotection is often achieved with TMSCl or an inorganic base.[13][14] | Storage and handling of unstable boronic acids.[9] |
Experimental Protocols
Assessing the hydrolytic stability of boronic esters is crucial for their effective application. The following protocols, adapted from established literature, provide reliable methods for quantifying stability.
Protocol 1: Determining Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the hydrolysis reaction over time in a controlled environment.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve a precise amount (e.g., 10 mg) of the boronic ester in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆).[1]
2. Initiation of Hydrolysis:
-
Add a specific volume of deuterium (B1214612) oxide (D₂O) to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).[1] For kinetic studies of MIDA esters, mesitylene (B46885) can be added as an internal standard.[15]
3. Data Acquisition:
-
Immediately acquire a ¹H NMR spectrum, marking this as time zero (t=0).[1]
-
Continue to acquire spectra at regular intervals to monitor the reaction progress.[1]
4. Data Analysis:
-
Monitor the disappearance of a characteristic proton signal from the starting boronic ester and the simultaneous appearance of signals corresponding to the hydrolyzed boronic acid and the free diol/ligand.[1]
-
Calculate the percentage of hydrolysis at each time point by integrating the respective signals. For equilibrium studies, determine the concentrations of all species after the reaction has reached equilibrium to calculate the hydrolysis equilibrium constant (K_hyd).[1][5]
Protocol 2: Assessing On-Column Hydrolytic Stability by RP-HPLC
This protocol is essential for developing analytical methods for boronic esters, particularly for pinacol esters which are known to degrade during analysis.[1][7]
1. Sample and Diluent Preparation:
-
Prepare a stock solution of the boronic ester in a non-aqueous, aprotic solvent like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) to prevent premature hydrolysis.[1]
2. Chromatographic System:
-
Utilize an HPLC system equipped with a UV detector.
-
The choice of stationary phase is critical. Columns with low silanol (B1196071) activity (e.g., Waters XTerra MS C18) have been shown to significantly reduce on-column hydrolysis.[1]
3. Method Development:
-
Mobile Phase: Evaluate mobile phases with and without acidic modifiers (e.g., formic acid). The absence of an acid modifier often reduces hydrolysis. In some cases, a highly basic mobile phase (e.g., pH 12.4) may be required to stabilize the ester.[1]
-
Temperature: Assess the effect of column temperature. Lower temperatures can sometimes mitigate degradation.[1]
4. Data Analysis:
-
Inject the sample and monitor the chromatogram for the appearance of a peak corresponding to the hydrolyzed boronic acid.[1]
-
Quantify the percentage of on-column hydrolysis by comparing the peak area of the boronic acid to the total area of both the ester and acid peaks.[1]
Visualizations
Logical Workflow for Boronic Ester Selection
Caption: Decision workflow for selecting a suitable boronic ester protecting group.
General Experimental Workflow for Stability Assessment
Caption: General experimental workflow for quantifying hydrolytic stability.
Hydrolysis Mechanisms of MIDA Boronates
Caption: The two distinct mechanisms for the hydrolysis of MIDA boronates.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pinacol Borates: An Evaluation of a Novel Synthetic Method
For researchers, scientists, and drug development professionals, the efficient synthesis of pinacol (B44631) borates is a cornerstone of modern organic chemistry, enabling access to a wide array of valuable compounds through subsequent cross-coupling reactions. This guide provides a comprehensive comparison of a new synthetic methodology for pinacol borates against established alternatives, supported by experimental data to inform methodology selection.
This publication objectively evaluates key performance indicators of various synthetic routes to pinacol borates, including the well-established Miyaura borylation, Grignard-based methods, and emerging transition-metal-free approaches. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for pinacol borates is often a trade-off between reaction efficiency, substrate scope, functional group tolerance, and reaction conditions. The following tables provide a quantitative comparison of the most common methods for the synthesis of aryl pinacol borates.
Table 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
| Substrate (Aryl Halide) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene (B49008) | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 8 | 85 | [1] |
| 4-Iodoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | 92 | [2] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / XPhos (6) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 18 | 78 | [3] |
| 1-Bromo-4-fluorobenzene | [Pd(allyl)Cl]₂ (1) / RuPhos (2) | K₂CO₃ | THF | 65 | 12 | 95 | [2] |
| 2-Bromopyridine | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75 | [3] |
Table 2: Grignard Reagent-Based Synthesis
| Substrate (Aryl Halide) | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene (B47551) | Pinacolborane | THF | 25 | 1 | 95 | [4] |
| 4-Bromoanisole | Isopropoxy-pinacolborane | THF | 0 to 25 | 2 | 91 | [5] |
| 1-Bromonaphthalene | Pinacolborane | THF | 25 | 1 | 93 | [4] |
| 2-Bromothiophene | Pinacolborane | THF | 25 | 1 | 88 | [4] |
| 4-Chlorotoluene | Triisopropyl borate (B1201080) | THF | -78 to 25 | 12 | 85 | [5] |
Table 3: Transition-Metal-Free Borylation
| Substrate (Aryl Halide) | Borylation Reagent | Base/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | B₂pin₂ | t-BuOK / N₂H₄ | DMSO | 100 | 24 | 82 | [6] |
| 1-Bromonaphthalene | B₂pin₂ | KOtBu | Benzene | 80 | 12 | 75 | [7] |
| 4-Bromobenzonitrile | B₂pin₂ | K₂CO₃ / UV light | Acetonitrile | 25 | 24 | 68 | [7] |
| 4-Iodotoluene | B₂pin₂ | t-BuONO | Acetonitrile | 25 | 1-2 | 85 | [8][9] |
| 1-Iodonaphthalene | B₂pin₂ | Eosin Y / Visible Light | DMSO | 25 | 12 | 78 | [9] |
Table 4: Synthesis from Arylamines (Sandmeyer-type Reaction)
| Substrate (Arylamine) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | t-BuONO, B₂pin₂ | Acetonitrile | 25 | 1-2 | 75 | [8][9] |
| 4-Nitroaniline | t-BuONO, B₂pin₂ | Acetonitrile | 25 | 1-2 | 82 | [8][9] |
| 4-Methoxyaniline | t-BuONO, B₂pin₂ | Acetonitrile | 25 | 1-2 | 78 | [8][9] |
| 4-Chloroaniline | t-BuONO, B₂pin₂ | Acetonitrile | 25 | 1-2 | 72 | [8][9] |
| 2-Naphthylamine | t-BuONO, B₂pin₂ | Acetonitrile | 25 | 1-2 | 70 | [8][9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and facilitate methodological adoption.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of 4-Bromotoluene
This protocol is a representative example of the Miyaura borylation for the synthesis of an aryl pinacol borate.[1]
Materials:
-
4-Bromotoluene
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (B1210297) (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromotoluene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene.
Protocol 2: Grignard Reagent-Based Synthesis of Phenyl this compound
This protocol describes the synthesis of an aryl this compound via the reaction of a Grignard reagent with pinacolborane.[4]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Pinacolborane (HBpin)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, prepare a solution of bromobenzene (1.0 mmol) in anhydrous THF (5 mL).
-
Add a small portion of the bromobenzene solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add pinacolborane (1.2 mmol) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to yield phenyl this compound.
Visualizing the Synthetic Workflows
To provide a clear understanding of the procedural flow and key decision points in each synthetic method, the following diagrams have been generated using the DOT language.
Caption: Workflow for Miyaura Borylation.
Caption: Workflow for Grignard-based Synthesis.
Caption: Decision Logic for Method Selection.
Conclusion
The synthesis of pinacol borates can be achieved through a variety of methods, each with its own set of advantages and limitations. The traditional palladium-catalyzed Miyaura borylation offers broad substrate scope and good functional group tolerance, making it a versatile and reliable choice for many applications.[1][2] The Grignard-based synthesis provides a cost-effective and often high-yielding alternative, particularly for simple aryl and alkyl substrates, though with more limited functional group compatibility.[4][5]
Emerging transition-metal-free methods are gaining traction due to the avoidance of potential metal contamination in the final products, which is a critical consideration in pharmaceutical and materials science.[6][7] Similarly, the Sandmeyer-type synthesis from readily available arylamines presents an attractive metal-free alternative.[8][9][10]
The choice of the optimal synthetic method will ultimately depend on the specific requirements of the target molecule, including the nature of the substrate, the presence of sensitive functional groups, and considerations regarding cost and potential metal impurities. This guide provides the necessary data and procedural insights to aid researchers in making an informed and effective decision for their synthetic endeavors.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. ftp.orgsyn.org [ftp.orgsyn.org]
- 10. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Boronic Esters: A Comparative Cost and Performance Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success and efficiency of synthetic endeavors. Boronic esters, key intermediates in versatile reactions such as the Suzuki-Miyaura cross-coupling, offer a more stable alternative to their corresponding boronic acids. This guide provides a comparative analysis of common boronic esters—Pinacol (B44631), Neopentyl Glycol, and N-Methyliminodiacetic Acid (MIDA) esters—focusing on their cost-effectiveness and performance backed by experimental data.
Comparative Cost Analysis
The cost of boronic esters is a significant factor in reagent selection, particularly for large-scale synthesis. The following table summarizes the approximate price ranges for phenylboronic acid and methylboronic acid derivatized with these common esters. Prices are based on listings from various chemical suppliers and are subject to change based on vendor, purity, and quantity.
| Boronic Acid Derivative | Ester Type | Quantity (g) | Price Range (USD) | Price per Gram (USD) |
| Phenylboronic Acid | Pinacol | 5 | $40 - $75 | $8 - $15 |
| 10 | $75 - $110 | $7.50 - $11 | ||
| 25 | $150 - $285 | $6 - $11.40 | ||
| Neopentyl Glycol | 5 | ~$140 | ~$28 | |
| MIDA | 5 | $100 - $525 | $20 - $105 | |
| 25 | ~$625 | ~$25 | ||
| Methylboronic Acid | Pinacol | 1 | ~$35 | ~$35 |
| 5 | ~$80 | ~$16 | ||
| MIDA | 1 | ~$70 | ~$70 | |
| 5 | ~$170 | ~$34 |
Note: Prices are approximate and intended for comparative purposes only.
Performance and Stability Comparison
The choice of a boronic ester is not solely dictated by cost; its performance and stability are critical for the successful execution of chemical reactions.
| Ester Type | Key Performance Characteristics | Stability |
| Pinacol (Bpin) | Widely used and versatile in Suzuki-Miyaura couplings. Can be used as a replacement for unstable boronic acids.[1] In some cases, shows slower reaction rates compared to other esters.[2] | Generally more stable than boronic acids, facilitating easier handling and purification.[3] However, they can be susceptible to hydrolysis, especially under certain chromatographic conditions. |
| Neopentyl Glycol | In competition experiments with nickel-catalyzed Suzuki-Miyaura coupling, the neopentyl derivative was consumed more rapidly than the corresponding pinacol ester, indicating greater reactivity.[1] | Exhibits good chemical stability, often comparable to or slightly different from pinacol esters depending on the specific reaction conditions. |
| MIDA | Offers exceptional stability, allowing for the use of otherwise unstable boronic acids.[3] In the synthesis of poly(3-hexylthiophene-2,5-diyl) via Suzuki-Miyaura polymerization, the MIDA boronate ester monomer resulted in higher molecular weight polymers and better yields compared to the pinacol ester under identical conditions.[4][5][6][7] | The tetracoordinate, sp3-hybridized boron center provides high stability.[3] The boronic acid can be released in a controlled manner under specific conditions, making MIDA esters valuable in multi-step synthesis.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis and application of boronic esters.
Protocol 1: Synthesis of an Alkylboronic Acid Pinacol Ester
This procedure demonstrates a common method for synthesizing an alkylboronic acid pinacol ester.
-
Reaction Setup : An oven-dried 1 L flask equipped with a magnetic stirrer is charged with isobutylboronic acid (1.0 equiv), pinacol (1.0 equiv), magnesium sulfate (B86663) (1.5 equiv), and diethyl ether.
-
Reaction Execution : The suspension is stirred under an argon atmosphere at room temperature for 24 hours.
-
Work-up : The solid magnesium sulfate is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification : The crude material is dissolved in pentane (B18724) and washed with water. The organic layer is then dried over magnesium sulfate, filtered, and concentrated. The final product, isobutylboronic acid pinacol ester, is purified by distillation to yield a colorless oil.
Protocol 2: Suzuki-Miyaura Cross-Coupling with a Pinacol Boronate Ester
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation : In a reaction vessel, the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) are combined.
-
Solvent and Base Addition : A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., 2M aqueous sodium carbonate, 2.0 equiv) are added.
-
Reaction Conditions : The mixture is degassed with argon or nitrogen and then heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Product Isolation : Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing Workflows and Logical Relationships
To further clarify the experimental processes and decision-making involved in working with boronic esters, the following diagrams are provided.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making guide for selecting a suitable boronic ester.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pinacol Borate: A Procedural Guide
The responsible management and disposal of chemical reagents such as pinacol (B44631) borate (B1201080) and its derivatives are critical for ensuring personnel safety and environmental protection in research and development settings. Adherence to proper disposal protocols minimizes risks and ensures compliance with regulatory standards. Pinacol borate should always be treated as hazardous chemical waste.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2][3] An emergency eyewash station and safety shower should be readily accessible.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
|---|---|
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[1][2] |
| Body Protection | A fully fastened lab coat that provides complete arm coverage.[2] |
| Footwear | Closed-toe shoes.[2] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection, handling, and disposal of this compound waste. Under no circumstances should this chemical or its waste be disposed of in regular trash or down a sanitary sewer drain.[2][3]
Waste Segregation and Collection
-
Designated Containers : Use separate, sealable, and clearly labeled containers for solid and liquid waste containing this compound.[2] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]
-
Solid Waste : Collect contaminated solid materials, such as gloves, weighing paper, and absorbent pads, in a designated container for solid hazardous waste.[3]
-
Liquid Waste : Transfer solutions containing this compound into a designated, sealable container for liquid hazardous waste.[3] Use a funnel to prevent spills and remove it after use to ensure the container is tightly sealed.[4]
-
Avoid Mixing : Do not mix this compound waste with other waste streams, particularly incompatible chemicals like strong acids or bleach, to prevent hazardous reactions.[3]
Labeling and Container Management
-
Clear Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.[2][3]
-
Keep Containers Closed : Waste containers must be kept tightly closed except when actively adding waste.[4][5]
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal or recycling.[3]
-
Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3][6]
-
Collect Rinseate : The first rinseate must be collected and disposed of as liquid hazardous waste.[3][7] Subsequent rinses may be permissible for drain disposal depending on institutional and local regulations, but collecting all rinsates as hazardous waste is the most prudent practice.[6][7]
-
Final Container Disposal : After rinsing and air-drying completely, deface the original label. The clean container can then be disposed of according to your laboratory's glass or plastic recycling guidelines.[3]
Spill Management
In the event of a spill, take the following immediate actions:[1]
-
Evacuate and Secure : Alert personnel in the area and restrict access.[1]
-
Absorb : For liquid spills, cover and absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[1] For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect : Place all contaminated absorbent and cleaning materials into a sealable, labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. A basic wash can help convert residual boronic acid to a more water-soluble boronate salt.[8] All decontamination materials must also be disposed of as hazardous waste.[1]
-
Report : Report the spill to your supervisor and institution's Environmental Health and Safety (EHS) department.[1]
Waste Storage and Final Disposal
-
Storage : Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area (SAA) that is away from incompatible materials.[1][2][4]
-
Pickup and Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][9] You must provide an accurate description of the waste contents.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste products.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. reddit.com [reddit.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
Essential Guide to Handling Pinacol Borate: A Procedural Overview for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Pinacol (B44631) borate (B1201080) and its derivatives. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.
Pinacol borate and its derivatives are common reagents in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. While invaluable, they present hazards that necessitate careful handling. These compounds can be harmful if inhaled, ingested, or come into contact with skin.[1][2] They are known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Certain derivatives may also be flammable.[4][5]
Chemical and Physical Properties
A summary of the key quantitative data for a representative this compound derivative is provided below.
| Property | Value |
| Chemical Name | Phenylboronic acid pinacol ester |
| CAS Number | 24388-23-6 |
| Molecular Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.07 g/mol |
| Appearance | White to off-white crystalline powder |
| Boiling Point | 120-122 °C at 747 Torr[2] |
| Solubility | Soluble in organic solvents like alcohols, ethers, and hydrocarbons[2] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure. All handling of this compound should be conducted within a certified chemical fume hood.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[2] Double gloving is recommended.[2] | Provides a barrier against skin contact, which can cause irritation and absorption. |
| Body Protection | A flame-resistant lab coat that fully covers the arms and is fastened in the front.[1][2] | Protects skin from accidental spills and contamination. |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or if there is a risk of generating dust or aerosols.[6][7] | Prevents inhalation of the compound, which can cause respiratory tract irritation. |
Operational Protocols: From Receipt to Disposal
The following step-by-step procedures provide guidance for the entire lifecycle of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label is intact and clearly identifies the contents and associated hazards.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][7][8] For moisture or air-sensitive derivatives, store under an inert atmosphere.[7][8] Flammable derivatives should be kept away from heat, sparks, and open flames.[4][5][9]
Handling and Use
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and properly donned.
-
Weighing: To minimize exposure, use a tared, sealed container when weighing the compound.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
Waste Disposal
-
Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[10]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the this compound derivative.[10]
-
Glassware Decontamination: To decontaminate glassware, perform a basic wash to convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[10] All rinsates from this process must be collected as liquid hazardous waste.[10]
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area and follow your institution's specific procedures for hazardous waste pickup.[10]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][2][3][11] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[1][2][9][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2][3][6][11]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[1][2][3][6]
Spill Response Workflow
The following diagram outlines the procedural flow for managing a this compound spill.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
